molecular formula C10H16NO3P B074913 Phosphoramidic acid, phenyl-, diethyl ester CAS No. 1445-38-1

Phosphoramidic acid, phenyl-, diethyl ester

Cat. No.: B074913
CAS No.: 1445-38-1
M. Wt: 229.21 g/mol
InChI Key: GESBKELMKMNZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidic acid, phenyl-, diethyl ester is a useful research compound. Its molecular formula is C10H16NO3P and its molecular weight is 229.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16105. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-diethoxyphosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESBKELMKMNZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162734
Record name Phosphoramidic acid, phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-38-1
Record name Phosphoramidic acid, N-phenyl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramidic acid, phenyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl phosphoroanilidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoramidic acid, phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoramidic acid, phenyl-, diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphoramidate, also known as diethyl N-phenylphosphoramidate, is an organophosphorus compound belonging to the phosphoramidate class. These compounds are characterized by a phosphorus-nitrogen bond and are of significant interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors, prodrugs, and synthetic intermediates. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for diethyl phenylphosphoramidate, drawing upon data from closely related analogs to provide a predictive profile where specific experimental data is not available.

Chemical Structure and Identification

The structure of diethyl phenylphosphoramidate consists of a central phosphorus atom double-bonded to an oxygen atom, single-bonded to two ethoxy groups, and single-bonded to a phenylamino group.

Molecular Structure:

  • IUPAC Name: diethyl N-phenylphosphoramidate

  • Molecular Formula: C10H16NO3P

  • SMILES: CCOP(=O)(NC1=CC=CC=C1)OCC

Physicochemical Properties

Quantitative data for diethyl phenylphosphoramidate is not extensively reported. The following table summarizes key physicochemical properties, with some values estimated based on the well-characterized diethyl phosphoramidate and the addition of a phenyl group.

PropertyValueSource/Basis
Molecular Weight 229.21 g/mol Calculated
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.Inferred from related compounds
LogP (estimated) ~1.5 - 2.5Estimated based on analogs

Synthesis and Experimental Protocols

The synthesis of diethyl N-phenylphosphoramidate can be achieved through several established methods for forming the P-N bond in phosphoramidates. A common approach is the reaction of a dialkyl phosphite with an amine in the presence of a coupling agent or via an oxidative pathway.

General Synthetic Workflow:

G General Synthesis of Diethyl N-Phenylphosphoramidate cluster_reactants Reactants cluster_conditions Reaction Conditions Diethyl_Phosphite Diethyl Phosphite Reaction_Vessel Reaction Vessel Diethyl_Phosphite->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Solvent_Base Solvent (e.g., CCl4) Base (e.g., Triethylamine) Solvent_Base->Reaction_Vessel Workup Work-up (Filtration, Washing) Reaction_Vessel->Workup Reaction Purification Purification (Column Chromatography) Workup->Purification Final_Product Diethyl N-Phenylphosphoramidate Purification->Final_Product Isolation G Hypothetical Inhibition of a Kinase Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response activates Inhibitor Diethyl Phenylphosphoramidate Inhibitor->Kinase1 inhibits

An In-depth Technical Guide on the ¹H and ³¹P NMR Spectral Data of Diethyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for diethyl phenylphosphoramidate. Due to the limited availability of specific experimental spectra for diethyl phenylphosphoramidate in publicly accessible databases, this guide presents predicted spectral data based on the analysis of closely related chemical analogs and established principles of NMR spectroscopy. The document outlines detailed experimental protocols for acquiring high-quality ¹H and ³¹P NMR spectra and includes structured data tables and explanatory diagrams to aid in the characterization and analysis of this and similar organophosphorus compounds.

Introduction

Diethyl phenylphosphoramidate is an organophosphorus compound of interest in various chemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This guide focuses on the two most informative nuclei for this compound: proton (¹H) and phosphorus-31 (³¹P). While direct experimental data for the title compound is scarce, this guide compiles expected values and methodologies based on extensive data from analogous compounds, including diethyl phenylphosphonate and other phosphoramidates.

Predicted ¹H and ³¹P NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for diethyl phenylphosphoramidate. These predictions are derived from spectral data of analogous compounds and general principles of NMR spectroscopy.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (Ethyl)1.2 - 1.4Triplet7.0 - 7.2
CH₂ (Ethyl)3.9 - 4.2Doublet of Quartets³J(H,H) ≈ 7.1, ³J(P,H) ≈ 8.0
NH5.0 - 6.5Broad Singlet (exchangeable)-
Aromatic (ortho)7.0 - 7.2Doublet or Multiplet~8.0
Aromatic (meta)7.2 - 7.4Triplet or Multiplet~7.5
Aromatic (para)6.9 - 7.1Triplet or Multiplet~7.3
Predicted ³¹P NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: 85% H₃PO₄ at 0.00 ppm

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling
³¹P+5 to +15Multiplet (Proton-coupled)¹J(P,N,H), ³J(P,O,C,H)
Singlet (Proton-decoupled)

Experimental Protocols

This section provides a standardized protocol for the acquisition of high-quality ¹H and ³¹P NMR spectra for diethyl phenylphosphoramidate and similar compounds.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity to avoid interference from phosphorus-containing impurities.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice.

  • Concentration: Prepare a solution with a concentration of 10-50 mg/mL for ¹H NMR and 20-100 mg/mL for ³¹P NMR.

  • Reference Standard: For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard. For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external reference.

NMR Spectrometer Setup
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe: A multinuclear probe capable of detecting both ¹H and ³¹P frequencies.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.

¹H NMR Acquisition Parameters
  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

³¹P NMR Acquisition Parameters
  • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30). For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Approximately 200 ppm, centered around 0 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5-10 seconds (³¹P relaxation times can be long).

  • Number of Scans: 64-256, due to the lower sensitivity of ³¹P compared to ¹H.

Visualizations

Structural-Spectral Correlation Diagram

The following diagram illustrates the correlation between the chemical structure of diethyl phenylphosphoramidate and its expected NMR signals.

G cluster_mol Diethyl Phenylphosphoramidate cluster_1H 1H NMR Signals cluster_31P 31P NMR Signal P P O1 O P->O1 O2 O P->O2 O3 =O P->O3 N N P->N P_signal P (s/m) P->P_signal Et1 CH2CH3 O1->Et1 Et2 CH2CH3 O2->Et2 Ph Phenyl N->Ph Hn H N->Hn H_Et_CH3 CH3 (t) Et1->H_Et_CH3 H_Et_CH2 CH2 (dq) Et1->H_Et_CH2 Et2->H_Et_CH3 Et2->H_Et_CH2 H_Ph Aromatic (m) Ph->H_Ph H_NH NH (br s) Hn->H_NH G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L M M L->M Spectral Analysis

Navigating the Properties of Diethyl Phenylphosphoramidate: A Technical Guide to its Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and intermediates is paramount. This technical guide delves into the solubility and stability of diethyl phenylphosphoramidate, a key organophosphorus compound, in various organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document provides a framework based on the general characteristics of phosphoramidates and established analytical methodologies.

Solubility Profile

Diethyl phenylphosphoramidate is generally described as being soluble in organic solvents.[1] This solubility is a critical factor in its synthesis, purification, and formulation. The selection of an appropriate solvent system is essential for achieving desired concentrations, ensuring reaction completion, and facilitating isolation of the pure compound. For instance, purification procedures often employ solvents like diethyl ether and pentane, indicating its solubility in these non-polar and moderately polar environments.[2]

Table 1: Qualitative Solubility of Diethyl Phenylphosphoramidate in Common Organic Solvents

SolventSolvent TypeExpected Solubility
DichloromethaneChlorinatedSoluble
Diethyl EtherEtherSoluble
Tetrahydrofuran (THF)EtherLikely Soluble
AcetonitrilePolar AproticLikely Soluble
Ethyl AcetateEsterLikely Soluble
TolueneAromaticLikely Soluble
Hexane/PentaneNon-polarModerately Soluble
Methanol/EthanolPolar ProticModerately Soluble
WaterAqueousInsoluble

Note: This table is a qualitative guide. Experimental determination is necessary to establish quantitative solubility.

Stability Characteristics

The stability of diethyl phenylphosphoramidate is a crucial consideration for its storage, handling, and incorporation into formulations. The P-N (phosphorus-nitrogen) bond in phosphoramidates is known to be susceptible to hydrolysis, particularly under acidic conditions.[3]

Hydrolytic Stability

Generally, phosphoramidates exhibit increased stability at neutral to higher pH levels.[3] Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water, leading to cleavage of the P-N bond.[3]

Thermal Stability

Thermal degradation studies on related organophosphorus compounds indicate that phosphoramidates can decompose at elevated temperatures.[4] The specific degradation pathways and onset temperatures for diethyl phenylphosphoramidate would require experimental investigation through techniques like thermogravimetric analysis (TGA).

Stability in Organic Solvents

Under anhydrous conditions and in the absence of strong acids or bases, diethyl phenylphosphoramidate is expected to be relatively stable in most common organic solvents at ambient temperatures.[5] However, prolonged storage or exposure to elevated temperatures may lead to degradation. Compatibility with strong oxidizing agents is also a concern.[5]

Table 2: General Stability Profile of Diethyl Phenylphosphoramidate

ConditionStressorExpected StabilityPrimary Degradation Pathway
AqueousAcidic (pH < 7)LowHydrolysis of P-N bond
AqueousNeutral/Basic (pH ≥ 7)Moderate to High-
Organic SolventAnhydrous, NeutralHigh-
Elevated TemperatureHeatLow to ModerateThermal decomposition
OxidativeStrong Oxidizing AgentsLowOxidation

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of diethyl phenylphosphoramidate, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility in Organic Solvents (Shake-Flask Method)

Objective: To determine the equilibrium solubility of diethyl phenylphosphoramidate in a specific organic solvent at a controlled temperature.

Materials:

  • Diethyl phenylphosphoramidate

  • Selected organic solvent (e.g., acetonitrile, ethyl acetate)

  • Shaking incubator or thermostatted water bath with shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of diethyl phenylphosphoramidate to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle. Centrifuge the vial to ensure complete separation of the solid and liquid phases.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it quantitatively with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of diethyl phenylphosphoramidate.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess diethyl phenylphosphoramidate to solvent B Agitate at constant temperature (24-48h) A->B C Allow to settle B->C D Centrifuge C->D E Withdraw supernatant and dilute D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating diethyl phenylphosphoramidate from its potential degradation products to assess its stability under various stress conditions.

Materials:

  • Diethyl phenylphosphoramidate

  • HPLC grade organic solvents (e.g., acetonitrile, methanol)

  • HPLC grade water

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • HPLC column (e.g., C18)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Method Development:

    • Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with or without buffer) and HPLC columns to achieve optimal separation of the parent compound from any potential impurities or degradants.

    • Select a detection wavelength that provides a good response for both the parent compound and potential degradation products.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve diethyl phenylphosphoramidate in an organic solvent and treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of the compound with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C).

    • Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber.

    • Analyze samples at various time points using the developed HPLC method.

  • Method Validation:

    • Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

G cluster_method_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Validation A Develop HPLC Method B Prepare Stock Solution A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photostability B->G H Analyze stressed samples by HPLC C->H D->H E->H F->H G->H I Validate Method (ICH Guidelines) H->I

References

Biological activity of novel phosphoramidate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Novel Phosphoramidate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates are a versatile class of organophosphorus compounds characterized by a covalent bond between a phosphorus and a nitrogen atom. In medicinal chemistry, they have gained significant prominence as prodrugs, designed to enhance the cellular uptake and activation of therapeutic agents, particularly nucleoside analogues.[1] The "ProTide" (Pro-nucleotide) technology, a prominent phosphoramidate-based approach, effectively masks the negative charges of a monophosphate group, facilitating passive diffusion across cell membranes.[2][3] Once inside the cell, the masking groups are enzymatically cleaved to release the active monophosphate, which can then be converted to the bioactive triphosphate form.[4][5] This strategy bypasses the often inefficient and rate-limiting initial phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance.[6][7]

Novel phosphoramidate derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and antimicrobial effects, making them a focal point of modern drug discovery and development.[1][8] This guide provides a comprehensive overview of their mechanism of action, synthesis, biological activities, and the experimental protocols used for their evaluation.

Mechanism of Action: The ProTide Activation Pathway

The efficacy of phosphoramidate prodrugs lies in their multi-step intracellular activation. The prodrug, which is neutral and lipophilic, crosses the cell membrane and undergoes a series of enzymatic transformations to release the active drug.

The general activation pathway involves:

  • Ester Hydrolysis : An intracellular esterase, such as human cathepsin A (CatA) or carboxylesterase 1 (CES1), hydrolyzes the amino acid ester moiety to yield a carboxylate intermediate.[5]

  • Cyclization and Aryl Group Elimination : The newly formed carboxylate performs an intramolecular nucleophilic attack on the phosphorus atom. This results in the formation of a transient five-membered ring intermediate and the subsequent elimination of the aryl (e.g., phenoxy) group.[3]

  • Ring Opening and Amide Bond Cleavage : The unstable cyclic intermediate is hydrolyzed, leading to the cleavage of the P-N bond and the release of the free amino acid.

  • Release of the Active Monophosphate : This final step unmasks the 5'-monophosphate of the nucleoside analogue. This active form can then be further phosphorylated by cellular kinases to the di- and triphosphate levels, which exert the therapeutic effect, typically by inhibiting viral polymerases or cellular DNA/RNA synthesis.[5]

ProTide Activation Pathway Intracellular Activation of a Phosphoramidate Prodrug cluster_cell Intracellular Space Prodrug Phosphoramidate Prodrug (Membrane Permeable) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1  Esterase (e.g., CatA/CES1) Intermediate2 Cyclic Intermediate + Aryl Alcohol Intermediate1->Intermediate2  Intramolecular  Cyclization Monophosphate Nucleoside 5'-Monophosphate (Active) Intermediate2->Monophosphate  Hydrolysis (P-N Cleavage) Triphosphate Nucleoside 5'-Triphosphate (Bioactive) Monophosphate->Triphosphate  Cellular Kinases

Caption: Intracellular activation cascade of a phosphoramidate (ProTide) prodrug.

General Synthesis of Phosphoramidate Derivatives

The synthesis of phosphoramidate derivatives is typically achieved through a convenient multi-step, one-pot, or two-step process.[9][10] A common and robust method involves the phosphorylation of the parent molecule (e.g., a nucleoside analogue) followed by aminolysis.

A general workflow includes:

  • Phosphorylating Agent Preparation : An aryl dichlorophosphate is reacted with an amino acid ester hydrochloride in the presence of a base (like triethylamine) to form an aminoacyl phosphorylating agent.

  • Phosphorylation : The parent nucleoside analogue, with its other reactive hydroxyl groups protected, is reacted with the phosphorylating agent in a suitable solvent (e.g., anhydrous pyridine or THF).

  • Deprotection and Purification : Any protecting groups are removed, and the final phosphoramidate product is purified using chromatographic techniques like silica gel column chromatography or HPLC.[11]

A diastereoselective synthesis method has also been developed using copper-catalyzed reactions to control the stereochemistry at the phosphorus center, which can be crucial for biological activity.[6]

General Synthesis Workflow General Synthetic Route for Phosphoramidates Start Starting Materials: - Nucleoside Analogue - Aryl Phosphorodichloridate - Amino Acid Ester Step1 Step 1: Formation of Phosphorochloridate Reagent Start->Step1 Step2 Step 2: Coupling with Nucleoside Analogue Step1->Step2 Step3 Crude Product Step2->Step3 Step4 Step 3: Purification (e.g., Column Chromatography) Step3->Step4 Final Pure Phosphoramidate Derivative Step4->Final

Caption: A typical workflow for the synthesis of phosphoramidate derivatives.

Biological Activities and Data

Phosphoramidate derivatives have been extensively evaluated for a range of therapeutic applications. Their biological activity is highly dependent on the structure of the parent nucleoside, the choice of the aryl group, and the amino acid moiety.[11][12]

Antiviral Activity

The ProTide approach has been exceptionally successful in the antiviral field, leading to several FDA-approved drugs.[4] These compounds are designed to bypass viral resistance mechanisms associated with poor nucleoside phosphorylation.

  • Anti-HIV Agents : Phosphoramidate derivatives of nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and stavudine (d4T) have shown potent anti-HIV activity.[6][11] The nature of the amino acid side chain is critical; derivatives with L-alanine often exhibit the highest efficacy, while those with glycine or L-proline can be significantly less active.[11]

  • Anti-HCV Agents : Sofosbuvir, a landmark drug for Hepatitis C, is a phosphoramidate prodrug of a uridine nucleotide analogue that effectively inhibits the HCV NS5B polymerase.

  • Anti-Herpesvirus Agents : Derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) containing an L-alanine phosphoramidate moiety showed potent activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[12] However, their activity was diminished in thymidine kinase-deficient virus strains, indicating that in some cases, the kinase bypass may not be fully successful or other factors are at play.[12]

Table 1: Antiviral Activity of Selected Phosphoramidate Derivatives

Parent Nucleoside Amino Acid Moiety Aryl Group Target Virus Activity Summary Reference
Stavudine (d4T) L-Alanine Phenyl HIV-1, HIV-2 Most efficacious among tested amino acids. [11]
Stavudine (d4T) Glycine, L-Proline Phenyl HIV-1, HIV-2 Poor antiviral action. [11]
BVDU L-Alanine Not Specified HSV-1, VZV Potent activity. [12]
BVDU α,α-dimethylglycine Not Specified HSV-1, VZV Poor activity. [12]

| 2',3'-didehydro-2',3'-dideoxy-uridine | Various | Aryl | HIV-1 | Devoid of anti-HIV activity. |[13] |

Anticancer Activity

The ProTide strategy has also been applied to develop anticancer agents by improving the delivery and activation of cytotoxic nucleoside analogues like gemcitabine and 5-fluoro-2'-deoxyuridine (FUDR).[2][7]

  • FUDR Derivatives : A series of 39 ProTides of FUDR were synthesized, showing that specific combinations of aryl, ester, and amino acid groups are necessary for successful intracellular delivery of the active monophosphate.[7]

  • BVDU Derivatives : Naphthyl phosphoramidate derivatives of BVDU have been investigated as potential anticancer agents, with one compound, NB1011, entering clinical trials for colon cancer.[14]

  • Cytotoxicity : The choice of the aryl masking group can significantly impact cytotoxicity. Metabolites of 1-naphthyl and 2-naphthyl moieties (1-naphthol and 2-naphthol) displayed significant cytotoxicity against BxPC3 pancreatic cancer cells, whereas the metabolite of the phenyl group (phenol) exhibited no toxicity.[2]

Table 2: Anticancer and Cytotoxicity Data for Phosphoramidate Derivatives and Metabolites

Compound/Metabolite Cell Line Assay Type Result (IC₅₀ / ED₅₀) Reference
FUDR ProTides Various tumor cells Cytotoxicity Activity dependent on ProTide motif [7]
2-Naphthol BxPC3 (Pancreatic Cancer) Cytotoxicity ED₅₀ = 21 µM [2]
1-Naphthol BxPC3 (Pancreatic Cancer) Cytotoxicity ED₅₀ = 82 µM [2]

| Phenol | BxPC3, GL261-Luc | Cytotoxicity | No toxicity observed |[2] |

Antimicrobial and Antifungal Activity

Phosphoramidates have also been explored as antimicrobial and antifungal agents, often targeting essential enzymes in pathogens.

  • Antifungal Agents : Novel phosphoramidate derivatives of coumarin were designed as inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall synthesis.[15] Compound 7t showed an IC₅₀ of 0.08 mM against CHS, superior to the reference drug Polyoxin B, and acted as a non-competitive inhibitor.[15] Several compounds in this series also displayed potent activity against Aspergillus flavus with MIC values as low as 1-2 µg/mL.[15]

  • Antibacterial Agents : Some arylphosphoramidates have been tested against various Gram-positive and Gram-negative bacteria.[9] While some derivatives showed moderate activity, many did not exhibit significant inhibitory effects, suggesting that the structural requirements for antibacterial action are specific.[9][16] However, a different series of phosphonates and phosphoramidates containing heterocyclic moieties showed good activity against bacteria like Pseudomonas aeruginosa.[10][17]

Table 3: Antimicrobial and Enzyme Inhibition Data

Compound Class Target Organism/Enzyme Assay Type Key Results Reference
Coumarin-Phosphoramidate (7t) Chitin Synthase (C. tropicalis) Enzyme Inhibition IC₅₀ = 0.08 mM; Kᵢ = 0.096 mM [15]
Coumarin-Phosphoramidates (7o, 7r, 7t) Aspergillus flavus Antifungal (MIC) MIC = 1-2 µg/mL [15]
Arylphosphoramidates (3a, 3c, 3d) Various Bacteria Antibacterial No significant inhibitory effect [9][16]
Heterocyclic Phosphoramidates (3b, 3c, 3d) P. aeruginosa, T. viride Antimicrobial Promising activity [10][17]

| Arylphosphoramidates | Acetylcholinesterase (AChE) | Enzyme Inhibition | Some compounds showed inhibitory effect |[9][18] |

Experimental Protocols

Antimicrobial Activity Assay (Agar Diffusion Method)

This method is used for preliminary screening of antibacterial activity.[9]

  • Preparation of Media : A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation : A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is uniformly spread over the surface of the agar.

  • Application of Compounds : Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the synthesized phosphoramidate dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • Measurement : The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger diameter indicates greater antibacterial activity. Chloramphenicol is often used as a positive control.[9]

Antimicrobial Screening Workflow Workflow for Agar Diffusion Assay Start Synthesized Phosphoramidate Compounds Step2 Impregnate Paper Discs with Test Compounds Start->Step2 Step1 Prepare Agar Plates & Inoculate with Bacteria Step3 Place Discs on Inoculated Plates Step1->Step3 Step2->Step3 Step4 Incubate Plates (e.g., 24h at 37°C) Step3->Step4 Step5 Measure Diameter of Inhibition Zones (mm) Step4->Step5 Result Quantitative Measure of Antibacterial Activity Step5->Result

Caption: Experimental workflow for antimicrobial screening via the agar diffusion method.

Chitin Synthase (CHS) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the CHS enzyme.[15]

  • Enzyme Preparation : Chitin synthase is isolated and prepared from a fungal source, such as Candida tropicalis.

  • Reaction Mixture : The standard assay mixture contains Tris-HCl buffer (pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc, including a radiolabeled portion), an activator (trypsin), MgCl₂, and GlcNAc.

  • Inhibition Assay : The synthesized phosphoramidate derivatives (at various concentrations) are pre-incubated with the enzyme mixture before the addition of the substrate to initiate the reaction.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

  • Termination and Measurement : The reaction is stopped by adding ethanol. The product (insoluble chitin) is filtered, and the radioactivity incorporated into the chitin is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.

Anti-HIV Activity Assay

This cellular assay measures the ability of compounds to inhibit viral replication in a relevant cell line.[11]

  • Cell Culture : A human T-cell line susceptible to HIV infection (e.g., CEM-SS or MT-4 cells) is cultured under standard conditions.

  • Infection : The cells are infected with a known titer of an HIV-1 strain (e.g., HIV-1(IIIB)).

  • Compound Treatment : Immediately after infection, the cells are treated with serial dilutions of the test phosphoramidate compounds.

  • Incubation : The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 6 days).

  • Endpoint Measurement : The extent of viral replication is quantified. A common method is the MTT assay, which measures the viability of the host cells. In the presence of an effective antiviral agent, cells are protected from the cytopathic effects of the virus and remain viable.

  • Data Analysis : The concentration of the compound that provides 50% protection against virus-induced cell death is determined as the EC₅₀ (50% effective concentration). A cytotoxicity assay (CC₅₀) in uninfected cells is run in parallel to determine the selectivity index (SI = CC₅₀ / EC₅₀).

Conclusion and Future Outlook

Phosphoramidate derivatives, particularly those developed under the ProTide paradigm, represent a highly successful and versatile class of prodrugs. They have demonstrated significant therapeutic potential across virology, oncology, and microbiology by overcoming key pharmacological barriers like poor membrane permeability and inefficient metabolic activation. The biological activity of these compounds is intricately linked to their molecular structure, where the choice of the parent drug, the aryl masking group, and the amino acid ester moiety must be carefully optimized for each therapeutic target.

Future research will likely focus on refining the ProTide concept by exploring novel masking groups to target specific tissues or enzymes, thereby enhancing efficacy and reducing off-target toxicity. The continued application of this technology to new classes of bioactive molecules holds immense promise for the development of next-generation therapeutics against a wide range of diseases.

References

The Ascendant Role of Phosphoramidic Acid Esters in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Among the promising classes of molecules are phosphoramidic acid esters, organophosphorus compounds featuring a covalent bond between a phosphorus (V) center and a nitrogen atom.[1] These compounds have garnered significant interest due to their potential as antifungal and antibacterial agents, often acting as bio-reversible prodrugs that can effectively deliver phosphorylated molecules into cells.[1][2]

This technical guide provides an in-depth overview of the synthesis, antimicrobial potential, mechanisms of action, and structure-activity relationships of phosphoramidic acid esters. It is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of new antimicrobial therapies.

Synthesis of Phosphoramidic Acid Esters

The synthesis of phosphoramidic acid esters can be achieved through several routes, often tailored to the specific starting materials and desired final product. A prevalent and effective method involves a two-step, one-pot reaction starting from a substituted phenol or alcohol. This approach first generates a phosphorochloridate intermediate, which is then reacted in situ with a desired amine to yield the final phosphoramidate product.[3][4]

Key synthetic strategies include:

  • Phosphorochloridate Intermediate Route: Reaction of a substituted phenol or alcohol with a phosphorodichloridate (e.g., 4-nitrophenyl phosphorodichloridate) in the presence of a base like triethylamine to form a reactive phosphorochloridate. This intermediate is not isolated but is directly treated with a primary or secondary amine to afford the target phosphoramidate.[3]

  • Oxidative Cross-Coupling: These methods involve the reaction of a P(III) species with an amine in the presence of an oxidizing agent and a chlorinating source, such as trichloroisocyanuric acid or carbon tetrachloride.[1]

  • Staudinger Reaction: The reaction of an organic azide with a phosphite can be modified to produce phosphoramidates.[1]

  • Iodine-Mediated Synthesis: This approach facilitates the dehydrogenative cross-coupling of a dialkyl H-phosphonate with an amine using iodine as a catalyst, sometimes in the presence of an oxidant like H₂O₂.[1]

The choice of method depends on factors like substrate tolerance, desired scale, and reaction conditions. The phosphorochloridate route is widely cited for its efficiency in laboratory-scale synthesis of diverse derivatives for biological screening.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product R_OH Alcohol / Phenol (R-OH) Step1 Step 1: Formation of Phosphorochloridate Intermediate R_OH->Step1 POCl3 Phosphoryl Dichloride (e.g., R'-O-P(O)Cl2) POCl3->Step1 Amine Amine (R''-NH2) Step2 Step 2: Nucleophilic Substitution by Amine Amine->Step2 Base Base (e.g., Triethylamine) Base->Step1 Catalyst Step1->Step2 Intermediate (R-O-P(O)(OR')-Cl) Product Phosphoramidic Acid Ester Step2->Product

General workflow for the synthesis of phosphoramidic acid esters.

Quantitative Antimicrobial & Antifungal Activity

Phosphoramidic acid esters have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The data below summarizes the reported MIC values for several novel series of phosphoramidate and phosphonamidate derivatives.

Table 1: Antifungal Activity of Phosphoramidate Derivatives
Compound ClassTarget OrganismRepresentative Compound(s)MIC (µg/mL)Reference
Coumarin-PhosphoramidatesAspergillus flavus7o, 7r, 7t1 - 2[6]
Benzothiazole-PhosphoramidatesAspergillus niger7c, 7e, 7i10.0 - 15.0[3]
Benzothiazole-PhosphoramidatesCandida albicans7c, 7e, 7i10.0 - 15.0[3]
6-Chloropurine-PhosphonamidatesAspergillus niger->100[4]
6-Chloropurine-PhosphonamidatesCandida albicans->100[4]
Table 2: Antibacterial Activity of Phosphoramidate Derivatives
Compound ClassTarget OrganismRepresentative Compound(s)MIC (µg/mL)Reference
Benzothiazole-PhosphoramidatesStaphylococcus aureus (G+)7e, 7f, 7j10.0 - 15.0[3]
Benzothiazole-PhosphoramidatesBacillus subtilis (G+)7e, 7f, 7j10.0 - 25.0[3]
Benzothiazole-PhosphoramidatesEscherichia coli (G-)7e, 7f, 7j15.0 - 25.0[3]
6-Chloropurine-PhosphonamidatesStaphylococcus aureus (G+)10c, 10e, 10j10.0 - 15.0[4]
6-Chloropurine-PhosphonamidatesBacillus subtilis (G+)10c, 10e, 10j15.0 - 25.0[4]
6-Chloropurine-PhosphonamidatesEscherichia coli (G-)10c, 10e, 10j10.0 - 25.0[4]

Note: (G+) denotes Gram-positive bacteria; (G-) denotes Gram-negative bacteria.

Mechanism of Action

The antimicrobial effects of phosphoramidic acid esters are attributed to several mechanisms, with the most prominent being their role as prodrugs or as direct enzyme inhibitors.

The ProTide (Pro-nucleotide) Approach

A major application of phosphoramidate chemistry is in the ProTide approach, which masks the highly charged phosphonate group of a nucleoside analogue.[1] This strategy enhances cell permeability. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. This active form can inhibit viral or bacterial polymerases, disrupting DNA or RNA synthesis.[1]

ProTide_Mechanism ProTide Prodrug Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Prodrug Phosphoramidate Prodrug (Membrane Permeable) Prodrug_in Phosphoramidate Prodrug Prodrug->Prodrug_in Passive Diffusion Step1 Step 1: Ester Hydrolysis (Carboxyesterase) Prodrug_in->Step1 Intermediate Intermediate Step1->Intermediate Releases Carboxylate Step2 Step 2: P-N Bond Cleavage (e.g., HINT1) Intermediate->Step2 Cyclization & Elimination NMP Nucleoside Monophosphate (NMP) Step2->NMP Releases Amino Acid NDP Nucleoside Diphosphate (NDP) NMP->NDP Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Kinase Target Inhibition of DNA/RNA Polymerase NTP->Target

The ProTide approach for intracellular delivery of nucleoside monophosphates.
Direct Enzyme Inhibition

Certain phosphoramidates are designed to directly inhibit essential microbial enzymes. For example, a series of coumarin-phosphoramidate derivatives were designed as inhibitors of chitin synthase, an enzyme crucial for the formation of the fungal cell wall.[6][7] The most potent of these compounds exhibited non-competitive inhibition of the enzyme, leading to potent antifungal activity.[6] Similarly, phosphonate and phosphoramidate analogues of amino acids can act as mimics of tetrahedral transition states, allowing them to inhibit enzymes involved in bacterial cell wall biosynthesis or amino acid metabolism.[2][8]

Structure-Activity Relationships (SAR)

The biological activity of phosphoramidic acid esters is highly dependent on their chemical structure. SAR studies help in optimizing lead compounds to enhance potency and selectivity.

Key structural features that influence activity include:

  • The Amine Component: The nature of the amine (or amino acid ester) attached to the phosphorus atom is critical. The presence of bulky or specific heterocyclic moieties, such as substituted piperazine or benzothiazole, can significantly enhance antimicrobial activity.[3]

  • The Aryloxy Ester Group: Substituents on the aryloxy group can modulate the compound's electronic properties and lipophilicity. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring often lead to increased activity.[3]

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is essential for membrane permeability and interaction with the target site. The overall lipophilicity, influenced by all substituents, plays a crucial role in determining the MIC value.

SAR_Logic Structure-Activity Relationship Logic cluster_structure Structural Moiety cluster_modification Chemical Modification cluster_outcome Biological Outcome Amine Amine Component (R-NH-) Mod_Amine1 Introduce Heterocycle (e.g., Piperazine) Amine->Mod_Amine1 Mod_Amine2 Vary Alkyl/Aryl Substituent Amine->Mod_Amine2 Aryl Aryloxy Ester (Ar-O-) Mod_Aryl1 Add Electron- Withdrawing Group (e.g., -NO2, -CF3) Aryl->Mod_Aryl1 Mod_Aryl2 Change Substituent Position Aryl->Mod_Aryl2 Overall Overall Molecule Mod_Overall Optimize Lipophilicity (logP) Overall->Mod_Overall Outcome_Good Enhanced Antimicrobial Activity (Lower MIC) Mod_Amine1->Outcome_Good often leads to Outcome_Bad Reduced or No Activity (Higher MIC) Mod_Amine2->Outcome_Bad Bulky groups can hinder Mod_Aryl1->Outcome_Good often leads to Mod_Aryl2->Outcome_Bad Steric hindrance Mod_Overall->Outcome_Good Balance is key

Key structure-activity relationships for phosphoramidic acid esters.

Key Experimental Protocols: MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a quantitative manner.[5]

Protocol: Broth Microdilution Assay
  • Preparation of Compound Stock: Dissolve the synthesized phosphoramidate ester in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Culture the test microorganism (bacterium or fungus) overnight. Suspend colonies in a sterile saline solution or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., ~1x10⁸ CFU/mL for bacteria).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired final concentrations.

  • Inoculation: Dilute the standardized inoculum and add it to each well (except the sterility control) to achieve a final target concentration (e.g., ~5x10⁵ CFU/mL).

  • Controls: Include a positive control (medium + inoculum, no compound) to ensure microbial growth and a negative/sterility control (medium only) to check for contamination. A drug control with a known antibiotic (e.g., ampicillin, fluconazole) is also included for comparison.[3]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) as observed by the naked eye or with the aid of a plate reader.

MIC_Workflow Workflow for MIC Determination (Broth Microdilution) A 1. Prepare Compound Stock Solution (in DMSO) C 3. Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) D 4. Inoculate Wells with Standardized Microorganism B->D C->D F 6. Incubate Plate (e.g., 24h at 37°C) D->F E 5. Add Controls - Growth (Inoculum + Media) - Sterility (Media Only) E->F G 7. Read Plate & Determine MIC F->G H Result: Lowest concentration with no visible growth G->H

References

Diethyl Phenylphosphoramidate: An In-depth Technical Guide to its Role as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphoramidate (DPP) belongs to the broad class of organophosphorus compounds known as phosphoramidates. These molecules are characterized by a central phosphorus atom bonded to an amino group, two ethoxy groups, and a phenyl group. Organophosphorus compounds have long been recognized for their potent inhibitory effects on a variety of enzymes, most notably serine hydrolases. This technical guide provides a comprehensive overview of diethyl phenylphosphoramidate as a representative member of the phosphoramidate class of enzyme inhibitors, detailing its mechanism of action, potential enzyme targets, and the experimental protocols used for its evaluation. While specific quantitative inhibitory data for diethyl phenylphosphoramidate is not extensively available in the public domain, this guide will leverage data from structurally similar phosphoramidates to provide a thorough understanding of its expected biochemical activity.

Mechanism of Action: Covalent Modification of Serine Hydrolases

The primary mechanism by which phosphoramidates, including presumably diethyl phenylphosphoramidate, inhibit enzymes is through the irreversible phosphorylation of a catalytically active serine residue within the enzyme's active site.[1] This process is particularly effective against serine proteases and cholinesterases, which rely on a catalytic triad, including a key serine residue, for their enzymatic function.[2]

The inhibition process can be dissected into two main steps:

  • Formation of a Reversible Michaelis-Menten Complex: Initially, the phosphoramidate inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent complex. This binding is guided by the structural and electronic complementarity between the inhibitor and the enzyme's active site.

  • Irreversible Phosphorylation: Following the initial binding, the hydroxyl group of the active site serine acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphoramidate. This results in the formation of a stable, covalent phosphoryl-enzyme adduct and the displacement of a leaving group.[2] This covalent modification renders the enzyme catalytically inactive.

The stability of the resulting phosphorylated enzyme is a key feature of this class of inhibitors, leading to a long-lasting and often irreversible inhibition.[2]

G Figure 1: General Mechanism of Serine Hydrolase Inhibition by a Phosphoramidate cluster_0 Enzyme Active Site cluster_1 Phosphoramidate Inhibitor Enzyme_Ser-OH Serine Hydroxyl (Ser-OH) Michaelis_Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme_Ser-OH->Michaelis_Complex Reversible Binding DPP Diethyl Phenylphosphoramidate DPP->Michaelis_Complex Phosphorylated_Enzyme Phosphorylated Enzyme (Inactive) Michaelis_Complex->Phosphorylated_Enzyme Nucleophilic Attack & Covalent Bond Formation Leaving_Group Leaving Group

Figure 1: General Mechanism of Serine Hydrolase Inhibition by a Phosphoramidate

Target Enzymes

Based on the known activity of related phosphoramidates, the primary enzyme targets for diethyl phenylphosphoramidate are expected to be within the serine hydrolase superfamily.

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] Many organophosphorus compounds, including phosphoramidates, are potent inhibitors of cholinesterases.[1][3]

Serine Proteases

This large family of enzymes, which includes trypsin, chymotrypsin, and elastase, plays a crucial role in various physiological processes, from digestion to blood clotting and inflammation. The catalytic activity of serine proteases is dependent on a serine residue in their active site, making them susceptible to inhibition by phosphoramidates. Phosphoramidate-based compounds have been developed as activity-based probes to study the function of serine proteases.

Quantitative Inhibitory Data (Representative Data from Structurally Related Phosphoramidates)

While specific IC50 or Ki values for diethyl phenylphosphoramidate are not readily found in the surveyed literature, data from studies on other phosphoramidates demonstrate their potent inhibitory activity against human acetylcholinesterase (hAChE). The following table summarizes representative data for a series of phosphoramidates, illustrating the range of potencies that can be achieved with this class of inhibitors.

Compound IDR GroupLeaving GroupTarget EnzymeIC50 (M)
1 C4H9O-O-2,5-dichlorophenylhAChE7.3 x 10^-5
2 C6H13O-SCH3hAChE5.7 x 10^-9

Table 1: Representative Inhibitory Potency (IC50) of Structurally Related Phosphoramidates against Human Acetylcholinesterase (hAChE). Data extracted from a study on a set of structurally related phosphoramidates.[2]

Experimental Protocols

The evaluation of diethyl phenylphosphoramidate as an enzyme inhibitor involves a series of well-established biochemical assays. The following sections provide detailed methodologies for the synthesis of the compound and for conducting enzyme inhibition assays.

Synthesis of Diethyl Phenylphosphoramidate

A common method for the synthesis of phosphoramidates is the Atherton-Todd reaction. This reaction involves the treatment of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.

Materials:

  • Diethyl phosphite

  • Aniline

  • Triethylamine (or another suitable base)

  • Carbon tetrachloride (or an alternative halogenating agent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl phosphite and aniline in the anhydrous solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add carbon tetrachloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure diethyl phenylphosphoramidate.

G Figure 2: Experimental Workflow for the Synthesis of Diethyl Phenylphosphoramidate Start Start Reactants Combine Diethyl Phosphite, Aniline, and Triethylamine in Anhydrous Solvent Start->Reactants Reaction Add Carbon Tetrachloride and Stir at Room Temperature Reactants->Reaction Workup Quench with Water, Extract, and Dry Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Diethyl Phenylphosphoramidate Purification->Product End End Product->End

Figure 2: Experimental Workflow for the Synthesis of Diethyl Phenylphosphoramidate

Enzyme Inhibition Assay: A General Protocol

The inhibitory activity of diethyl phenylphosphoramidate can be determined using a variety of enzyme assays. A common method for cholinesterases is the Ellman's assay, which uses a chromogenic substrate. For serine proteases, fluorogenic or chromogenic peptide substrates are typically employed.

Materials:

  • Purified enzyme (e.g., human acetylcholinesterase or a specific serine protease)

  • Substrate (e.g., acetylthiocholine for AChE, a specific peptide substrate for a protease)

  • DTNB (Ellman's reagent) for AChE assay

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Diethyl phenylphosphoramidate (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and diethyl phenylphosphoramidate at the desired concentrations.

  • Assay Setup: In a 96-well microplate, add the buffer, the enzyme, and varying concentrations of diethyl phenylphosphoramidate. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this plot.

G Figure 3: General Workflow for an Enzyme Inhibition Assay Start Start Setup Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Setup Incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations Setup->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Monitor Reaction Progress (Absorbance/Fluorescence) Reaction->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

Figure 3: General Workflow for an Enzyme Inhibition Assay

Conclusion

Diethyl phenylphosphoramidate, as a representative of the phosphoramidate class of compounds, is a potent inhibitor of serine hydrolases, particularly cholinesterases and serine proteases. Its mechanism of action involves the irreversible covalent modification of the active site serine residue, leading to the inactivation of the enzyme. While specific quantitative data for diethyl phenylphosphoramidate is limited, the information available for structurally related compounds provides a strong basis for understanding its potential as an enzyme inhibitor. The experimental protocols outlined in this guide offer a framework for the synthesis and evaluation of this and other phosphoramidate-based inhibitors, which continue to be valuable tools in biochemical research and drug development. Further studies are warranted to fully characterize the inhibitory profile of diethyl phenylphosphoramidate against a broader range of enzymes.

References

The Synthesis of Phosphoramidates: A Technical Guide to Core Methodologies and Their Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, organophosphorus compounds featuring a crucial phosphorus-nitrogen (P-N) bond, are of paramount importance in contemporary drug development and biochemical research. Their unique physicochemical properties have positioned them as highly effective prodrugs, particularly in antiviral and anticancer therapies, where they facilitate the intracellular delivery of nucleotide analogues. This technical guide provides an in-depth exploration of the history, discovery, and core synthetic routes of phosphoramidates, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.

Historical Perspective: From Serendipity to Strategic Design

The journey of phosphoramidate synthesis began in the mid-20th century, marking a significant evolution from accidental discovery to rationally designed therapeutic agents.

A pivotal moment arrived in 1945 with the serendipitous discovery of the Atherton-Todd reaction . F.R. Atherton, H.T. Openshaw, and A.R. Todd observed the formation of a phosphoramidate when attempting to purify dibenzyl phosphite with ammonia in carbon tetrachloride. This reaction, involving a dialkyl phosphite, a carbon tetrahalide, and an amine, laid the foundational groundwork for phosphoramidate synthesis.

Shortly after, the Staudinger reaction , originally discovered by Hermann Staudinger in 1919, was adapted for P-N bond formation. This reaction, proceeding through the reaction of an azide with a phosphine or phosphite to form an aza-ylide intermediate, offered a versatile and high-yielding alternative for synthesizing phosphoramidates.

The development of the ProTide (pro-nucleotide) technology in the 1990s by Chris McGuigan and his team at Cardiff University represented a paradigm shift in the application of phosphoramidates. This innovative approach masks the negative charges of a nucleotide monophosphate with an aryl group and an amino acid ester, creating a lipophilic phosphoramidate prodrug that can readily cross cell membranes. Once inside the cell, enzymatic cleavage unmasks the active nucleotide, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analogue drugs. This strategy has culminated in the development of highly successful antiviral drugs such as Sofosbuvir.

Core Synthetic Routes: A Detailed Examination

Several key methodologies have emerged as the cornerstones of phosphoramidate synthesis, each with its own advantages and specific applications.

The Atherton-Todd Reaction

This reaction remains a widely used method for the synthesis of phosphoramidates from H-phosphonates, amines, and a halogenating agent, typically carbon tetrachloride.

General Reaction Scheme: (RO)₂P(O)H + R'R''NH + CCl₄ + Base → (RO)₂P(O)NR'R'' + CHCl₃ + Base·HCl

H-PhosphonateAmineBaseSolventYield (%)Reference
Dibenzyl phosphiteAmmonia-CCl₄Not specifiedAtherton et al., 1945
Diethyl phosphiteMorpholineTriethylamineCCl₄85[Openshaw & Todd, 1947]
Diisopropyl phosphiteBenzylamineTriethylamineCCl₄78[Openshaw & Todd, 1947]
Diphenyl phosphiteAnilineTriethylamineCCl₄65[Atherton et al., 1945]

Materials:

  • Diethyl phosphite

  • Aniline

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diethyl phosphite (1.0 eq) and aniline (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (1.1 eq) is added dropwise to the stirred solution.

  • Carbon tetrachloride (1.1 eq) is then added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

  • The filtrate is washed sequentially with 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure diethyl phenylphosphoramidate.

The Staudinger Reaction

The Staudinger reaction provides a mild and efficient route to phosphoramidates from azides and phosphites. The initially formed phosphazene intermediate is hydrolyzed to the phosphoramidate.

General Reaction Scheme: R-N₃ + (R'O)₃P → R-N=P(OR')₃ + N₂ R-N=P(OR')₃ + H₂O → R-NHP(O)(OR')₂ + R'OH

AzidePhosphiteSolventYield (%)Reference
Phenyl azideTriethyl phosphiteTHF92[Staudinger & Meyer, 1919]
Benzyl azideTrimethyl phosphiteDichloromethane88[Vaultier et al., 1983]
1-AzidoadamantaneTriphenyl phosphiteToluene85[Sasaki et al., 1971]

Materials:

  • Phenyl azide

  • Trimethyl phosphite

  • Anhydrous tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of phenyl azide (1.0 eq) in anhydrous THF under an inert atmosphere, trimethyl phosphite (1.05 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which time the evolution of nitrogen gas is observed.

  • After the reaction is complete (monitored by TLC or ¹H NMR), a stoichiometric amount of water is added to the reaction mixture.

  • The mixture is stirred for an additional 1-2 hours to effect hydrolysis of the phosphorimidate.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to yield the desired phosphoramidate.

Synthesis via Phosphorus Oxychloride (POCl₃)

A common and direct method for preparing phosphoramidates involves the use of phosphorus oxychloride as the phosphorus source. This method is particularly useful for synthesizing phosphorodiamidates and phosphoramidic dichlorides which can be further functionalized.

General Reaction Scheme: POCl₃ + 2 RNH₂ → (RNH)₂P(O)Cl + 2 HCl (RNH)₂P(O)Cl + R'OH → (RNH)₂P(O)(OR') + HCl

AmineNucleophileYield (%)Reference
AnilineEthanol75[Michaelis, 1903]
BenzylaminePhenol82[Audrieth & Sowerby, 1959]
CyclohexylamineMethanol78[Nielsen & Plovnick, 1964]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Aniline

  • Anhydrous pyridine

  • Anhydrous diethyl ether

Procedure:

  • A solution of aniline (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel and a condenser, under a nitrogen atmosphere.

  • The solution is cooled to -10 °C using an ice-salt bath.

  • A solution of phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature below -5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The precipitated pyridine hydrochloride is removed by filtration under a dry atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude N,N'-diphenylphosphorodiamidic chloride, which can be used in subsequent steps without further purification or can be purified by recrystallization.

The ProTide Approach: Synthesis of Sofosbuvir

The synthesis of the landmark antiviral drug Sofosbuvir exemplifies the ProTide strategy. A key step involves the stereoselective phosphorylation of the nucleoside with a pre-formed phosphoramidate monochloride.

Nucleoside DerivativePhosphoramidating AgentBaseDiastereomeric Ratio (Sₚ:Rₚ)Yield (%)Reference
2'-Deoxy-2'-fluoro-2'-C-methyluridine(S)-2-(((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl chlorideN-Methylimidazole>95:5~85[Warren et al., 2017]

Materials:

  • Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine

  • (S)-Phenylalanyl (S)-isopropyl L-alaninate phosphonochloridate

  • N-Methylimidazole (NMI)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of the protected nucleoside (1.0 eq) in anhydrous acetonitrile at -20 °C under an inert atmosphere, N-methylimidazole (2.5 eq) is added.

  • A solution of the phosphonochloridate reagent (1.2 eq) in anhydrous acetonitrile is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -20 °C for 2-4 hours.

  • The reaction is quenched by the addition of water.

  • The mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric mixture is purified by silica gel chromatography to isolate the desired (Sₚ)-diastereomer of the phosphoramidate prodrug.

  • Subsequent deprotection steps yield Sofosbuvir.

Signaling Pathways Involving Phosphoramidate-like Moieties

Phosphoramidate and related P-N bonds are not only synthetically important but also play crucial roles in biological signaling.

The Phosphocreatine Shuttle

The phosphocreatine system is a vital energy buffer and transport system in cells with high and fluctuating energy demands, such as muscle and brain cells. It involves the reversible phosphorylation of creatine by creatine kinase, forming phosphocreatine, a high-energy phosphoramidate-like compound.

Phosphocreatine_Shuttle cluster_mito Mitochondrial Intermembrane Space cluster_cyto Cytosol Mitochondria Mitochondria Cytosol Cytosol Myofibril Myofibril (ATP Consumption) cyto_ADP ADP Myofibril->cyto_ADP mito_ATP ATP mtCK Mitochondrial Creatine Kinase (mtCK) mito_ATP->mtCK ATP produced by oxidative phosphorylation mito_ADP ADP mito_Cr Creatine (Cr) mito_Cr->mtCK mito_PCr Phosphocreatine (PCr) cyto_PCr Phosphocreatine (PCr) mito_PCr->cyto_PCr Diffusion mtCK->mito_ADP mtCK->mito_PCr High-energy phosphate transfer MMCK Muscle-type Creatine Kinase (MM-CK) cyto_PCr->MMCK cyto_Cr Creatine (Cr) cyto_Cr->mito_Cr Diffusion cyto_ATP ATP cyto_ATP->Myofibril Energy for contraction cyto_ADP->MMCK MMCK->cyto_Cr MMCK->cyto_ATP ATP regeneration

Caption: The phosphocreatine shuttle for cellular energy transport.

Histidine Kinase Two-Component Signaling

In prokaryotes, two-component signaling systems are a primary mechanism for sensing and responding to environmental stimuli. These systems rely on the transfer of a phosphoryl group from a histidine kinase to a response regulator. The phosphorylated histidine is a phosphoramidate.

Histidine_Kinase_Signaling Stimulus Environmental Stimulus HK Histidine Kinase (HK) Stimulus->HK Activation ADP ADP HK->ADP His_P His-P HK->His_P Autophosphorylation RR Response Regulator (RR) Asp_P Asp-P RR->Asp_P ATP ATP ATP->HK His His Asp Asp His_P->RR Phosphotransfer Response Cellular Response Asp_P->Response Activation of output domain

Caption: A simplified two-component signaling pathway involving histidine phosphorylation.

Conclusion

The synthesis of phosphoramidates has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry. The historical development, from the Atherton-Todd and Staudinger reactions to the sophisticated ProTide approach, has provided researchers with a powerful toolkit for creating novel therapeutics. A thorough understanding of these synthetic methodologies, coupled with insights into the biological roles of phosphoramidate-like structures, will continue to drive innovation in the development of new drugs and chemical probes to unravel complex biological processes. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this exciting and impactful field.

Theoretical Studies on Diethyl Phenylphosphoramidate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diethyl phenylphosphoramidate is a significant organophosphorus compound, representing a core moiety in various biologically active molecules and prodrugs. Understanding its reaction mechanisms is crucial for the rational design of novel therapeutics and synthetic pathways. While specific theoretical examinations of diethyl phenylphosphoramidate are not extensively detailed in publicly accessible literature, this guide synthesizes the established reaction mechanisms for the broader phosphoramidate class and outlines the standard computational methodologies used for their theoretical investigation. By analyzing analogous organophosphorus systems, this document provides a comprehensive framework for studying the synthesis and reactivity of diethyl phenylphosphoramidate, with a focus on reaction energetics, transition state analysis, and mechanistic pathway elucidation.

Introduction to Phosphoramidate Reactivity

Phosphoramidates, characterized by a P-N covalent bond, are a cornerstone of medicinal chemistry.[1] Their utility often stems from their ability to act as bio-reversible prodrugs, where the P-N bond is designed to be cleaved in vivo to release an active pharmaceutical ingredient. The stability and cleavage kinetics of this bond are therefore of paramount importance. The two primary areas of mechanistic interest are the formation (synthesis) and cleavage (hydrolysis) of the phosphoramidate linkage.

Theoretical studies, predominantly employing Density Functional Theory (DFT), provide invaluable insights into these mechanisms by mapping potential energy surfaces, identifying transition states, and calculating reaction energetics.[2][3] This allows for a detailed, molecular-level understanding of substituent effects, solvent contributions, and catalytic influences.

Key Reaction Mechanisms & Pathways

Synthesis: The Atherton-Todd Reaction

A widely used method for forming the P-N bond is the Atherton-Todd reaction.[1][4] This reaction typically involves a dialkyl phosphite (like diethyl phosphite), an amine (like aniline), and a carbon tetrahalide (e.g., CCl₄) in the presence of a base.

The generally accepted mechanism proceeds through several key steps:

  • Chlorophosphate Formation: The dialkyl phosphite is converted in situ to a reactive dialkyl chlorophosphate intermediate.[1]

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the electrophilic phosphorus center of the chlorophosphate.

  • Elimination: A base facilitates the elimination of HCl, yielding the final phosphoramidate product.

experimental_workflow

Caption: General workflow for phosphoramidate synthesis via the Atherton-Todd reaction.
Cleavage: Hydrolysis of the P-N Bond

The hydrolysis of the P-N bond is a critical reaction, particularly in the context of prodrug activation.[5][6] The reaction can be catalyzed by acid or base and generally proceeds via an associative mechanism involving the nucleophilic attack of water on the phosphorus center. Theoretical studies on related phosphate esters suggest that the reaction can proceed with or without the assistance of additional water molecules for proton transfer.[7]

A plausible associative pathway involves:

  • Nucleophilic Attack: A water molecule attacks the phosphorus atom, forming a pentacoordinate intermediate or transition state.

  • Proton Transfer: Protons are shuttled, either directly or via a solvent bridge, to the nitrogen atom, making it a better leaving group (as an ammonium species).

  • P-N Bond Cleavage: The P-N bond breaks, releasing the amine and forming the corresponding phosphate.

hydrolysis_pathway

Caption: Proposed associative mechanism for the hydrolysis of a phosphoramidate.

Theoretical & Computational Protocols

The investigation of reaction mechanisms for compounds like diethyl phenylphosphoramidate is predominantly carried out using quantum chemical calculations. The following protocol outlines a standard approach based on methods reported for similar organophosphorus compounds.[2][3][8]

Computational Method Details
  • Software: Calculations are typically performed using quantum chemistry packages like Gaussian, ORCA, or Spartan.[2]

  • Theoretical Model: Density Functional Theory (DFT) is the most common method due to its favorable balance of accuracy and computational cost.

  • Functional: The B3LYP hybrid functional is widely used and has been shown to provide reliable results for geometric and energetic properties of organic and organophosphorus systems.[2][8] Other functionals like M06-2X or ωB97X-D may also be employed for improved accuracy, especially for non-covalent interactions.

  • Basis Set: Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are standard. The inclusion of polarization functions (d,p) is critical for accurately describing the geometry and bonding around the phosphorus center, and diffuse functions (+) are important for anionic or lone-pair-rich species.[2][8]

  • Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is applied.

Calculation Workflow
  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These are performed on all optimized structures to characterize them.

    • Minima (Reactants, Products, Intermediates): All vibrational frequencies are real (positive).

    • Transition States (TS): Exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Transition State Searching: The process starts with an initial guess of the TS structure, which is then optimized using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the optimized transition state structure to confirm that it correctly connects the desired reactants and products on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are often performed on the optimized geometries with a larger basis set to obtain more accurate electronic energies. These are combined with thermal corrections from the frequency calculations to yield Gibbs free energies (G).

computational_workflow

Caption: Standard computational workflow for a theoretical reaction mechanism study.

Data Presentation & Analysis

Quantitative data from theoretical studies are crucial for comparing different mechanistic pathways. The results are typically summarized in tables.

Energetics

The key energetic parameters are the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn). A lower ΔG‡ indicates a kinetically more favorable pathway.

Table 1: Exemplary Calculated Gibbs Free Energies (kcal/mol) for a Hypothetical Hydrolysis Pathway. (Note: These values are illustrative and represent typical outputs of a DFT study.)

Reaction StepDescriptionΔG_rxn (kcal/mol)ΔG‡ (kcal/mol)
Step 1 Water Attack-5.2+18.5
Step 2 Proton Transfer-2.1+8.3
Step 3 P-N Cleavage-15.7+4.1
Overall Total Reaction -23.0 +18.5 (Rate-Limiting)
Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is often used to rationalize reactivity.[2] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the reaction. A smaller HOMO-LUMO energy gap generally correlates with higher reactivity.

Table 2: Exemplary Frontier Molecular Orbital Energies (eV) for Reactants in the Atherton-Todd Reaction. (Note: These values are illustrative.)

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline (Nucleophile)-5.15+0.956.10
Diethyl Chlorophosphate (Electrophile)-7.80-0.507.30

Conclusion

The theoretical study of diethyl phenylphosphoramidate reaction mechanisms relies on well-established computational protocols, primarily centered around Density Functional Theory. By analyzing the formation via pathways like the Atherton-Todd reaction and cleavage through hydrolysis, researchers can gain a detailed understanding of the factors controlling P-N bond stability and reactivity. This guide provides a comprehensive overview of the key mechanistic concepts and the computational workflows required to investigate them. The data and visualizations presented serve as a blueprint for conducting and interpreting such theoretical studies, ultimately aiding in the design of novel phosphoramidate-based molecules for pharmaceutical and chemical applications.

References

Methodological & Application

One-Pot Synthesis of Heterocyclic Phosphoramidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of various heterocyclic phosphoramidates, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and antiviral properties. The methodologies presented herein offer efficient and straightforward approaches to these valuable molecules.

Introduction

Heterocyclic phosphoramidates are organophosphorus compounds characterized by a phosphorus atom bonded to at least one nitrogen atom of a heterocyclic ring. This structural motif is found in a range of bioactive molecules, including the well-known anticancer drug cyclophosphamide and its analogues. One-pot synthesis offers a streamlined approach to these compounds, minimizing purification steps, saving time and resources, and often improving overall yields. This document outlines protocols for the synthesis of bioactive phosphoramidates containing various heterocyclic systems.

Application Notes

The one-pot synthesis of heterocyclic phosphoramidates is a versatile method applicable to a wide range of substrates. The choice of phosphorylating agent, base, and solvent system is crucial for the success of the reaction and depends on the specific heterocyclic amine used. The protocols described below highlight the synthesis of phosphoramidates and phosphonates from bioactive amines, as well as the preparation of cyclophosphamide analogues. These methods are particularly relevant for the rapid generation of compound libraries for screening purposes in drug discovery programs.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Phosphoramidates and Phosphonates Containing Heterocycles

This protocol is based on the reaction of diethyl phosphorochloridate with various bioactive amines in the presence of triethylamine.[1][2][3]

Materials:

  • Diethyl phosphorochloridate

  • Appropriate heterocyclic amine (e.g., 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine, 4,6-difluorobenzo[d]thiazol-2-amine, 5-nitro-1H-indazole)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a stirred solution of the heterocyclic amine (1 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) at 5-10 °C, add diethyl phosphorochloridate (1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated triethylamine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Quantitative Data Summary:

Compound IDHeterocyclic AmineProductYield (%)
3b 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidineDiethyl (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)phosphonate85
3c 4,6-difluorobenzo[d]thiazol-2-amineDiethyl (4,6-difluorobenzo[d]thiazol-2-yl)phosphoramidate82
3d 5-nitro-1H-indazoleDiethyl (5-nitro-1H-indazol-1-yl)phosphonate88

Table 1: Yields of selected heterocyclic phosphoramidates and phosphonates synthesized via a one-pot reaction. Data sourced from[2].

Protocol 2: One-Pot Synthesis of Cyclophosphamide Analogues

This protocol describes a convenient method for the synthesis of new cyclophosphamide analogues via cyclic condensation.[4]

Materials:

  • N,N-di-(2-chloroethyl)amino-phosphorodichloridate

  • Substituted 2-amino-phenol derivative (e.g., 2-(1-aminoethyl)-4-methoxyphenol)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a magnetically stirred solution of the substituted 2-amino-phenol derivative (0.01 mol) and triethylamine (0.02 mol) in 50 ml of anhydrous dichloromethane at -5°C, add a solution of N,N-di-(2-chloroethyl)amino-phosphorodichloridate (0.01 mol) in 50 ml of anhydrous dichloromethane dropwise over 1 hour.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture in vacuo and mix with benzene.

  • Filter off the precipitated amine salt.

  • Crystallize the filtrate from acetone/petroleum ether to obtain the pure cyclophosphamide analogue.

Quantitative Data Summary:

Compound IDSubstituted 2-amino-phenolProductYield (%)
IIIa 2-(1-aminoethyl)-4-methoxyphenol2-[bis(2-chloroethyl)amino)]-7-methoxyl-3-ethyl-4-methyl-1,3,2-benzoxazaphosphorin-2-oxide75
IIIb 2-(1-aminopropyl)-4-methoxyphenol2-[bis(2-chloroethyl)amino)]-7-methoxyl-3-propyl-4-methyl-1,3,2-benzoxazaphosphorin-2-oxide72
IIIc 2-(1-aminobutyl)-4-methoxyphenol2-[bis(2-chloroethyl)amino)]-7-methoxyl-3-butyl-4-methyl-1,3,2-benzoxazaphosphorin-2-oxide78
IIId 2-(1-amino-2-methylpropyl)-4-methoxyphenol2-[bis(2-chloroethyl)amino)]-7-methoxyl-3-isobutyl-4-methyl-1,3,2-benzoxazaphosphorin-2-oxide76
IIIe 2-(1-cyclohexylamino)ethyl-4-methoxyphenol2-[bis(2-chloroethyl)amino)]-7-methoxyl-3-cyclohexyl-4-methyl-1,3,2-benzoxazaphosphorin-2-oxide70

Table 2: Yields of synthesized cyclophosphamide analogues. Data sourced from[4].

Visualizations

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products & Purification Heterocyclic\nAmine Heterocyclic Amine Reaction\nVessel (THF) Reaction Vessel (THF) Heterocyclic\nAmine->Reaction\nVessel (THF) Phosphorylating\nAgent (e.g., (EtO)2P(O)Cl) Phosphorylating Agent (e.g., (EtO)2P(O)Cl) Phosphorylating\nAgent (e.g., (EtO)2P(O)Cl)->Reaction\nVessel (THF) Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction\nVessel (THF) Crude Product Crude Product Reaction\nVessel (THF)->Crude Product Purified Heterocyclic\nPhosphoramidate Purified Heterocyclic Phosphoramidate Crude Product->Purified Heterocyclic\nPhosphoramidate Purification Byproduct (e.g., Et3N.HCl) Byproduct (e.g., Et3N.HCl) Crude Product->Byproduct (e.g., Et3N.HCl) Filtration

Caption: Workflow for the one-pot synthesis of heterocyclic phosphoramidates.

G start Start amine_base Dissolve Heterocyclic Amine and Triethylamine in THF start->amine_base cool Cool to 5-10 °C amine_base->cool add_reagent Add Diethyl Phosphorochloridate Dropwise cool->add_reagent react Stir at Room Temperature for 2-3 hours add_reagent->react monitor Monitor by TLC react->monitor filter Filter Precipitate monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify end End purify->end

Caption: Step-by-step experimental workflow for Protocol 1.

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling Synthesis of Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of carbon-phosphorus (C-P) bonds is a critical transformation in organic synthesis, yielding organophosphorus compounds that are integral to materials science, medicinal chemistry, and catalysis.[1] Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective method for constructing these bonds, offering an alternative to traditional palladium-catalyzed systems.[2] This document provides detailed protocols and application notes for the synthesis of diethyl phenylphosphonate via nickel-catalyzed cross-coupling of aryl electrophiles with diethyl phosphite.

The methodologies presented leverage readily available starting materials and showcase the versatility of nickel catalysis in accommodating various aryl partners. These protocols are intended for researchers, scientists, and professionals in drug development who require efficient and scalable methods for the synthesis of arylphosphonates.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the nickel-catalyzed synthesis of diethyl phenylphosphonate and related aryl phosphonates, as reported in the literature. This allows for a direct comparison of different catalytic systems and substrates.

EntryAryl ElectrophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenyl pivalateNi(cod)₂ (5)dcpp (10)Cs₂CO₃Toluene1102485[1]
2Phenyl tosylateNi(cod)₂ (3)L8 (3)¹DIPEAToluene1102489[3]
34-Tolyl pivalateNi(cod)₂ (5)dcpp (10)Cs₂CO₃Toluene1102491[1]
44-Methoxyphenyl pivalateNi(cod)₂ (5)dcpp (10)Cs₂CO₃Toluene1102494[1]
54-Chlorophenyl pivalateNi(cod)₂ (5)dcpp (10)Cs₂CO₃Toluene1102475[1]
6Naphthyl pivalateNi(cod)₂ (5)dcpp (10)Cs₂CO₃Toluene1102488[1]

¹L8 = 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline dcpp = 1,3-bis(dicyclohexylphosphino)propane DIPEA = N,N-Diisopropylethylamine Ni(cod)₂ = Bis(1,5-cyclooctadiene)nickel(0)

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Coupling of Phenyl Pivalate with Diethyl Phosphite

This protocol is adapted from a procedure for the phosphorylation of phenol derivatives.[1]

Materials:

  • Phenyl pivalate

  • Diethyl phosphite

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 1,3-Bis(dicyclohexylphosphino)propane (dcpp)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Schlenk tube

  • Standard glassware for inert atmosphere techniques

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Ni(cod)₂ (5 mol%), dcpp (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add anhydrous toluene to the tube, followed by phenyl pivalate (1.0 equivalent).

  • Add diethyl phosphite (1.2 equivalents) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired diethyl phenylphosphonate.

Protocol 2: Nickel-Catalyzed Cross-Coupling of Phenyl Tosylate with Diethyl Phosphite

This protocol is based on the cross-coupling of aryl tosylates with H-phosphonates.[3]

Materials:

  • Phenyl tosylate

  • Diethyl phosphite

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline (L8)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

  • Schlenk tube

  • Standard glassware for inert atmosphere techniques

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL Schlenk tube under a nitrogen atmosphere, combine phenyl tosylate (0.2 mmol), Ni(cod)₂ (3 mol%), and ligand L8 (3 mol%).[3]

  • Add DIPEA (0.6 mmol) and 2 mL of anhydrous toluene.[3]

  • Add diethyl phosphite (0.15 mmol) to the mixture.[3]

  • Heat the reaction at 110°C for 10 hours.[3]

  • After 10 hours, add another portion of diethyl phosphite (0.15 mmol).[3]

  • Continue stirring the mixture at 110°C for an additional 14 hours.[3]

  • After cooling, remove the volatile components under reduced pressure.[3]

  • Purify the residue by passing it through a short silica gel column to obtain the analytically pure diethyl phenylphosphonate.[3]

Visualizations

experimental_workflow reagents Reagents & Catalyst Loading (Inert Atmosphere) reaction Reaction Setup (Solvent, Temp, Time) reagents->reaction 1 workup Reaction Workup (Cooling, Filtration) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product Diethyl Phenylphosphonate purification->product 4

Caption: General experimental workflow for synthesis.

catalytic_cycle cluster_products Ni0 Ni(0)L_n NiII_A Ar-Ni(II)-X(L_n) Ni0->NiII_A Oxidative Addition (Ar-X) NiII_B Ar-Ni(II)-P(O)(OEt)₂(L_n) NiII_A->NiII_B Ligand Exchange (HP(O)(OEt)₂) NiII_B->Ni0 Reductive Elimination Product Ar-P(O)(OEt)₂ NiII_B->Product

Caption: Plausible catalytic cycle for C-P cross-coupling.

References

Application of Diethyl Phenylphosphoramidate in ProTide Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ProTide (Pro-drug nucleotide) technology represents a significant advancement in medicinal chemistry, designed to overcome the limitations of traditional nucleoside analogue drugs.[1][2][3][4] Nucleoside analogues require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect, a process that can be inefficient and lead to drug resistance.[5][6] The ProTide approach circumvents this initial, often rate-limiting, phosphorylation step by delivering a pre-formed nucleoside monophosphate into the cell.[1][2] This is achieved by masking the negatively charged phosphate group with two bioreversible moieties: an amino acid ester and an aryloxy group, which enhance cell permeability.[1][2][4]

This document focuses on the application of a specific ProTide moiety, diethyl phenylphosphoramidate, in the design of antiviral and anticancer drugs. While the ProTide technology has been extensively explored with various ester and aryl groups, this note provides a detailed overview of the potential application, synthesis, and evaluation of ProTides incorporating a diethyl ester and a phenyl aryloxy group.

Mechanism of Action

The intracellular activation of a diethyl phenylphosphoramidate ProTide follows a well-established pathway:

  • Cellular Uptake: The lipophilic ProTide prodrug passively diffuses across the cell membrane.

  • Ester Cleavage: Intracellular esterases, such as carboxypeptidases, hydrolyze one of the ethyl ester groups of the amino acid moiety, exposing a carboxylate group.[7]

  • Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the formation of an unstable five-membered ring intermediate and the subsequent release of the phenoxy group.

  • Hydrolysis: The cyclic intermediate is then hydrolyzed by water, breaking the P-N bond and releasing the amino acid.

  • Release of the Nucleoside Monophosphate: This final step yields the nucleoside 5'-monophosphate, which can then be efficiently phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.[2][4]

dot digraph "ProTide Activation Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

ProTide [label="Diethyl Phenylphosphoramidate\nProTide (in cytosol)", fillcolor="#F1F3F4"]; Intermediate1 [label="Carboxylate Intermediate", fillcolor="#F1F3F4"]; Intermediate2 [label="Cyclic Intermediate", fillcolor="#F1F3F4"]; NMP [label="Nucleoside\nMonophosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; NDP [label="Nucleoside\nDiphosphate", fillcolor="#FBBC05", fontcolor="#202124"]; NTP [label="Active Nucleoside\nTriphosphate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ProTide -> Intermediate1 [label="Esterase"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization\n(Phenol released)"]; Intermediate2 -> NMP [label="Hydrolysis\n(Amino Acid released)"]; NMP -> NDP [label="Kinase"]; NDP -> NTP [label="Kinase"]; } dot Figure 1: General intracellular activation pathway of a diethyl phenylphosphoramidate ProTide.

Application in Drug Design

The diethyl phenylphosphoramidate moiety can be appended to various nucleoside analogues to enhance their therapeutic potential in antiviral and anticancer applications.

Antiviral Drug Design

Nucleoside analogues are a cornerstone of antiviral therapy. The ProTide approach has been successfully applied to numerous antiviral agents to improve their efficacy.[2][4][8]

Examples of Potential Antiviral ProTides:

  • Zidovudine (AZT): An anti-HIV drug, the efficacy of which can be limited by thymidine kinase-dependent activation. A diethyl phenylphosphoramidate ProTide of AZT could potentially bypass this dependence.[9]

  • Gemcitabine: While primarily an anticancer drug, it exhibits antiviral activity. A ProTide version could enhance its antiviral applications.[10][11]

Anticancer Drug Design

The ProTide strategy is also a promising approach for enhancing the efficacy of anticancer nucleoside analogues.[5][7]

Examples of Potential Anticancer ProTides:

  • Gemcitabine: Used in the treatment of various solid tumors, its activation is dependent on deoxycytidine kinase (dCK). A diethyl phenylphosphoramidate ProTide of gemcitabine could overcome resistance mechanisms associated with reduced dCK activity.[10][11][12]

  • Floxuridine (FUDR): A pyrimidine analogue used in cancer chemotherapy. The ProTide approach has been shown to successfully deliver its monophosphate form into cells.[5]

Quantitative Data

While specific quantitative data for diethyl phenylphosphoramidate ProTides are not extensively available in the reviewed literature, the following tables present hypothetical data based on the known structure-activity relationships of similar ProTides to illustrate the expected improvements in biological activity.

Table 1: Hypothetical Antiviral Activity of Diethyl Phenylphosphoramidate ProTides

Nucleoside AnalogueParent Drug EC₅₀ (µM)Diethyl Phenylphosphoramidate ProTide EC₅₀ (µM)Cell LineVirus
Zidovudine (AZT)0.10.01CEMHIV-1
Lamivudine (3TC)0.50.05HepG2HBV
Sofosbuvir Parent0.080.008Huh-7HCV

Table 2: Hypothetical Anticancer Activity of Diethyl Phenylphosphoramidate ProTides

Nucleoside AnalogueParent Drug IC₅₀ (µM)Diethyl Phenylphosphoramidate ProTide IC₅₀ (µM)Cell LineCancer Type
Gemcitabine1.00.1BxPC-3Pancreatic
5-Fluorouracil (5-FU)5.00.5HT-29Colon
Cytarabine (Ara-C)0.80.08HL-60Leukemia

Experimental Protocols

The synthesis of diethyl phenylphosphoramidate ProTides generally involves the coupling of a protected nucleoside with a pre-synthesized diethyl phenylphosphoramidate chloride reagent.

General Synthesis of Diethyl Phenylphosphoramidate Chloride

G

Protocol:

  • Reaction Setup: To a solution of phenyl dichlorophosphate in anhydrous dichloromethane at 0°C under an inert atmosphere, add triethylamine (2.2 equivalents).

  • Addition of Ethanol: Slowly add a solution of ethanol (2.0 equivalents) in anhydrous dichloromethane.

  • Stirring: Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. The filtrate containing the crude diethyl phenylphosphorochloridate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography to yield pure diethyl phenylphosphorochloridate.

General Synthesis of a Diethyl Phenylphosphoramidate ProTide of a Nucleoside Analogue

G

Protocol:

  • Protection of Nucleoside: Protect the reactive hydroxyl and amino groups on the sugar and nucleobase of the parent nucleoside analogue using standard protecting groups (e.g., TBDMS for hydroxyls, benzoyl for exocyclic amines).

  • Coupling Reaction: To a solution of the protected nucleoside in anhydrous pyridine at 0°C, add diethyl phenylphosphoramidate chloride (1.5 equivalents).

  • Stirring: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., TBAF for TBDMS, methanolic ammonia for benzoyl).

  • Purification: Purify the final ProTide product by flash column chromatography on silica gel.

In Vitro Biological Evaluation

Antiviral Activity Assay (Example: HIV-1):

  • Cell Culture: Culture CEM-T4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Infection: Infect cells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: Add serial dilutions of the diethyl phenylphosphoramidate ProTide or the parent drug to the infected cells.

  • Incubation: Incubate the plates for 4-5 days at 37°C.

  • Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatants using an ELISA kit.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.

Anticancer Activity Assay (Example: Pancreatic Cancer):

  • Cell Culture: Plate BxPC-3 pancreatic cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the diethyl phenylphosphoramidate ProTide or the parent drug.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Cell Viability Assay: Assess cell viability using the MTT or MTS assay.

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion

The diethyl phenylphosphoramidate moiety represents a promising component in the design of ProTide drugs. By leveraging the established principles of the ProTide technology, this specific moiety has the potential to enhance the therapeutic index of a wide range of antiviral and anticancer nucleoside analogues. The provided protocols offer a general framework for the synthesis and evaluation of these promising therapeutic agents. Further research and optimization of ProTides incorporating the diethyl phenylphosphoramidate group are warranted to fully explore their clinical potential.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are a critical class of organophosphorus compounds, recognized as structural analogues of α-amino acids where a phosphonate group replaces the carboxylic acid moiety.[1] This structural similarity confers a wide range of biological activities, including antibacterial, antiviral, antifungal, and enzyme inhibitory properties, making them valuable scaffolds in medicinal chemistry and drug development.[2] Traditional synthetic methods often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering rapid and uniform heating that dramatically reduces reaction times, increases product yields, and often enhances purity.[2] Furthermore, these methods can frequently be conducted under solvent-free and catalyst-free conditions, aligning with the principles of green chemistry.[1][2]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of α-aminophosphonates via the Kabachnik-Fields and Pudovik reactions, the two most prevalent methods for their preparation.[2]

Key Synthetic Methodologies

The synthesis of α-aminophosphonates is predominantly achieved through two main reactions, both of which are highly amenable to microwave irradiation.

  • The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl or diaryl phosphite.[2] Microwave irradiation often facilitates this reaction without the need for a catalyst.[3] The reaction can proceed through two primary mechanistic pathways.[2][4]

  • The Pudovik Reaction: This reaction involves the nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to the carbon-nitrogen double bond of an imine.[2] This method can be performed as a two-step process where the imine is pre-synthesized, or as a one-pot reaction under microwave conditions.[2]

Data Presentation

The following tables summarize quantitative data for the microwave-assisted synthesis of various α-aminophosphonates via the Kabachnik-Fields and Pudovik reactions, showcasing the efficiency of this methodology.

Table 1: Microwave-Assisted Kabachnik-Fields Reaction of Aldehydes, Amines, and Phosphites

AldehydeAminePhosphiteTemp. (°C)Time (min)SolventYield (%)Reference
BenzaldehydeAnilineDiethyl phosphite8030None94[1]
BenzaldehydeBenzylamineDiethyl phosphite10020None80[1]
4-ChlorobenzaldehydeBenzylamineDiethyl phosphite11090None88[5]
4-MethylbenzaldehydeBenzylamineDiethyl phosphite11090None87[5]
BenzaldehydeButylamineDiethyl phosphite10060None86[6]
3-Formyl-6-methylchromoneButylamineDiethyl phosphite10060None86[6]
Various AldehydesVarious AminesDiphenyl phosphite8010EthanolHigh[4]

Table 2: Microwave-Assisted Pudovik Reaction of Imines and Phosphites

IminePhosphiteTemp. (°C)Time (min)SolventYield (%)Reference
N-BenzylideneanilineDiethyl phosphite8010None95[7]
N-BenzylideneanilineDimethyl phosphite8030None97[7]
N-BenzylidenebutylamineDiphenylphosphine oxide10010None89[8]
N-BenzylidenecyclohexylamineDimethyl phosphite10030None99[8]

Experimental Protocols

The following are detailed methodologies for key experiments in the microwave-assisted synthesis of α-aminophosphonates.

Protocol 1: General Procedure for Solvent-Free Microwave-Assisted Kabachnik-Fields Reaction

This protocol describes a general, catalyst-free method for the synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite.

Materials:

  • Aldehyde (1.0 eq.)

  • Amine (1.0 eq.)

  • Dialkyl phosphite (1.0-1.5 eq.)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vial (10 mL) with a magnetic stirrer

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stirrer, combine the aldehyde (e.g., benzaldehyde, 1.7 mmol), amine (e.g., benzylamine, 1.7 mmol), and dialkyl phosphite (e.g., diethyl phosphite, 1.7 mmol).[5]

  • Seal the vial tightly with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-90 minutes).[1][5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the volatile components under reduced pressure.[5]

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for Microwave-Assisted Kabachnik-Fields Reaction in Ethanol

This protocol outlines a simple, catalyst-free method for synthesizing α-aminophosphonates using ethanol as a solvent, which is particularly useful for handling solid reactants.[4]

Materials:

  • Aldehyde (1.0 eq.)

  • Amine (1.0 eq.)

  • Diphenyl phosphite (1.1 eq.)

  • Absolute ethanol (3 mL)

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stirrer

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stirrer, add the aldehyde, the amine, diphenyl phosphite, and 3 mL of absolute ethanol.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10 minutes.[4]

  • Monitor the reaction for completion using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature to induce precipitation of the product.[4]

  • Isolate the product by vacuum filtration and wash with cold diethyl ether.[4]

Protocol 3: General Procedure for Solvent-Free Microwave-Assisted Pudovik Reaction

This protocol describes a general, solvent-free method for the synthesis of α-aminophosphonates from a pre-formed imine and a phosphite.

Materials:

  • Imine (1.0 eq.)

  • Dialkyl phosphite or diphenylphosphine oxide (1.2-1.5 eq.)

  • Microwave reactor

  • Microwave reaction vial with a magnetic stirrer

Procedure:

  • Place the imine and the corresponding >P(O)H reagent into a microwave reactor vial equipped with a stir bar.[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the neat (solvent-free) mixture at a temperature between 80°C and 100°C for 10 to 30 minutes.[7]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by standard methods, such as column chromatography, to yield the pure α-aminophosphonate.[7]

Visualizations

The following diagrams illustrate the key aspects of microwave-assisted α-aminophosphonate synthesis.

Kabachnik_Fields_Mechanism Reactants Aldehyde/Ketone + Amine + Phosphite Imine_Pathway Imine Pathway Reactants->Imine_Pathway - H₂O Hydroxyphosphonate_Pathway α-Hydroxyphosphonate Pathway Reactants->Hydroxyphosphonate_Pathway Imine Imine Intermediate Imine_Pathway->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Hydroxyphosphonate_Pathway->Hydroxyphosphonate + Phosphite Product α-Aminophosphonate Imine->Product + Phosphite Hydroxyphosphonate->Product + Amine - H₂O Experimental_Workflow Start Start Combine Combine Reactants (Aldehyde, Amine, Phosphite) in Microwave Vial Start->Combine Seal Seal Vial Combine->Seal Irradiate Microwave Irradiation (Set Temperature and Time) Seal->Irradiate Cool Cool to Room Temperature Irradiate->Cool Isolate Isolate Product (Filtration, Chromatography, etc.) Cool->Isolate End End Isolate->End Logical_Relationships Synthesis α-Aminophosphonate Synthesis Microwave-Assisted Kabachnik-Fields Pudovik Components Key Components Carbonyl (Aldehyde/Ketone) Amine Phosphite Synthesis:p1->Components:c1 Synthesis:p1->Components:c2 Synthesis:p1->Components:c3 Synthesis:p2->Components:c2 Synthesis:p2->Components:c3 Advantages Advantages Rapid Reactions High Yields Green Chemistry (Solvent/Catalyst-free) Synthesis->Advantages Applications Applications Medicinal Chemistry Drug Development Agrochemicals Synthesis->Applications

References

Application Notes and Protocols: TLC Monitoring of Diethyl Phenylphosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphoramidate is an organophosphorus compound with applications in medicinal chemistry and synthetic organic chemistry. Its synthesis, commonly achieved via the Atherton-Todd reaction, requires careful monitoring to ensure the complete consumption of starting materials and the successful formation of the desired product.[1][2] Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for real-time monitoring of this reaction's progress.[3]

These application notes provide a detailed protocol for the synthesis of diethyl phenylphosphoramidate and a robust methodology for monitoring the reaction using TLC. The protocols cover stationary and mobile phase selection, sample preparation, and various visualization techniques suitable for the reactants and products involved.

Principle of TLC Monitoring

TLC separates compounds based on their differential affinity for a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent mixture).[4][5] In the synthesis of diethyl phenylphosphoramidate, the reactants (aniline, diethyl phosphite) and the product have different polarities.

  • Aniline: A primary aromatic amine, it is relatively polar and will have a low to moderate retention factor (Rf).

  • Diethyl Phosphite: A dialkyl phosphite, it is also polar but generally less so than aniline.

  • Diethyl Phenylphosphoramidate (Product): The final product is of intermediate polarity, and its Rf value is expected to be distinct from the starting materials.

By spotting the reaction mixture on a TLC plate at various time points, the disappearance of the starting material spots and the appearance of a new product spot can be tracked, indicating the progression of the reaction.[6]

Chemical Reaction: Atherton-Todd Synthesis

The synthesis is based on the Atherton-Todd reaction, where diethyl phosphite reacts with aniline in the presence of carbon tetrachloride (a chlorinating agent) and triethylamine (a base).[2][7] The triethylamine neutralizes the HCl generated in situ.

reactant1 Diethyl Phosphite plus1 + reactant1->plus1 reactant2 Aniline plus2 + reactant2->plus2 reactant3 Carbon Tetrachloride (CCl4) plus3 + reactant3->plus3 reactant4 Triethylamine (Et3N) arrow Reaction (Anhydrous Solvent, 0°C to RT) product Diethyl Phenylphosphoramidate byproduct Triethylamine Hydrochloride (Et3N·HCl) + Chloroform (CHCl3) plus1->reactant2 plus2->reactant3 plus3->reactant4

Caption: Atherton-Todd synthesis of diethyl phenylphosphoramidate.

Experimental Protocols

Materials and Reagents
Reagent / Material Grade Purpose
Diethyl phosphiteReagent Grade (≥98%)Reactant
AnilineReagent Grade (≥99%), freshly distilledReactant
TriethylamineReagent Grade (≥99%), freshly distilledBase
Carbon TetrachlorideAnhydrous (≥99.5%)Chlorinating Agent
Diethyl EtherAnhydrousReaction Solvent
Silica Gel TLC PlatesF254 (fluorescent indicator)Stationary Phase
HexaneHPLC GradeMobile Phase Component
Ethyl AcetateHPLC GradeMobile Phase Component
Potassium PermanganateACS ReagentVisualization Stain
Sodium CarbonateACS ReagentComponent of KMnO4 stain
p-AnisaldehydeReagent GradeVisualization Stain
Sulfuric AcidACS ReagentComponent of p-Anisaldehyde stain
EthanolACS ReagentSolvent for stains
IodineACS ReagentVisualization Agent
Glass Capillary Tubes-For spotting TLC plates
TLC Developing Chamber-For plate development
UV Lamp254 nm wavelengthFor non-destructive visualization
Protocol 1: Synthesis of Diethyl Phenylphosphoramidate

Safety: This reaction should be performed in a well-ventilated fume hood. Carbon tetrachloride is toxic and carcinogenic. Aniline is toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl phosphite (1.0 eq) and anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: While stirring, add aniline (1.0 eq) and triethylamine (1.1 eq) to the flask.

  • Slow Addition: Add a solution of carbon tetrachloride (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using the TLC protocol described below.

Protocol 2: TLC Monitoring of the Reaction
  • Chamber Preparation: Pour a prepared mobile phase of 7:3 Hexane:Ethyl Acetate into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside wall of the chamber to ensure saturation. Close the chamber and let it equilibrate for at least 15 minutes.[8]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for each spot.

  • Spotting the Plate:

    • Lane 1 (SM1): Spot a dilute solution of the starting material, diethyl phosphite.

    • Lane 2 (SM2): Spot a dilute solution of the starting material, aniline.

    • Lane 3 (Co-spot): Spot both diethyl phosphite and aniline on the same point.

    • Lane 4 (T=0): Take an aliquot from the reaction mixture immediately after all reagents are mixed (time zero) and spot it.

    • Subsequent Lanes (T=x): At regular intervals (e.g., T=60 min, T=120 min), take a small aliquot of the reaction mixture with a capillary tube and spot it on the corresponding lane.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Step 6a (Non-destructive): View the dried plate under a UV lamp (254 nm). Aromatic compounds like aniline and the product will appear as dark spots.[9] Circle the visible spots with a pencil.

    • Step 6b (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[10] This is particularly useful if starting materials are not UV-active. Circle the spots as they may fade.

    • Step 6c (Destructive): Prepare a potassium permanganate (KMnO4) stain (1.5g KMnO4, 10g K2CO3, 200 mL water). Dip the plate into the stain and gently heat with a heat gun. Oxidizable compounds (especially aniline) will appear as yellow/brown spots on a purple background.[11]

Data Presentation and Interpretation

TLC Data Recording

Summarize the observations in a table. The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[5]

Spot ID Time Point UV (254 nm) KMnO4 Stain Distance (Spot, cm) Distance (Solvent, cm) Calculated Rf
SM1 (Diethyl Phosphite)-NoFaint Yellow
SM2 (Aniline)-YesBright Yellow
ProductFinalYesYellow/Brown
Reaction MixT=0
Reaction MixT=60 min
Reaction MixT=120 min
Reaction MixT=Final

Note: The above table is a template. Actual appearances and Rf values should be recorded based on experimental results.

Interpreting the TLC Plate
  • T=0: You should see spots corresponding to your starting materials (aniline and diethyl phosphite).

  • As reaction proceeds: The intensity of the starting material spots should decrease. A new spot, corresponding to the diethyl phenylphosphoramidate product, will appear. The ideal product Rf is between 0.25 and 0.40.[5]

  • Reaction Completion: The reaction is considered complete when the limiting reagent spot (e.g., aniline) is no longer visible on the TLC plate.

Workflow Visualization

cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis prep_chamber 1. Prepare TLC Chamber (7:3 Hexane:EtOAc) prep_plate 2. Prepare & Mark Silica Plate spotting 3. Spot Plate (SMs, Co-spot, Rxn Mixture at T=x) prep_plate->spotting develop 4. Develop Plate in Chamber spotting->develop dry 5. Mark Solvent Front & Dry Plate develop->dry uv 6a. View under UV Light (254 nm) dry->uv stain 6b. Apply Chemical Stain (e.g., KMnO4) & Heat uv->stain analyze 7. Calculate Rf Values & Assess Reaction Progress stain->analyze

Caption: Workflow for TLC monitoring of a chemical reaction.

References

Application Note: Purification of Crude Diethyl Phenylphosphoramidate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Diethyl phenylphosphoramidate is an organophosphorus compound of interest in various fields of chemical synthesis, including medicinal chemistry and materials science. Synthesized crude products often contain unreacted starting materials, catalysts, and byproducts that must be removed to ensure the integrity of subsequent applications.[1] This application note provides a detailed protocol for the purification of crude diethyl phenylphosphoramidate using silica gel column chromatography, a widely adopted and effective technique for separating moderately polar organic compounds.[2]

Principle of the Method This protocol employs normal-phase flash column chromatography. The stationary phase, silica gel, is highly polar. A mobile phase (eluent), typically a mixture of non-polar and moderately polar solvents, is passed through the column.[3] Compounds in the crude mixture separate based on their differential polarity and affinity for the stationary phase. Non-polar impurities travel through the column more quickly, while the more polar diethyl phenylphosphoramidate is retained longer, allowing for its isolation in a purified form. The separation is monitored by Thin-Layer Chromatography (TLC).[1]

Experimental Protocol

This protocol outlines the necessary steps for the successful purification of diethyl phenylphosphoramidate.

Materials and Equipment

  • Chemicals:

    • Crude Diethyl Phenylphosphoramidate

    • Silica Gel (for flash chromatography, 230-400 mesh)

    • Hexanes (or Petroleum Ether), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Dichloromethane, HPLC grade (for sample dissolution)

    • Anhydrous Sodium Sulfate

    • Deuterated Chloroform (for NMR analysis)

  • Equipment:

    • Glass chromatography column

    • TLC plates (silica gel 60 F254)[4]

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary tubes for spotting

    • Rotary evaporator

    • Round-bottom flasks

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collector vials

    • Cotton or glass wool

    • Sand, washed

    • NMR Spectrometer (for purity analysis)

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Optimizing the eluent is critical for achieving good separation.[5][6] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35.[7]

  • Prepare several eluent mixtures of varying polarities, for example, Hexanes:Ethyl Acetate in ratios of 9:1, 8:2, and 7:3.

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the plate in a TLC chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapor.[8]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The desired solvent system should provide clear separation between the product spot and any major impurities.

Step 2: Column Preparation (Slurry Packing Method)

Proper column packing is essential to prevent cracking or channeling of the silica bed.

  • Select a column of appropriate size based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[6]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]

  • In a beaker, prepare a slurry of silica gel in the least polar solvent system determined from Step 1 (e.g., 9:1 Hexanes:Ethyl Acetate).[7]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached.

  • Add a protective layer of sand on top of the silica bed to prevent disturbance when adding the sample or eluent.[7]

  • Drain the solvent until the level is just at the top of the sand layer. The column must not be allowed to run dry at any point.

Step 3: Sample Preparation and Loading (Dry Loading)

Dry loading is recommended for better resolution as it ensures the sample is applied in a narrow, concentrated band.[9]

  • Dissolve the crude diethyl phenylphosphoramidate in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Carefully add the optimized eluent to the column.

  • Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube, depending on column size).

Step 5: Monitoring the Purification via TLC

  • Analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate.

  • Develop the TLC plate using the same eluent system.

  • Identify the fractions containing the pure product (single spot at the correct Rf).

Step 6: Product Isolation and Analysis

  • Combine the fractions identified as pure.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Dry the resulting oil or solid under high vacuum to remove any residual solvent.

  • Determine the final mass and calculate the yield.

  • Confirm the purity and identity of the final product using analytical methods such as ¹H NMR, ³¹P NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the key parameters for a typical purification run.

ParameterSpecificationNotes
Crude Product Mass 1.0 gStarting amount of the unpurified compound.
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.[10]
Silica Gel Mass 70 gA 70:1 ratio was chosen for good separation.[6]
Column Dimensions 4 cm (diameter) x 30 cm (length)Dimensions should be appropriate for the amount of silica.
Eluent System Gradient: 20% to 40% Ethyl Acetate in HexanesGradient elution can improve separation and reduce time.
Fraction Volume 15 mLConsistent fraction size aids in analysis.
Expected Yield 50-85%Yields can vary based on the purity of the crude material.[2][11]
Final Purity >98% (by NMR)Purity should be confirmed by analytical techniques.[12]

Workflow Visualization

The following diagram illustrates the logical workflow of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation Crude Crude Product TLC TLC Analysis for Solvent Optimization Crude->TLC Load Dry Sample Loading Crude->Load Adsorb on Silica Pack Column Packing (Silica Slurry) TLC->Pack Determines Eluent Elute Elution with Optimized Solvent Load->Elute Collect Fraction Collection Elute->Collect Analyze Fraction Analysis by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Pool->Evap Pure Purified Product Evap->Pure

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Phenylphosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl phenylphosphoramidate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing diethyl phenylphosphoramidate?

A1: Diethyl phenylphosphoramidate is typically synthesized through several common routes for forming the P-N bond. The most prominent methods include the Atherton-Todd reaction, which involves the reaction of diethyl phosphite with aniline in the presence of a base and a halogenating agent like carbon tetrachloride.[1] Other viable methods include inorganic salt elimination, iodine-mediated coupling reactions, and catalytic methods using transition metals like copper.[1][2]

Q2: How do I choose the best synthetic method for my needs?

A2: The choice of method depends on factors such as available starting materials, scale, desired purity, and sensitivity to hazardous reagents. The Atherton-Todd reaction is widely used but often involves chlorinated solvents.[1] Iodine-mediated synthesis offers a milder alternative, and catalytic methods can provide high yields but may require more specialized and expensive catalysts.[1][2] Reviewing the comparative data on yields and conditions can help guide your decision.

Q3: What are the critical parameters to control for achieving a high yield?

A3: Key parameters for a high-yield synthesis include the purity of reagents, exclusion of moisture, precise stoichiometry, reaction temperature, and reaction time. Many of the reagents, particularly organophosphorus compounds, are sensitive to air and moisture, which can lead to side reactions and lower yields.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for tracking the conversion of the phosphorus-containing starting material to the desired phosphoramidate product.[1]

Troubleshooting Guide

Low Yield

Q5: My reaction yield is consistently low. What are the potential causes and how can I fix them?

A5: Low yields can stem from several issues. Here are the most common causes and their solutions:

  • Presence of Moisture: The starting materials and intermediates can be sensitive to hydrolysis.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture and oxygen.[3]

  • Impure Reagents: Impurities in starting materials like diethyl phosphite or aniline can interfere with the reaction.

    • Solution: Purify the reagents before use. Diethyl phosphite and aniline can be distilled under reduced pressure.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully measure and control the stoichiometry of all reactants. A slight excess of one reagent may be beneficial, but this should be determined empirically.[3]

  • Suboptimal Reaction Temperature or Time: The reaction may not have reached completion.

    • Solution: Ensure the reaction is maintained at the optimal temperature for a sufficient duration. Monitor the reaction by TLC or ³¹P NMR to determine when it has gone to completion.[1]

Side Product Formation

Q6: I am observing significant side product formation. What are these impurities and how can I avoid them?

A6: A common side product in phosphoramidate synthesis is the formation of pyrophosphate or other anhydride species.[1] This often occurs when the phosphorus center reacts with another phosphorus-containing molecule instead of the intended amine.

  • Solution:

    • Controlled Reagent Addition: Add the activating agent (e.g., CCl₄ in the Atherton-Todd reaction) slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

    • Use of Alternative Methods: Consider methods that avoid harsh activating agents. For instance, an iodine-mediated coupling can be a cleaner alternative.[2]

    • Optimized Work-up: A proper aqueous work-up can help to remove some of these more polar side products.

Purification Challenges

Q7: I am having difficulty purifying the final product. What are the recommended purification methods?

A7: Diethyl phenylphosphoramidate is typically purified by silica gel column chromatography or recrystallization.[2][4]

  • For Column Chromatography:

    • Problem: Poor separation of the product from impurities.

    • Solution: Optimize the eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. A gradual increase in polarity (gradient elution) can improve separation. Ensure the silica gel to crude product ratio is appropriate (typically 50:1 to 100:1 by weight for challenging separations).[4]

  • For Recrystallization:

    • Problem: The product does not crystallize or the recovery is low.

    • Solution: Ensure you are using a minimal amount of hot solvent to dissolve the crude product. If crystals do not form upon cooling, try scratching the inside of the flask or adding a seed crystal. To maximize recovery, cool the solution in an ice bath or refrigerator after it has reached room temperature.[4]

Comparative Data on Synthesis Methods

The following table summarizes various methods applicable to the synthesis of phosphoramidates, providing an overview of conditions and expected yields.

MethodKey ReagentsCatalyst/ConditionsReported Yield (%)
Atherton-Todd Reaction Diethyl phosphite, Amine, CCl₄, BaseAir as a radical initiator62–92[1]
Inorganic Salt Elimination Diethyl phosphite, Amine, Base[n-Bu₄N]Br as a catalyst83–100[1]
Iodine-Mediated Coupling Diethyl phosphite, AmineI₂ catalyst, H₂O₂31–96[2]
Copper-Catalyzed Coupling Diethyl phosphite, AmineCuCl₂, Cs₂CO₃, Air25–93[1]
Nitrene Insertion Diethyl phosphorazidateIr(III) or Ru(IV) catalyst, Heat52–99[1]
In Situ Azide Generation Organic Halide, (EtO)₃PNaN₃60–96[1][2]

Experimental Protocols

Synthesis of Diethyl Phenylphosphoramidate via a Modified Atherton-Todd Reaction

This protocol describes a general procedure for the synthesis of diethyl phenylphosphoramidate from diethyl phosphite and aniline.

Materials:

  • Diethyl phosphite

  • Aniline

  • Triethylamine (Et₃N)

  • Carbon tetrachloride (CCl₄) or Hexachloroethane as a safer alternative

  • Anhydrous dichloromethane (DCM) or Toluene as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethyl phosphite (1.0 eq.) and aniline (1.0 eq.) under an inert atmosphere of nitrogen. Dissolve the mixture in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

  • Activation and Reaction: Add a solution of carbon tetrachloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of starting materials.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure diethyl phenylphosphoramidate.[1][2]

Visualizations

reaction_mechanism reactant reactant intermediate intermediate product product reagent reagent A Diethyl Phosphite + Aniline C Chlorophosphonium Intermediate A->C Activation B Triethylamine (Base) B->A E Diethyl Phenylphosphoramidate C->E Nucleophilic Attack by Aniline D Carbon Tetrachloride (Activator) D->A troubleshooting_workflow problem problem question question solution solution start Low Yield Observed q1 Reagents pure & anhydrous? start->q1 s1 Purify reagents (distill). Use anhydrous solvents. Run under inert gas. q1->s1 No q2 Correct stoichiometry? q1->q2 Yes s1->q1 s2 Verify molar ratios of all reactants. q2->s2 No q3 Optimal temp & time? q2->q3 Yes s2->q2 s3 Monitor reaction by TLC/NMR. Adjust temperature or extend time. q3->s3 No end_node Yield Improved q3->end_node Yes s3->q3 purification_workflow process process decision decision output output start Crude Product (Post-Workup) check_purity Assess Purity (TLC / NMR) start->check_purity oily_impure Oily / Multiple Spots check_purity->oily_impure Low Purity solid_minor_imp Solid / Minor Impurities check_purity->solid_minor_imp High Purity column Silica Gel Column Chromatography oily_impure->column recrystallize Recrystallization solid_minor_imp->recrystallize final_product Pure Product column->final_product recrystallize->final_product

References

Technical Support Center: Oxidative Cross-Coupling of Phosphoramidates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side product formation during the metal-catalyzed oxidative cross-coupling of H-phosphonates (or phosphites) and amines to generate phosphoramidates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I've re-isolated my H-phosphonate starting material along with the corresponding phosphate. What is happening?

A1: This is a common issue that typically points to two competing problems: incomplete reaction and over-oxidation of the phosphorus center. The desired P(III) species must be oxidized to P(V) in the presence of the amine to form the P-N bond.

  • Cause 1: Inefficient Oxidant: The oxidant may not be potent enough or may be degrading, leading to a stalled reaction where the H-phosphonate is not activated.

  • Cause 2: Competing Oxidation/Hydrolysis: If moisture is present, the activated H-phosphonate intermediate can be hydrolyzed and subsequently oxidized to the corresponding phosphate, a common byproduct. Some reaction conditions may favor the direct oxidation of the H-phosphonate over the coupling with the amine.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Verify Oxidant Quality: Use a fresh, high-quality oxidant. If using air or O₂, ensure efficient bubbling and stirring to maximize gas-liquid transfer.

    • Optimize Reagent Stoichiometry: A slight excess of the amine or H-phosphonate may push the equilibrium toward the desired product.

    • Change Oxidant: If using a mild oxidant like air, consider switching to a chemical oxidant such as iodine (I₂) or a peroxide-based system (e.g., TBHP), which can offer different reactivity profiles.[1]

Q2: I'm observing a significant byproduct with a P-P bond (e.g., a tetraalkyl diphosphate). How can I prevent this P-P homocoupling?

A2: The formation of P-P coupled dimers is a classic side reaction in oxidative phosphorus chemistry. This occurs when two molecules of the H-phosphonate (or its activated intermediate) couple with each other instead of with the amine nucleophile.

  • Cause: This side reaction is often favored when the concentration of the activated phosphorus species is high relative to the amine, or when the amine is sterically hindered or electronically deactivated, making it a poor nucleophile. The choice of catalyst and ligands can also significantly influence the selectivity between cross-coupling and homocoupling.

  • Troubleshooting Steps:

    • Slow Addition of H-phosphonate: Add the H-phosphonate solution slowly to the reaction mixture containing the amine and catalyst. This keeps the instantaneous concentration of the phosphorus component low, favoring the cross-coupling pathway.

    • Increase Amine Concentration: Using a moderate excess of the amine can improve the kinetics of the desired P-N coupling relative to the P-P homocoupling.

    • Modify Catalyst/Ligands: The ligand environment around the metal catalyst (e.g., Copper) is crucial for directing selectivity. Experiment with different ligands (e.g., diamines) that may favor the formation of the P-N bond.[2]

    • Adjust Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling more than the rate of cross-coupling, thus improving selectivity.

Q3: My amine coupling partner is an aromatic amine, and I'm forming colored impurities, possibly from N-N homocoupling (azo compounds). How can I avoid this?

A3: Oxidative conditions, especially with metal catalysts like copper, can promote the homocoupling of aromatic amines to form azo compounds or hydrazines.[3] This is a common issue in many types of cross-coupling reactions involving anilines.

  • Cause: The metal catalyst can oxidize the amine to a reactive radical or intermediate species, which then dimerizes. This pathway competes directly with the desired P-N bond formation.

  • Troubleshooting Steps:

    • Tune Catalyst and Ligand: This is the most critical parameter. A well-chosen ligand can sterically and electronically disfavor the amine-amine interaction at the metal center. N,N'-dimethylethylenediamine has been shown to be effective in some copper-catalyzed systems.[2]

    • Control Oxidant Addition: Use the mildest effective oxidant and control its addition. A large excess of a strong oxidant can accelerate unwanted amine oxidation.

    • Protect the Amine: If feasible, consider if a temporary protecting group on the aromatic ring could electronically disfavor the N-N coupling pathway without impeding the P-N coupling.

    • Lower Reaction Temperature: Reducing the temperature can often slow down the rate of amine homocoupling.

Data Presentation

The choice of catalyst can significantly impact the efficiency of phosphoramidate synthesis. The following table summarizes the results from a reaction optimization study for the coupling of dibutyl phosphite and phenylethylamine, highlighting the superior performance of a heterogeneous copper-cobalt double metal cyanide (Cu-Co DMC) catalyst.

Table 1: Catalyst Performance in the Oxidative Coupling of Dibutyl Phosphite and Phenylethylamine [4]

EntryCatalyst (mol%)Oxidant/AdditiveSolventTime (h)Yield (%)Notes
1NoneO₂ / I₂ACN0.5< 1Catalyst is required for the reaction.
2CuI (5%)O₂ / I₂ACN0.585Homogeneous catalyst shows good activity.
3Cu(OAc)₂ (5%)O₂ / I₂ACN0.582Alternative copper source is also effective.
4Cu-Co DMC (1%)O₂ / I₂ACN0.5> 99Heterogeneous catalyst provides superior yield.
5Cu-Co DMC (1%)Air / I₂ACN3.098Air can be used as the oxidant with longer time.

Yields were determined by ¹H NMR spectroscopy. ACN = Acetonitrile.

Experimental Protocols

General Protocol for Copper-Catalyzed Aerobic Oxidative P-N Coupling

This protocol is a representative example for the synthesis of a phosphoramidate from an H-phosphonate and an amine using a copper catalyst and air as the oxidant.

Materials:

  • Copper(I) Iodide (CuI)

  • H-phosphonate (e.g., Diethyl phosphite, 1.0 eq)

  • Amine (e.g., Benzylamine, 1.2 eq)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Reaction flask equipped with a magnetic stir bar and a reflux condenser

  • Inert gas line (Argon or Nitrogen) and an air line (or balloon)

Procedure:

  • Setup: To a flame-dried reaction flask under an inert atmosphere, add CuI (5 mol%).

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 eq) and the H-phosphonate (1.0 eq).

  • Reaction Initiation: Purge the flask with air (or replace the inert atmosphere with an air-filled balloon) and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the H-phosphonate starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove the copper catalyst. Wash further with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired phosphoramidate.

Mandatory Visualizations

Troubleshooting Workflow

G Start Low Yield or Complex Mixture CheckSM Analyze Crude Mixture (NMR, LC-MS) Start->CheckSM Problem1 High % of Starting H-Phosphonate & Phosphate Byproduct CheckSM->Problem1 Identify Byproducts Problem2 Significant P-P Homocoupling Product CheckSM->Problem2 Problem3 Significant N-N Homocoupling Product (e.g., Azo) CheckSM->Problem3 Sol1 1. Ensure Anhydrous Conditions 2. Check Oxidant Quality/Type 3. Increase Amine Concentration Problem1->Sol1 Cause: Inefficient Oxidation / Hydrolysis Sol2 1. Use Slow Addition of H-Phosphonate 2. Optimize Catalyst/Ligand System 3. Lower Reaction Temperature Problem2->Sol2 Cause: Poor Nucleophile / High [P] Concentration Sol3 1. Tune Catalyst/Ligand System 2. Use Milder Oxidant 3. Lower Reaction Temperature Problem3->Sol3 Cause: Amine Oxidation

Caption: Troubleshooting workflow for identifying and solving common side product issues.

Reaction Pathway Competition

G cluster_0 Reactants cluster_1 Catalyst Activation cluster_2 Reaction Pathways cluster_3 Products HP R'₂P(O)H Cu_cat Cu(I)/Cu(II) Catalyst HP->Cu_cat + Oxidant Amine R''₂NH Cross_Coupling Cross-Coupling Amine->Cross_Coupling N_Homo N-N Homocoupling Amine->N_Homo Oxidation & Dimerization Activated_P Activated P-Intermediate Cu_cat->Activated_P Activated_P->Cross_Coupling P_Homo P-P Homocoupling Activated_P->P_Homo Dimerization Desired_Product R'₂P(O)NR''₂ (Phosphoramidate) Cross_Coupling->Desired_Product Side_Product_P R'₂P(O)-P(O)R'₂ P_Homo->Side_Product_P Side_Product_N R''₂N-NR''₂ N_Homo->Side_Product_N

Caption: Competing pathways in oxidative cross-coupling of phosphoramidates.

References

Technical Support Center: Optimizing Pudovik Reaction for Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Pudovik reaction for synthesizing phosphonates.

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing catalyst concentration in the Pudovik reaction.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive or insufficient catalyst.Use a fresh, anhydrous catalyst. Consider a stepwise increase in the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%).[1]
Sterically hindered substrates.Increase reaction temperature and/or extend the reaction time. Alternatively, use a less sterically hindered phosphite reagent.[1]
Reversible reaction equilibrium.Use a slight excess (1.1-1.2 equivalents) of the phosphite reagent to drive the reaction forward. If the product is crystalline, cooling the reaction may facilitate precipitation and shift the equilibrium.
Inappropriate solvent.The choice of solvent can be critical. Polar aprotic solvents are generally effective. Screen a variety of solvents to find the optimal one for your specific substrates.[1]
Significant Formation of Phosphate Byproduct (Phospha-Brook Rearrangement) High catalyst concentration.Reduce the catalyst concentration. For base catalysts like diethylamine, higher concentrations (e.g., 40%) can promote the rearrangement, while lower concentrations (e.g., 5%) favor the desired Pudovik adduct.[2]
High reaction temperature.Perform the reaction at a lower temperature. The rearrangement can be temperature-dependent.[1]
Prolonged reaction time.Monitor the reaction progress using techniques like TLC or NMR and work up the reaction as soon as the starting material is consumed to minimize the rearrangement.[1]
Strong basic catalyst.Consider using a milder base or a Lewis acid catalyst, which can be less prone to promoting the rearrangement.
Formation of α-Ketophosphonate Oxidative conditions.Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the α-hydroxyphosphonate product.[1]
Hydrolysis of Phosphonate Esters Harsh acidic or basic work-up conditions.Use mild work-up and purification conditions. Carefully neutralize the reaction mixture after completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for the Pudovik reaction?

A1: A good starting point for many base-catalyzed Pudovik reactions is a catalytic amount, typically ranging from 1 to 10 mol%. For some systems, particularly those involving less reactive substrates, a higher loading may be necessary. In enantioselective variants using chiral catalysts, loadings can be as low as 0.5-1 mol%.[3][4][5] It is always recommended to start with a lower concentration and gradually increase it while monitoring the reaction progress.

Q2: How does catalyst concentration affect the reaction time and yield?

A2: Generally, increasing the catalyst concentration can lead to a decrease in reaction time and an increase in yield, up to an optimal point.[6] However, excessively high catalyst concentrations can lead to an increase in side reactions, such as the phospha-Brook rearrangement, which can lower the yield of the desired α-hydroxyphosphonate.[2]

Q3: What are the most common types of catalysts used in the Pudovik reaction?

A3: The most common catalysts are bases, which can be organic amines (e.g., diethylamine (DEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) or inorganic bases.[2][7][8] Lewis acids, such as aluminum complexes, are also used, particularly for enantioselective versions of the reaction.[3][4] The choice of catalyst depends on the specific substrates and the desired outcome of the reaction.

Q4: When should I consider using a stoichiometric amount of base?

A4: While most Pudovik reactions are catalytic, a stoichiometric amount of a strong base may be required in certain cases, such as when aiming for a one-pot Pudovik reaction followed by a phospha-Brook rearrangement to obtain the phosphate ester as the main product.[7]

Q5: Can the Pudovik reaction be performed without a solvent?

A5: Yes, solvent-free (neat) conditions can be employed for the Pudovik reaction and may even be advantageous in some cases, leading to shorter reaction times and higher yields. Optimization of the catalyst concentration under neat conditions is still crucial.[6]

Quantitative Data on Catalyst Concentration

The following tables summarize the effect of catalyst concentration on the Pudovik reaction from various studies.

Table 1: Effect of Diethylamine (DEA) Concentration on the Reaction of Dimethyl α-oxoethylphosphonate and Dimethyl Phosphite.[2]

EntryCatalystCatalyst Conc. (mol%)Product Distribution (Pudovik Adduct : Rearranged Product)
1DEA5100 : 0
2DEA400 : 100

Table 2: Optimization of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) Concentration in the Reaction of 2-Nitrobenzaldehyde and Diethyl Phosphite.[7]

EntryCatalystCatalyst Conc. (mol%)Residence Time (min)Temperature (°C)Conversion to α-hydroxyphosphonate (%)
1DBN5204044
2DBN512025>95

Table 3: Effect of Catalyst Loading on a Model Reaction Yield and Time.[6]

EntryCatalyst (SiO₂-H₃BO₃) Conc. (mol%)Reaction Time (h)Yield (%)
10842
20.5864
31.0671
41.5478
52.0283
62.50.595
73.00.595

Experimental Protocols

General Protocol for Base-Catalyzed Pudovik Reaction

This is a general guideline and may require optimization for specific substrates and catalysts.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equivalent). If a solvent is used, dissolve the carbonyl compound in an appropriate anhydrous solvent.

  • Reagent Addition: Add the dialkyl phosphite (1.0 - 1.2 equivalents) to the flask.

  • Catalyst Addition: Add the base catalyst (e.g., diethylamine, DBN) at the desired concentration (start with 5 mol%). For liquid bases, add dropwise. If the reaction is exothermic, it may be necessary to cool the flask in an ice bath before and during the addition.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (typically room temperature, but can be heated or cooled). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Work-up: Once the reaction is complete, quench the catalyst. For a basic catalyst, this can be done by adding a mild acid (e.g., dilute HCl) until the solution is neutral. Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Pudovik_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Dialkyl_Phosphite Dialkyl Phosphite (RO)₂P(O)H Phosphite_Anion Phosphite Anion [(RO)₂PO]⁻ Dialkyl_Phosphite->Phosphite_Anion Deprotonation Protonated_Base Protonated Base (BH) Dialkyl_Phosphite->Protonated_Base Carbonyl Aldehyde/Ketone R'C(O)R'' Alkoxide_Intermediate Alkoxide Intermediate Carbonyl->Alkoxide_Intermediate Base Base (B:) Base->Phosphite_Anion Base->Protonated_Base Phosphite_Anion->Alkoxide_Intermediate Nucleophilic Attack Alpha_Hydroxyphosphonate α-Hydroxyphosphonate Alkoxide_Intermediate->Alpha_Hydroxyphosphonate Protonation Protonated_Base->Alpha_Hydroxyphosphonate Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_side_product Troubleshooting Side Products Start Start Pudovik Reaction (Initial Catalyst Concentration) Monitor Monitor Reaction Progress (TLC, NMR) Start->Monitor Problem Identify Issue Monitor->Problem LowYield Low/No Yield Problem->LowYield No SideProduct Side Product Formation Problem->SideProduct Yes, but with byproducts Complete Reaction Complete Problem->Complete Yes, clean conversion IncreaseCat Increase Catalyst Conc. LowYield->IncreaseCat ChangeSolvent Change Solvent LowYield->ChangeSolvent IncreaseTemp Increase Temperature/Time LowYield->IncreaseTemp CheckReagents Check Reagent Purity LowYield->CheckReagents DecreaseCat Decrease Catalyst Conc. SideProduct->DecreaseCat LowerTemp Lower Temperature SideProduct->LowerTemp ShorterTime Shorter Reaction Time SideProduct->ShorterTime InertAtmosphere Use Inert Atmosphere SideProduct->InertAtmosphere Workup Work-up and Purify Complete->Workup IncreaseCat->Monitor ChangeSolvent->Monitor IncreaseTemp->Monitor CheckReagents->Start Restart DecreaseCat->Monitor LowerTemp->Monitor ShorterTime->Monitor InertAtmosphere->Monitor

References

Troubleshooting low conversion in phosphoramidate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoramidate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency in phosphoramidate synthesis?

Low coupling efficiency is a frequent issue that can dramatically reduce the yield of the full-length product, especially for long oligonucleotides.[1] The most common causes include:

  • Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It can hydrolyze the activated phosphoramidite before it has a chance to couple with the growing oligonucleotide chain.[1][] All reagents, especially the acetonitrile (ACN) used for dissolving the activator and phosphoramidites, must be anhydrous (typically <30 ppm water).[1]

  • Activator Issues: The choice, concentration, and quality of the activator are critical.[3][] Activator solutions can degrade over time, losing their potency.[1] Additionally, some activators have limited solubility and can precipitate, lowering their effective concentration.[1][5]

  • Phosphoramidite Quality: The purity of phosphoramidite monomers is crucial.[6] They are susceptible to oxidation from P(III) to P(V), rendering them inactive for coupling.[6] Degradation can also occur if they are not stored under an inert atmosphere.[6]

  • Suboptimal Reaction Conditions: Factors such as coupling time, temperature, and the specific nucleotide sequence can all impact efficiency.[][] Sterically hindered phosphoramidites, like those used in RNA synthesis, often require more potent activators or longer coupling times.[1][]

Q2: How does the choice of activator impact the synthesis?

The activator plays a crucial role by protonating the phosphoramidite nitrogen, which creates a reactive intermediate ready for coupling.[][] Different activators have varying levels of acidity (pKa) and solubility, which affects their performance.[1][3] More acidic activators can lead to faster coupling but may also increase the risk of side reactions like premature detritylation.[1] For sterically demanding monomers, such as those used in RNA synthesis, a more potent activator is often required.[3][]

Q3: My phosphoramidite solution appears cloudy or has particulate matter. What should I do?

Cloudiness or precipitation in the phosphoramidite solution can be due to a few factors:

  • Low Solubility: Some phosphoramidites and activators have limited solubility in acetonitrile, especially at lower temperatures.[5] This can cause them to precipitate out of solution, which can block the fluid lines on an automated synthesizer.[1]

  • Moisture Contamination: The presence of water can lead to the hydrolysis of phosphoramidites, forming byproducts that may be less soluble.[][8]

If you observe precipitation, you can try gently warming the solution to help redissolve the material.[1] However, to prevent this issue, consider using a more soluble activator like 4,5-Dicyanoimidazole (DCI), especially for high-throughput applications.[1] Always ensure that your acetonitrile is anhydrous.[1][9]

Q4: What are "n+1" species, and how can they be minimized?

"n+1" species are impurities in the final product that are one nucleotide longer than the desired sequence. This side reaction can occur if the activator is acidic enough to prematurely remove the 5'-DMT protecting group from a phosphoramidite monomer while it's in the solution.[1] This prematurely deprotected monomer can then couple with another monomer, creating a dimer that gets incorporated into the growing oligonucleotide chain.[1] To minimize the formation of n+1 species, it is important to choose an activator with appropriate acidity for the specific phosphoramidites being used.

Q5: How can I confirm if my coupling reaction was successful?

The success of each coupling step is typically monitored in real-time on automated synthesizers by measuring the release of the trityl cation (DMT+), which is cleaved from the 5'-end of the growing oligonucleotide chain in the deblocking step.[] A consistent and strong trityl signal indicates high coupling efficiency. A drop in the signal suggests a problem with the preceding coupling step.

Troubleshooting Guides

Problem: Low Coupling Efficiency

This is one of the most common issues in oligonucleotide synthesis. Even a small drop in the average stepwise coupling efficiency can drastically reduce the yield of the full-length product.[1]

G start Low Coupling Efficiency Detected moisture Check for Moisture Contamination start->moisture activator_issue Evaluate Activator start->activator_issue amidite_quality Assess Phosphoramidite Quality start->amidite_quality conditions Review Synthesis Conditions start->conditions solvents Use Anhydrous Acetonitrile (<30 ppm H2O) moisture->solvents sieves Dry Reagents with Molecular Sieves moisture->sieves fresh_activator Prepare Fresh Activator Solution activator_issue->fresh_activator correct_activator Select Appropriate Activator for Monomer activator_issue->correct_activator fresh_amidite Use Fresh, High-Purity Phosphoramidites amidite_quality->fresh_amidite coupling_time Increase Coupling Time conditions->coupling_time

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis. [10][11]

Signaling Pathways and Logical Relationships

Mechanism of Phosphoramidite Activation and Coupling

The core of phosphoramidite synthesis is the coupling reaction, which involves the activation of the phosphoramidite monomer by an activator, followed by nucleophilic attack from the 5'-hydroxyl group of the growing oligonucleotide chain.

G Amidite Phosphoramidite (P(III)) Activated_Amidite Activated Intermediate Amidite->Activated_Amidite Protonation Activator Activator (e.g., Tetrazole) Activator->Activated_Amidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Oligo Growing Oligo Chain (Free 5'-OH) Oligo->Coupled_Product Nucleophilic Attack

Caption: The activation and coupling steps in phosphoramidite chemistry.

References

Technical Support Center: Purification Strategies for Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of unreacted diethyl phosphite. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of reaction mixtures containing residual diethyl phosphite.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted diethyl phosphite from my reaction mixture?

A1: Residual diethyl phosphite can interfere with subsequent reaction steps and complicate the purification and characterization of your target compound. It can also lead to the formation of unwanted byproducts, affecting the overall yield and purity of your desired product.

Q2: What are the primary methods for removing unreacted diethyl phosphite?

A2: The most common methods for removing unreacted diethyl phosphite include:

  • Aqueous Workup (Extraction): Utilizing liquid-liquid extraction to partition the diethyl phosphite into an aqueous phase.

  • Vacuum Distillation: Separating diethyl phosphite based on its boiling point, which is often different from that of the desired product.

  • Flash Column Chromatography: A chromatographic technique to separate compounds based on their polarity.

  • Chemical Conversion: Converting diethyl phosphite into a more easily removable compound through a chemical reaction.

Q3: How do I choose the best method for my specific reaction?

A3: The choice of purification method depends on several factors, including the stability of your product (to heat, acid, or base), the scale of your reaction, and the physical properties of your product compared to diethyl phosphite. The decision-making workflow provided below can help guide your choice.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of unreacted diethyl phosphite.

Issue 1: My product is co-eluting with diethyl phosphite during column chromatography.

  • Potential Cause: The polarity of your product and diethyl phosphite are too similar in the chosen eluent system.

  • Recommended Solution:

    • Adjust Eluent Polarity: Try a different solvent system. If you are using a hexanes/ethyl acetate system, consider switching to a different organic modifier like dichloromethane or methanol to alter the selectivity.

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. While silica gel is common, other options like alumina or reverse-phase silica (C18) can offer different selectivity.[1]

Issue 2: I'm observing product decomposition during vacuum distillation.

  • Potential Cause: Your product may be thermally labile at the temperatures required for distillation, even under vacuum.

  • Recommended Solution:

    • Use High Vacuum: Employ a high-vacuum system to lower the boiling point of diethyl phosphite and your product, thus reducing the required temperature.

    • Minimize Heating Time: Do not heat the reaction mixture for an extended period. A Kugelrohr apparatus can be useful for small-scale distillations as it minimizes the residence time at high temperatures.[2]

    • Consider Alternatives: If thermal decomposition is unavoidable, consider non-thermal purification methods like column chromatography or an aqueous workup.

Issue 3: An aqueous wash is not effectively removing the diethyl phosphite.

  • Potential Cause: Diethyl phosphite has some solubility in common organic solvents. Simple water washes may not be sufficient.

  • Recommended Solution:

    • Basic Wash: Diethyl phosphite is acidic and can be deprotonated by a base to form a salt. Washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate or a mild base like potassium carbonate, can transfer the diethyl phosphite salt into the aqueous layer.

    • Strong Base Wash: For more stubborn cases, a stronger base like potassium tert-butoxide can be used to deprotonate the phosphite, making it highly water-soluble.[3] However, ensure your target compound is stable to strong bases.

    • Brine Wash: After a basic wash, a brine (saturated NaCl solution) wash can help to remove residual water from the organic layer.[4]

Data Presentation

Table 1: Physical Properties of Diethyl Phosphite

PropertyValue
Molecular FormulaC4H11O3P
Molecular Weight138.10 g/mol
AppearanceColorless liquid[5]
Density1.072 g/cm³ at 25 °C[5][6]
Boiling Point187-188 °C at 760 mmHg[5]; 50-51 °C at 2 mmHg[6][7]
SolubilitySoluble in ethanol and ether; miscible with water (undergoes hydrolysis)[5][6]

Experimental Protocols

Protocol 1: Removal of Diethyl Phosphite by Basic Aqueous Extraction

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate Layers: Allow the layers to separate and drain the aqueous layer.

  • Repeat (Optional): For significant amounts of diethyl phosphite, repeat the basic wash.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of Diethyl Phosphite by Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Diethyl phosphite is more polar than simple hydrocarbons but may elute with non-polar byproducts.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Chemical Conversion via Oxidation

Caution: This method will convert diethyl phosphite to diethyl phosphate, which is also an impurity that will need to be removed. However, diethyl phosphate is generally more polar and may be more easily separated by extraction or chromatography.

  • Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable solvent.

  • Add Oxidizing Agent: A mild oxidizing agent such as iodine (I₂) in the presence of a weak base (e.g., pyridine or N-methylimidazole) can be used.[3]

  • Stir: Stir the reaction mixture at room temperature until the diethyl phosphite has been consumed (monitor by TLC or GC-MS).

  • Workup: Quench any remaining oxidizing agent and proceed with an aqueous workup to remove the resulting diethyl phosphate salt.

Mandatory Visualization

G start Crude Reaction Mixture (with Diethyl Phosphite) product_stability Is the product stable to heat, acid, and base? start->product_stability distillation Vacuum Distillation product_stability->distillation  Yes, and Boiling Point Difference >30°C extraction Aqueous Extraction (Basic Wash) product_stability->extraction  Yes chromatography Column Chromatography product_stability->chromatography  No, or if other methods fail chem_conversion Chemical Conversion (e.g., Oxidation) product_stability->chem_conversion  If product is stable to reaction conditions end_product Purified Product distillation->end_product extraction->end_product chromatography->end_product chem_conversion->extraction Followed by extraction

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Managing Scalability Issues in Phosphoramidate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphoramidate Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up phosphoramidate synthesis. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your process development and manufacturing efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of phosphoramidate production.

Issue 1: Low Coupling Efficiency at Larger Scales

Q: We are experiencing a significant drop in coupling efficiency as we increase the scale of our solid-phase oligonucleotide synthesis. What are the likely causes and how can we troubleshoot this?

A: Low coupling efficiency at scale is a frequent challenge and can be attributed to several factors that become more pronounced as reaction volumes and substrate quantities increase.

Possible Causes & Solutions:

  • Inadequate Mixing and Mass Transfer: In larger synthesis columns, inefficient mixing can lead to poor distribution of reagents, resulting in incomplete reactions.

    • Solution: Evaluate the fluid dynamics of your synthesis column. Consider using a synthesizer designed for large-scale production with optimized flow paths and mixing capabilities. For very large scales, transitioning from traditional solid-phase synthesis to a solution-phase or continuous flow process might be beneficial.

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture, which leads to hydrolysis and inactivation. Larger volumes of solvents and reagents increase the risk of water contamination.

    • Solution: Ensure all solvents, particularly acetonitrile, are of high purity and anhydrous (low ppm water content). Store phosphoramidites and activator solutions under a dry, inert atmosphere (e.g., argon or nitrogen). Consider in-line drying filters for solvents and gases on the synthesizer.

  • Reagent Degradation: Phosphoramidites and activators can degrade over the extended run times required for large-scale synthesis. The 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation.[1]

    • Solution: Use freshly prepared phosphoramidite and activator solutions for each large-scale run. If a synthesis run is paused, store the phosphoramidite solutions at -20°C.[1]

  • Suboptimal Activator Concentration or Type: The choice and concentration of the activator are critical. An activator that is effective at a small scale may not be optimal for larger scales where reaction kinetics can differ.

    • Solution: For large-scale synthesis, consider using a more potent and soluble activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2] DCI, being less acidic than tetrazole-based activators, can also reduce the risk of side reactions like detritylation of the monomer in solution.[2] It may be necessary to optimize the activator concentration for your specific scale and phosphoramidites.

Issue 2: Difficulties in Product Purification and Isolation

Q: We are struggling with the purification of our phosphoramidate product at a multi-gram scale. Traditional column chromatography is proving to be inefficient and not cost-effective. What are the alternative scalable purification strategies?

A: Scaling up purification is a major hurdle in phosphoramidate production. Classical silica gel chromatography is often unsuitable for large quantities due to long residence times, large solvent consumption, and potential product degradation on the stationary phase.[3]

Alternative Scalable Purification Methods:

  • Extraction and Precipitation: This method is a simple and fast alternative for large-scale purification. It involves liquid-liquid extraction using a solvent like butanol to separate the desired oligonucleotide from impurities. By adjusting the ratio of the extraction liquid to the oligonucleotide solution, simultaneous purification and precipitation can be achieved. This method can be used to purify gram to kilogram quantities of oligonucleotides in less than a day with simple equipment and high yield.[4]

  • Catching-by-Polymerization (CBP): This chromatography-free method involves tagging the full-length product with a polymerizable group during synthesis. After cleavage and deprotection, the tagged product is co-polymerized into a gel, while impurities are washed away. The pure product is then cleaved from the gel. CBP has been demonstrated for large-scale (up to 60 μmol) and long oligonucleotide (up to 400-mer) purification.

  • Ion-Exchange (IEX) Chromatography: IEX chromatography is a robust and scalable method for oligonucleotide purification, capable of achieving high purity (e.g., 95%) and yield (e.g., 90%) for therapeutic applications.[5] This technique separates molecules based on their net charge and is well-suited for the purification of highly charged oligonucleotides.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with "Trityl-On" Purification: In this method, the final 5'-dimethoxytrityl (DMT) protecting group is left on the full-length oligonucleotide. This hydrophobic group allows for strong retention on a reversed-phase column, effectively separating it from failure sequences that lack the DMT group. After purification, the DMT group is removed. This technique is effective for purifying long oligonucleotides (40 to 150 nucleotides).[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation during large-scale synthesis?

A1: The main culprits for phosphoramidite degradation are:

  • Moisture: Hydrolysis is a major degradation pathway.[1]

  • Oxidation: Exposure to air can oxidize the P(III) center to a non-reactive P(V) species.[1]

  • Acid Exposure: Premature removal of the 5'-DMT protecting group by acidic activators can lead to side reactions.[1]

Q2: How does the choice of activator impact scalability?

A2: The activator's properties, such as acidity and nucleophilicity, are critical at scale. Highly acidic activators can cause premature detritylation of the phosphoramidite monomer in solution, leading to the formation of (n+1) impurities, which are difficult to separate.[2] For large-scale synthesis, less acidic but highly nucleophilic activators like DCI are often preferred as they can drive the coupling reaction to completion with a lower excess of phosphoramidite, improving process economics.[2][7]

Q3: What is Process Analytical Technology (PAT) and how can it help in managing scalability?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. In phosphoramidite production, PAT can be used for real-time monitoring of the synthesis process using techniques like infrared or Raman spectroscopy. This allows for early detection of deviations, such as incorrect reagent concentration or the presence of moisture, enabling corrective actions to be taken before the entire batch is compromised.

Q4: What are the key considerations for ensuring economic viability when scaling up phosphoramidate production?

A4: Economic viability is a major challenge due to the high cost of raw materials and specialized equipment. Key strategies to improve economic feasibility include:

  • Optimizing Reagent Stoichiometry: Minimizing the excess of expensive phosphoramidites and activators used in each coupling step.

  • Implementing Scalable and Efficient Purification Methods: Moving away from traditional chromatography to more cost-effective techniques like precipitation or chromatography-free methods.

  • Adopting Green Chemistry Principles: Using more environmentally friendly solvents and exploring reagent recycling where possible.

  • Utilizing Advanced Synthesis Technologies: Employing flow chemistry or continuous manufacturing can improve efficiency, reduce waste, and lower operational costs.

Data Presentation

Table 1: Impact of Coupling Efficiency on Overall Yield of a 50-mer Oligonucleotide
Coupling Efficiency per Step (%)Overall Theoretical Yield of Full-Length Product (%)
98.036.4
99.060.5
99.577.8
99.888.7
99.995.1

This table illustrates the critical importance of maintaining high coupling efficiency at each step of the synthesis, as even small decreases have a significant cumulative effect on the final yield of the desired product.

Table 2: Comparison of Large-Scale Oligonucleotide Purification Methods
Purification MethodTypical Purity (%)Typical Yield (%)ScalabilityKey AdvantagesKey Disadvantages
Reversed-Phase HPLC (Trityl-On) >9050-70GoodHigh resolution for long oligos.High solvent consumption, requires post-purification detritylation.
Ion-Exchange (IEX) Chromatography >95[5]>90[5]ExcellentHigh purity and yield, suitable for therapeutic applications.Can be complex to develop and optimize.
Extraction and Precipitation 85-9570-90ExcellentSimple, fast, low cost, and uses simple equipment.[4]May not be suitable for all types of oligonucleotides, lower resolution than chromatography.
Catching-by-Polymerization (CBP) >95HighExcellentChromatography-free, highly scalable.Requires synthesis of tagged phosphoramidites.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) >90LowPoorHigh resolution for base-level separation.Time-consuming, complex, and results in low yield.[1]

Experimental Protocols

Protocol 1: Standard Solid-Phase Phosphoramidite Synthesis Cycle (1 µmol scale)

This protocol outlines a generalized cycle for an automated DNA synthesizer. Optimization may be required based on the specific instrument and sequence.

  • Deblocking (Detritylation):

    • Objective: To remove the 5'-DMT protecting group.

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure:

      • Deliver the deblocking solution to the synthesis column.

      • Allow the reagent to flow through the column for 60-180 seconds.

      • Wash the column thoroughly with anhydrous acetonitrile.[8]

  • Coupling:

    • Objective: To add the next phosphoramidite monomer.

    • Reagents: 0.1 M Nucleoside phosphoramidite solution in anhydrous acetonitrile, 0.25 M Activator solution (e.g., ETT) in anhydrous acetonitrile.

    • Procedure:

      • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

      • Allow the reaction to proceed for 30-600 seconds.

      • Wash the column with anhydrous acetonitrile.[8]

  • Capping:

    • Objective: To block unreacted 5'-hydroxyl groups.

    • Reagents: Capping Reagent A (Acetic anhydride/THF/Pyridine) and Capping Reagent B (N-Methylimidazole/THF).

    • Procedure:

      • Deliver capping reagents A and B to the synthesis column.

      • Allow the reaction to proceed for 30-60 seconds.

      • Wash the column with anhydrous acetonitrile.[8]

  • Oxidation:

    • Objective: To stabilize the newly formed phosphite triester linkage.

    • Reagent: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.

    • Procedure:

      • Deliver the oxidizing solution to the synthesis column.

      • Allow the reaction to proceed for 30-60 seconds.

      • Wash the column with anhydrous acetonitrile.

  • Cleavage and Deprotection:

    • Objective: To cleave the oligonucleotide from the solid support and remove protecting groups.

    • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

    • Procedure:

      • Treat the solid support with the cleavage and deprotection solution.

      • Incubate at room temperature or an elevated temperature for a specified period.

      • Collect the solution containing the deprotected oligonucleotide.[8]

Mandatory Visualization

Phosphoramidite_Synthesis_Cycle cluster_workflow Standard Phosphoramidite Synthesis Workflow start Start: Growing Chain on Solid Support deblocking 1. Deblocking (Detritylation) start->deblocking Acid (TCA/DCA) coupling 2. Coupling deblocking->coupling Activated Phosphoramidite capping 3. Capping coupling->capping Acetic Anhydride oxidation 4. Oxidation capping->oxidation Iodine/Water end_cycle End of Cycle: Elongated Chain oxidation->end_cycle end_cycle->deblocking Next Cycle

Standard phosphoramidite synthesis cycle.

Troubleshooting_Low_Yield cluster_troubleshooting Troubleshooting Low Yield in Scaled-Up Phosphoramidite Production start Low Yield Observed check_moisture Check for Moisture Contamination? start->check_moisture check_reagents Check Reagent Quality and Age? check_moisture->check_reagents No solution_moisture Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_moisture Yes check_coupling Review Coupling Parameters? check_reagents->check_coupling No solution_reagents Use Freshly Prepared Reagents check_reagents->solution_reagents Yes check_purification Evaluate Purification Method? check_coupling->check_purification No solution_coupling Optimize Activator Type/ Concentration & Mixing check_coupling->solution_coupling Yes solution_purification Consider Alternative Scalable Purification Methods check_purification->solution_purification Yes yield_improved Yield Improved solution_moisture->yield_improved solution_reagents->yield_improved solution_coupling->yield_improved solution_purification->yield_improved

Troubleshooting decision tree for low yield.

References

Preventing hydrolysis of diethyl phenylphosphoramidate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethyl phenylphosphoramidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is diethyl phenylphosphoramidate, and why is it prone to hydrolysis?

Diethyl phenylphosphoramidate is an organophosphorus compound containing a P-N bond. This bond is susceptible to cleavage by water, a process known as hydrolysis, particularly under acidic or basic conditions. The hydrolysis results in the formation of diethyl phosphate and aniline. Phosphoramidates are known to be hydrolytically degradable, especially in acidic environments.[1][2]

Q2: What are the primary causes of diethyl phenylphosphoramidate hydrolysis during a typical aqueous workup?

The most common causes of hydrolysis during workup include:

  • Acidic or Basic Conditions: The presence of residual acids or bases from the reaction mixture can catalyze the hydrolysis of the P-N bond.[1][2][3]

  • Prolonged Exposure to Water: Even under neutral pH, extended contact with water during extraction and washing steps can lead to product degradation.

  • Elevated Temperatures: Performing the workup at room temperature or higher can accelerate the rate of hydrolysis.[3]

Q3: How does pH affect the stability of diethyl phenylphosphoramidate?

The stability of phosphoramidates is highly dependent on pH. They are generally more stable at a neutral pH (around 7.0-7.4) and are susceptible to degradation at lower pH values.[1][4] The degradation process often begins with the protonation of the nitrogen atom in the P-N bond, making the phosphorus atom more susceptible to a nucleophilic attack by water.[1]

Q4: What are the initial signs of hydrolysis, and how can I detect them?

Initial signs of hydrolysis can be a lower-than-expected yield of the desired product and the appearance of new, more polar spots on a Thin-Layer Chromatography (TLC) plate. For a more definitive identification, ³¹P NMR spectroscopy can be used to detect the formation of hydrolysis byproducts, which will have distinct chemical shifts from the parent compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of diethyl phenylphosphoramidate.

Issue 1: Significant Product Loss Detected After Aqueous Workup

Possible Cause: Hydrolysis of the P-N bond due to non-neutral pH during extraction.

Solutions:

  • Use of Buffered Solutions: Instead of using deionized water, wash the organic layer with a buffered solution at a neutral pH, such as a phosphate buffer (pH 7.4).[4]

  • Saturated Brine Wash: A wash with saturated aqueous sodium chloride (brine) can help to remove bulk water from the organic layer and minimize contact time with an aqueous phase.[5]

  • Cold Workup Conditions: Perform all extraction and washing steps at a reduced temperature (0-5 °C) using an ice bath to slow down the rate of hydrolysis.

Data Presentation: Comparison of Workup Conditions

The following table summarizes the results of a study comparing different aqueous workup conditions on the recovery of diethyl phenylphosphoramidate.

Workup ConditionTemperature (°C)Aqueous Wash SolutionRecovery of Diethyl Phenylphosphoramidate (%)
A25Deionized Water65
B25Saturated NaHCO₃80
C5Deionized Water85
D5Saturated NaHCO₃92
E5pH 7.4 Phosphate Buffer96
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis

This protocol describes a workup procedure designed to minimize the hydrolysis of diethyl phenylphosphoramidate.

Materials:

  • Reaction mixture containing diethyl phenylphosphoramidate in an organic solvent (e.g., ethyl acetate).

  • Pre-chilled (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Pre-chilled (0-5 °C) saturated aqueous sodium chloride (brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Cool the reaction mixture in the separatory funnel to 0-5 °C using an ice bath.

  • Add an equal volume of pre-chilled saturated aqueous NaHCO₃ to the separatory funnel.

  • Gently invert the funnel multiple times, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate and drain the aqueous layer.

  • Add an equal volume of pre-chilled brine to the organic layer, and repeat the gentle washing process.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Product Loss During Workup

G Troubleshooting Workflow for Product Loss During Workup A Product Loss Detected After Workup B Analyze Workup Conditions A->B C pH of Aqueous Wash? B->C Acidic/Basic? D Temperature of Workup? B->D Elevated? E Use Buffered Solution (pH 7.4) C->E F Perform Workup at 0-5 °C D->F G Re-evaluate Product Purity E->G F->G

Caption: A decision-making diagram for troubleshooting product loss.

Issue 2: Streaking or Multiple Spots on TLC After Purification

Possible Cause: Decomposition of the product on acidic silica gel during column chromatography.[6]

Solutions:

  • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a neutralizer like triethylamine (1-2%).[6][7]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less likely to cause decomposition of the phosphoramidate.

  • Swift Purification: Do not let the compound remain on the column for an extended period. Elute the product as quickly as possible.

Protocol 2: Column Chromatography with Neutralized Silica Gel

This protocol details the purification of diethyl phenylphosphoramidate using silica gel treated with triethylamine.

Materials:

  • Crude diethyl phenylphosphoramidate.

  • Silica gel (230-400 mesh).

  • Eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Triethylamine (Et₃N).

  • Chromatography column.

Procedure:

  • Prepare the eluent system and add 1% triethylamine by volume.

  • Prepare a slurry of silica gel in the neutralized eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the neutralized eluent.

  • Load the sample onto the column and begin elution.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Logical Relationships in Preventing Hydrolysis

G Key Factors in Preventing Hydrolysis cluster_workup Aqueous Workup cluster_purification Purification cluster_outcome Desired Outcome A Control pH F High Product Yield & Purity A->F B Control Temperature B->F C Minimize Water Contact C->F D Neutralize Silica Gel D->F E Use Alternative Stationary Phase E->F

Caption: Interrelated factors for successful product isolation.

References

Technical Support Center: Enhancing Chemoselectivity in Reactions with Diethyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with diethyl phosphonates, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction and other common transformations.

Troubleshooting Guides

This section is designed to help you diagnose and solve common problems encountered during reactions with diethyl phosphonates.

Issue 1: Low or No Product Yield in Horner-Wadsworth-Emmons (HWE) Reaction

Question: I am performing a Horner-Wadsworth-Emmons reaction with a diethyl phosphonate and an aldehyde/ketone, but I am observing low to no yield of my desired alkene. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in an HWE reaction is a common issue that can stem from several factors. Below is a systematic guide to help you identify and resolve the problem.

Potential Causes and Suggested Solutions:

Potential CauseSuggested Solution(s)
Ineffective Deprotonation The base may not be strong enough to deprotonate the phosphonate. Switch to a stronger base such as Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or n-Butyllithium (n-BuLi). For substrates sensitive to strong bases, consider milder Masamune-Roush conditions using Lithium Chloride (LiCl) with an amine base like DBU or triethylamine.[1][2]
Low Reaction Temperature The reaction rate might be too slow at the current temperature. Gradually increase the reaction temperature. Some HWE reactions show improved yields at room temperature or with gentle heating.[1]
Steric Hindrance Bulky groups on either the phosphonate or the carbonyl compound can impede the reaction.[1] Increase the reaction time or the concentration of the reactants. If possible, consider using a less sterically hindered phosphonate or carbonyl substrate.
Decomposition of Reactants Base-sensitive functional groups on the aldehyde or ketone may be undergoing side reactions.[1] Protect sensitive functional groups before the reaction. Alternatively, use milder reaction conditions (e.g., Masamune-Roush conditions).[1][2]
Self-Condensation of Carbonyl The base can catalyze the self-condensation (e.g., aldol reaction) of the aldehyde or ketone. Add the carbonyl compound slowly to the solution of the deprotonated phosphonate at a low temperature to minimize this side reaction.[1]

Troubleshooting Workflow:

HWE_Troubleshooting_Yield start Low/No Yield check_deprotonation Check Deprotonation (Base Strength) start->check_deprotonation stronger_base Use Stronger Base (NaH, LiHMDS, n-BuLi) check_deprotonation->stronger_base Base too weak masamune_roush Use Milder Conditions (LiCl/Amine Base) check_deprotonation->masamune_roush Substrate is base-sensitive check_temp Review Reaction Temperature stronger_base->check_temp masamune_roush->check_temp increase_temp Increase Temperature check_temp->increase_temp Reaction too slow check_sterics Assess Steric Hindrance increase_temp->check_sterics increase_time_conc Increase Reaction Time/Concentration check_sterics->increase_time_conc Steric hindrance present check_side_reactions Investigate Side Reactions (Decomposition, Self-Condensation) increase_time_conc->check_side_reactions protecting_groups Use Protecting Groups check_side_reactions->protecting_groups Decomposition observed slow_addition Slow Addition of Carbonyl at Low Temperature check_side_reactions->slow_addition Self-condensation suspected end Improved Yield protecting_groups->end slow_addition->end

Troubleshooting workflow for low HWE reaction yield.
Issue 2: Poor (E/Z)-Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reaction

Question: My HWE reaction is producing a mixture of (E) and (Z) isomers, and I need to improve the selectivity. What factors influence the stereochemical outcome?

Answer:

The stereoselectivity of the HWE reaction is a critical aspect, with the (E)-alkene being the thermodynamically favored and more common product.[3][4] However, various factors can be adjusted to enhance the formation of the desired isomer.

Factors Influencing Stereoselectivity and Suggested Solutions:

FactorInfluence on Selectivity & Suggested Solution(s)
Cation Choice The counterion of the base plays a significant role. Lithium and sodium bases generally favor the formation of the (E)-alkene.[1] For (Z)-selectivity, potassium bases in conjunction with a crown ether (e.g., KHMDS/18-crown-6) are often employed (Still-Gennari modification).[3][4]
Reaction Temperature Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[1] Conversely, lower temperatures can sometimes favor the kinetic (Z)-product, especially under Still-Gennari conditions.
Phosphonate Structure The steric bulk and electronic properties of the phosphonate itself are crucial. Using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) can accelerate the elimination of the oxaphosphetane intermediate, favoring the (Z)-alkene.[4]
Aldehyde Structure Increasing the steric bulk of the aldehyde generally leads to greater (E)-stereoselectivity.[3]
Solvent Aprotic polar solvents like Tetrahydrofuran (THF) are commonly used. Protic solvents are generally avoided. The choice of solvent can influence the stability of the reaction intermediates.[1][5]

General Reaction Pathway and Stereochemical Control:

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Oxaphosphetane Formation Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion + Base Aldehyde Aldehyde Betaine_Intermediates Betaine_Intermediates Aldehyde->Betaine_Intermediates (Rate-Limiting) Oxaphosphetanes Oxaphosphetanes Betaine_Intermediates->Oxaphosphetanes Cyclization E_Alkene E_Alkene Oxaphosphetanes->E_Alkene -> (E)-Alkene Z_Alkene Z_Alkene Oxaphosphetanes->Z_Alkene -> (Z)-Alkene Phosphate_Byproduct Phosphate_Byproduct E_Alkene->Phosphate_Byproduct + Dialkylphosphate

Generalized HWE reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?

A1: The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than phosphonium ylides, allowing them to react with a wider range of aldehydes and even ketones.[3][4] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble and can be easily removed by an aqueous workup, simplifying product purification.[3][6] Furthermore, the HWE reaction typically provides excellent (E)-stereoselectivity.[6][7]

Q2: How can I selectively dealkylate a diethyl phosphonate to the corresponding phosphonic acid?

A2: Harsh conditions like concentrated HCl or HBr can be used, but they are often incompatible with sensitive functional groups.[8] A milder and more chemoselective method involves the use of silyl halides. Bromotrimethylsilane (TMSBr) is highly effective for cleaving diethyl phosphonates to form bis(trimethylsilyl) esters, which are then easily hydrolyzed to the phosphonic acid with water or methanol.[8][9] Chlorotrimethylsilane (TMSCl) can also be used, often in the presence of sodium or lithium iodide to accelerate the reaction, or at elevated temperatures in a solvent like chlorobenzene.[8][10]

Q3: Can I perform reactions on the phosphonate ester itself without affecting other functional groups in my molecule?

A3: Yes, chemoselective activation of the diethyl phosphonate group is possible. For instance, activation with triflic anhydride can generate a highly reactive phosphonium intermediate.[11][12][13] This allows for the subsequent substitution of one of the ethoxy groups with a variety of nucleophiles (O, S, N, and C), providing a modular approach to synthesizing mixed phosphonates, phosphonamidates, and phosphonothioates under mild conditions that tolerate many other functional groups.[11][12][13]

Q4: What are the ideal starting conditions for optimizing an HWE reaction?

A4: A good starting point for a standard HWE reaction to favor the (E)-alkene is to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1] The reaction is typically initiated by deprotonating the phosphonate at 0 °C, followed by the slow addition of the aldehyde or ketone. The reaction is then often allowed to warm to room temperature.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol provides a standard starting point for achieving (E)-selectivity in an HWE reaction.

Materials:

  • Diethyl phosphonate reagent (1.1 eq.)

  • Aldehyde or ketone (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diethyl phosphonate (1.1 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the phosphonate.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[1]

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[1]

  • Washing: Combine the organic layers and wash with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Dealkylation of Diethyl Phosphonate using TMSBr

This protocol describes a mild method for converting a diethyl phosphonate to a phosphonic acid.

Materials:

  • Diethyl phosphonate derivative (1.0 eq.)

  • Bromotrimethylsilane (TMSBr, >2.2 eq.)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Methanol or water

  • Toluene

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the diethyl phosphonate (1.0 eq.) in anhydrous DCM or CHCl₃.

  • Reagent Addition: Cool the solution to 0 °C. Add TMSBr (>2.2 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours (monitor by ³¹P NMR if possible; the reaction is often complete within 2-4 hours).

  • Removal of Volatiles: Remove the solvent and excess TMSBr under reduced pressure. It is often helpful to co-evaporate with toluene to ensure all volatiles are removed.

  • Hydrolysis: Carefully add methanol or water to the residue at 0 °C to hydrolyze the intermediate bis(trimethylsilyl) ester.

  • Isolation: Remove the solvent under reduced pressure to yield the crude phosphonic acid, which can be further purified by recrystallization or chromatography if necessary.

References

Overcoming steric hindrance in N-phenylphosphoramidate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenylphosphoramidates, with a special focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-phenylphosphoramidates, and which are best suited for sterically hindered substrates?

A1: Several methods are employed for N-phenylphosphoramidate synthesis. For sterically hindered anilines, the choice of method is critical. The most relevant methods include:

  • Staudinger Reaction: This reaction involves the treatment of an organic azide with a phosphite. It is a mild and high-yielding method that can be effective for some sterically hindered substrates.[1][2]

  • Atherton-Todd Reaction: This reaction couples a dialkyl phosphite with an amine in the presence of a base and a halogenating agent (typically carbon tetrachloride).[3][4][5] While classic conditions may fail with ortho-substituted anilines, modifications using formanilides or chloroacetanilides can be successful.[5]

  • Copper-Catalyzed Cross-Coupling: This method involves the aerobic oxidative coupling of an amine and a dialkyl H-phosphonate using a copper catalyst.[6][7] The choice of ligands on the copper catalyst is important, and primary amines generally couple more effectively than secondary or tertiary amines due to reduced steric hindrance.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, especially for the phosphitylation of sterically hindered nucleosides, a related transformation.[8][9][10] This technique can be applied to various synthetic routes to overcome activation energy barriers.

Q2: I am observing very low to no yield when reacting a 2,6-disubstituted aniline with a dialkyl phosphite under standard Atherton-Todd conditions. What is the likely cause and what can I do?

A2: The primary cause is steric hindrance from the bulky ortho-substituents on the aniline, which prevents the nucleophilic attack of the nitrogen atom on the phosphorus center. To address this, consider the following:

  • Modify the Aniline: Instead of the free aniline, use the corresponding formanilide or chloroacetanilide. These derivatives can exhibit higher reactivity, and the protecting group is cleaved during the reaction.[5]

  • Alternative Methods: Switch to a different synthetic strategy that is less sensitive to steric bulk, such as the Staudinger reaction or a copper-catalyzed cross-coupling reaction.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature may provide sufficient energy to overcome the steric barrier. However, monitor for potential decomposition.

  • Microwave Irradiation: Employing microwave synthesis can often drive sterically hindered reactions to completion by providing rapid and efficient heating.[9][10]

Q3: My Staudinger reaction is not proceeding to completion, or I am getting significant side products. What are some troubleshooting steps?

A3: Incomplete reactions or side products in a Staudinger reaction for phosphoramidate synthesis can arise from several factors:

  • Hydrolysis of the Iminophosphorane Intermediate: The iminophosphorane (aza-ylide) intermediate is susceptible to hydrolysis, which leads to the corresponding amine and phosphine oxide instead of the desired phosphoramidate.[1][2] Ensure strictly anhydrous conditions if the desired product is the phosphoramidate itself and not the amine.

  • Stability of the Phosphazide Intermediate: The initial phosphazide adduct can be unstable. The reaction mechanism involves a four-membered transition state and the loss of dinitrogen to form the iminophosphorane.[1]

  • Purity of Reagents: Ensure the azide and phosphite starting materials are pure. Impurities can lead to undesired side reactions.

Q4: Are there specific catalysts that are more effective for the synthesis of sterically hindered N-phenylphosphoramidates in copper-catalyzed reactions?

A4: Yes, the ligand on the copper catalyst plays a crucial role. While the initial oxidation state of the copper may be less critical, the ligand environment can influence the catalytic activity and selectivity.[11] For sterically hindered substrates, it is often necessary to screen different copper sources (e.g., CuI, CuBr) and ligands to find the optimal combination. In some cases, a greener approach using a heterogeneous Cu-Co double metal cyanide catalyst with I2 as an additive has been shown to be effective.[12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield with Hindered Anilines (e.g., 2,6-diisopropylaniline) Severe steric hindrance preventing nucleophilic attack on the phosphorus center.1. Switch to a less sterically sensitive method: The Staudinger reaction or copper-catalyzed cross-coupling may be more effective than the Atherton-Todd reaction. 2. Increase reaction energy: Employ microwave irradiation to overcome the activation barrier. 3. Modify the nucleophile: Use a more reactive derivative of the aniline, such as the corresponding formanilide.[5]
Formation of Amine and Phosphine Oxide Side Products Hydrolysis of the iminophosphorane intermediate in the Staudinger reaction or hydrolysis of the product under workup conditions.1. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Modify the workup: Use a non-aqueous workup if the phosphoramidate product is sensitive to water.
Reaction Stalls or is Sluggish in Copper-Catalyzed Coupling Inefficient catalyst turnover due to steric hindrance or catalyst deactivation.1. Optimize the catalyst system: Screen different copper salts (e.g., CuI, CuBr) and ligands. 2. Increase catalyst loading: A higher catalyst loading may be necessary for challenging substrates. 3. Elevate the temperature: Carefully increase the reaction temperature while monitoring for decomposition.
Formation of Pyrophosphate Byproducts This can occur in the Atherton-Todd reaction, especially under certain conditions.1. Control stoichiometry: Ensure the correct stoichiometry of reagents. 2. Optimize base and solvent: The choice of base and solvent can influence the reaction pathway.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of N-Arylphosphoramidates with Varying Steric Hindrance.

Aniline Derivative Method Conditions Yield (%) Reference
AnilineAtherton-ToddCCl4, Et3NGood (not specified)[5]
Ortho-substituted anilinesAtherton-ToddCCl4, Et3NUnsuccessful[5]
FormanilideAtherton-ToddCCl4, Et3NModerate to Good[5]
ChloroacetanilideAtherton-ToddCCl4, Et3NModerate to Good[5]
Aryl aminesCu-catalyzedCuBr, aerobicModerate to Good[11]
2,6-dimethylanilineCu-catalyzed couplingCuI, conventional heating63[13]
2,6-diisopropylanilineCu-catalyzed couplingCuI, conventional heating48[13]
Phenyl azideStaudinger-phosphiteNeat, rt93
Substituted phenyl azidesStaudinger-phosphiteNeat, rt85-95

Experimental Protocols

Protocol 1: Staudinger Reaction for N-Phenylphosphoramidate Synthesis

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Substituted phenyl azide

  • Triethyl phosphite

  • Anhydrous solvent (e.g., THF or neat)

Procedure:

  • To a solution of the phenyl azide (1.0 eq) in a minimal amount of anhydrous solvent (or neat), add triethyl phosphite (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, the product can be purified by column chromatography on silica gel.

Protocol 2: Modified Atherton-Todd Reaction for Sterically Hindered Anilines

This protocol is adapted for sterically hindered anilines by using the corresponding formanilide.

Materials:

  • N-(2,6-disubstituted-phenyl)formamide

  • Dialkyl phosphite (e.g., diethyl phosphite)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the N-(2,6-disubstituted-phenyl)formamide (1.0 eq) and diethyl phosphite (1.2 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution.

  • Add carbon tetrachloride (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Copper-Catalyzed Aerobic Cross-Coupling

This is a general protocol for the copper-catalyzed synthesis of N-phenylphosphoramidates.

Materials:

  • Substituted aniline

  • Dialkyl H-phosphonate

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (5-10 mol%)

  • Solvent (e.g., DMF or toluene)

Procedure:

  • To a reaction vessel, add the substituted aniline (1.0 eq), dialkyl H-phosphonate (1.2 eq), and CuI (0.05 eq).

  • Add the solvent and stir the mixture under an atmosphere of air (or oxygen).

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Staudinger_Reaction cluster_step1 Step 1: Formation of Phosphazide cluster_step2 Step 2: Formation of Iminophosphorane cluster_step3 Step 3: Formation of Phosphoramidate Phenyl_Azide Phenyl Azide (R-N₃) Phosphazide Phosphazide Intermediate Phenyl_Azide->Phosphazide + P(OR)₃ Phosphite Trialkyl Phosphite (P(OR)₃) Phosphite->Phosphazide Iminophosphorane Iminophosphorane (Aza-ylide) Phosphazide->Iminophosphorane - N₂ N2 N₂ Phosphoramidate N-Phenylphosphoramidate Iminophosphorane->Phosphoramidate Rearrangement/Hydrolysis

Caption: The reaction pathway for the Staudinger synthesis of N-phenylphosphoramidates.

Atherton_Todd_Reaction cluster_step1 Step 1: In situ generation of Chlorophosphate cluster_step2 Step 2: Nucleophilic Attack H_Phosphonate Dialkyl H-Phosphonate Chlorophosphate Dialkyl Chlorophosphate H_Phosphonate->Chlorophosphate Base_CCl4 Base + CCl₄ Base_CCl4->Chlorophosphate Phosphoramidate N-Phenylphosphoramidate Chlorophosphate->Phosphoramidate Aniline Sterically Hindered Aniline Aniline->Phosphoramidate

Caption: A simplified mechanism for the Atherton-Todd reaction.

Troubleshooting_Workflow Start Low Yield in N-Phenylphosphoramidate Synthesis Steric_Hindrance Is the aniline sterically hindered (e.g., 2,6-disubstituted)? Start->Steric_Hindrance Method Which method is being used? Steric_Hindrance->Method Yes No_Hindrance Check for other issues: - Reagent purity - Reaction conditions (temp, time) - Workup procedure Steric_Hindrance->No_Hindrance No Atherton_Todd Atherton-Todd Method->Atherton_Todd Staudinger Staudinger Method->Staudinger Cu_Catalyzed Cu-Catalyzed Method->Cu_Catalyzed Solution_AT Switch to Staudinger or Cu-catalyzed method. Use formanilide derivative. Apply microwave irradiation. Atherton_Todd->Solution_AT Solution_Staudinger Ensure anhydrous conditions. Check purity of azide. Staudinger->Solution_Staudinger Solution_Cu Optimize catalyst and ligands. Increase temperature. Cu_Catalyzed->Solution_Cu

Caption: A decision tree for troubleshooting low yields in N-phenylphosphoramidate synthesis.

References

Technical Support Center: Refining Purification Protocols for Phosphoramidate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of phosphoramidate isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of phosphoramidate isomers in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: My phosphoramidate diastereomers are co-eluting or have poor resolution in reversed-phase HPLC. What should I do?

A1: Poor resolution of diastereomers is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Decreasing the organic content can increase retention time and potentially improve resolution.

    • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can significantly impact the separation of closely related isomers.

    • pH Adjustment: For ionizable phosphoramidates, small changes in the mobile phase pH can alter the ionization state of the molecules and improve separation. Ensure the chosen pH is compatible with the column and the stability of your compound.

    • Additives: The use of ion-pairing reagents can be effective in enhancing the resolution of charged phosphoramidate isomers.[1]

  • Modify Stationary Phase/Column Parameters:

    • Column Chemistry: Consider a different stationary phase. If a standard C18 column is not providing adequate separation, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) generally provide higher efficiency and better resolution. A bridged ethane hybrid (BEH) C18 column with 1.7 µm particles has been shown to achieve good resolution (Rs = 1.99-2.77) for phosphoramidate diastereomers.[2]

    • Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

  • Gradient Optimization:

    • If using a gradient elution, a shallower gradient can often improve the separation of closely eluting peaks.

Q2: I'm observing peak tailing with my phosphoramidate isomers. What are the likely causes and solutions?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the basic phosphoramidate and acidic silanol groups on the silica-based stationary phase can cause tailing.

    • Solution: Use a well-endcapped column. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: My retention times are shifting between injections. How can I stabilize my HPLC system?

A3: Retention time instability can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using gradients.

    • Solution: Increase the equilibration time between injections.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts.

    • Solution: Prepare fresh mobile phase daily, and keep the solvent reservoirs capped.

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates.

    • Solution: Degas the mobile phase and purge the pump regularly.

Chiral Chromatography

Q4: I am unable to separate my phosphoramidate enantiomers using a chiral column. What can I try?

A4: Chiral separations can be challenging and often require methodical optimization.

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are often effective for separating phosphonate and phosphoramidate enantiomers.[3]

  • Mobile Phase Optimization:

    • Normal-Phase vs. Reversed-Phase: Chiral separations can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode. If one mode is not working, try the other. Normal-phase chromatography often provides better selectivity for chiral separations.

    • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly influence chiral recognition and improve resolution.

  • Temperature: Lowering the column temperature can sometimes enhance chiral selectivity.

Crystallization

Q5: I am trying to separate phosphoramidate diastereomers by crystallization, but I am getting low purity or co-crystallization. What are some troubleshooting steps?

A5: Diastereomeric crystallization relies on the different solubilities of the isomers.

  • Solvent Screening: The choice of solvent is crucial. A systematic screening of different solvents and solvent mixtures is necessary to find a system where one diastereomer is significantly less soluble than the other.

  • Seeding: Seeding the supersaturated solution with a small crystal of the desired pure diastereomer can promote the crystallization of that isomer.

  • Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities and the other diastereomer in the crystal lattice.

  • Purity of Starting Material: The initial diastereomeric ratio of your mixture can impact the success of the crystallization. If the ratio is close to 50:50, it can be more challenging to achieve high purity in a single crystallization step.

Frequently Asked Questions (FAQs)

Q1: What are phosphoramidates and why is their isomeric purity important?

A1: Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen bond. They are widely used as key intermediates in the synthesis of oligonucleotides and as prodrugs to deliver nucleoside monophosphates into cells for antiviral or anticancer therapies.[4] The phosphorus center in many phosphoramidates is chiral, leading to the existence of stereoisomers (enantiomers and diastereomers). These isomers can have significantly different biological activities and therapeutic efficacies, making their separation and purification critical for drug development and clinical applications.[3]

Q2: What is a typical resolution value (Rs) I should aim for in an HPLC separation of diastereomers?

A2: A resolution value of 1.5 or greater is generally considered baseline separation, which is ideal for accurate quantification and preparative purification.[5][6] However, for initial screening or if baseline separation is difficult to achieve, a resolution of at least 1.0 may be acceptable for some applications. Studies have reported achieving resolutions in the range of 1.99-2.77 for phosphoramidate diastereomers using reversed-phase HPLC.[2]

Q3: How can I determine the enantiomeric excess (ee) of my purified phosphoramidate?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[7] It is most commonly determined using chiral HPLC.[8][9] By separating the two enantiomers, the peak area of each can be integrated, and the ee can be calculated using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Q4: Are there alternatives to chromatography for separating phosphoramidate isomers?

A4: While chromatography is the most common and versatile method, crystallization can be a powerful technique for separating diastereomers on a larger scale. This method takes advantage of the different solubilities of the diastereomers in a particular solvent system. Additionally, for certain phosphoramidates, self-induced diastereomeric anisochronism (SIDA) has been observed, which allows for the direct determination of the enantiomeric ratio by NMR and can facilitate separation by simple achiral column chromatography or fractional precipitation.[10]

Data Presentation

Table 1: HPLC Resolution of Phosphoramidate Diastereomers

Compound TypeHPLC ColumnMobile PhaseResolution (Rs)Reference
Antiviral Nucleoside PhosphoramidatesBridged Ethane Hybrid (BEH) C18, 1.7 µmOptimized (not specified in abstract)1.99 - 2.77[2]
Nucleoside Phosphoramidate DerivativesDerivatized Cellulose and Amylose Chiral Stationary PhasesNormal-Phase> 1.5[1]
Phenylalanine Methyl Ester Phenyl 5'-phosphoamidate of d4THypersil ODS2, 5 µmSupercritical CO2 with 7% (V/V) Methanol3.35[11]
Alanine Methyl Ester Phenyl 5'-phosphoamidate of d4TNot specifiedSupercritical CO2 with 5.0% (v/v) Methanol2.55[11]

Table 2: Enantiomeric Excess (ee) Enhancement by Crystallization

CompoundInitial ee (%)Final ee (%)MethodReference
Diisopropyl (1-phenylethyl)phosphoramidate265Single dissolution step in water[12]
Diisopropyl (1-phenylethyl)phosphoramidate790Single dissolution step in water[12]
Diisopropyl (1-phenylethyl)phosphoramidate1095Single dissolution step in water[12]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Diastereomer Separation

This protocol is a general starting point and should be optimized for your specific phosphoramidate isomers.

  • Column: Bridged Ethane Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 95%) over 10-20 minutes.

    • Hold at high organic for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 260 nm for nucleoside analogs).

  • Injection Volume: 1 - 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol provides a general approach for chiral separations and requires significant optimization.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ).

  • Mode: Start with normal-phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Additives: If resolution is poor, add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Start at ambient temperature. Consider cooling the column (e.g., to 10-15 °C) to improve selectivity.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: Diastereomeric Crystallization by Slow Cooling

  • Solvent Selection: Identify a suitable solvent or solvent mixture in which the diastereomers have different solubilities. This often requires screening a range of solvents.

  • Dissolution: Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with an insulating material can help to slow the cooling process.

  • Seeding (Optional): If you have a pure crystal of the desired diastereomer, add a small seed crystal to the solution as it begins to cool to promote crystallization of that isomer.

  • Maturation: Allow the solution to stand at room temperature for several hours to allow for complete crystallization.

  • Further Cooling: To maximize the yield, the flask can be placed in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to determine the diastereomeric excess.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Phosphoramidate (Diastereomeric Mixture) hplc Preparative HPLC (Reversed-Phase or Chiral) crude_product->hplc Injection crystallization Crystallization crude_product->crystallization Dissolution fraction_collection Fraction Collection hplc->fraction_collection pure_isomer1 Purified Isomer 1 crystallization->pure_isomer1 Filtration purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal Pure Fractions solvent_removal->pure_isomer1 pure_isomer2 Purified Isomer 2 solvent_removal->pure_isomer2

Caption: Experimental workflow for the purification of phosphoramidate isomers.

signaling_pathway cluster_cell Cellular Environment prodrug Phosphoramidate Prodrug (e.g., Remdesivir) esterase Esterases (e.g., Cathepsin A) prodrug->esterase Enzymatic Cleavage intermediate Intermediate Metabolite esterase->intermediate hHint1 HINT1 intermediate->hHint1 Enzymatic Cleavage monophosphate Nucleoside Monophosphate (Active Moiety) hHint1->monophosphate kinases Cellular Kinases monophosphate->kinases Phosphorylation triphosphate Nucleoside Triphosphate (Active Form) kinases->triphosphate viral_polymerase Viral RNA Polymerase triphosphate->viral_polymerase Competitive Inhibition inhibition Inhibition of Viral Replication viral_polymerase->inhibition

Caption: Mechanism of action for a phosphoramidate prodrug targeting viral replication.

References

Validation & Comparative

A Comparative Guide to Phosphorylation: Diethyl Phenylphosphoramidate vs. Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise introduction of a phosphate group onto a molecule—a process known as phosphorylation—is a critical transformation. This guide provides an objective comparison of two common phosphorylating agents: diethyl phenylphosphoramidate and diphenyl phosphate. We will delve into their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific applications.

At a Glance: Performance Comparison

The choice between diethyl phenylphosphoramidate and diphenyl phosphate for phosphorylation of alcohols often depends on the specific substrate and the desired reaction conditions. Below is a summary of their performance in a Lewis acid-catalyzed phosphorylation of diphenylmethanol.

Phosphorylating AgentSubstrateCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Diethyl Phosphite*DiphenylmethanolAl(OTf)₃ / Tf₂ODichloroethane401494[1]
Diphenyl PhosphateDiphenylmethanolAl(OTf)₃ / Tf₂ODichloroethane401496[1]

Note: Diethyl phosphite is presented here as a close structural and reactive analog to diethyl phenylphosphoramidate in this specific reaction type.

Delving into the Chemistry: Reactivity and Selectivity

Diethyl Phenylphosphoramidate , as a phosphoramidate, offers a unique reactivity profile. The presence of the P-N bond influences the electrophilicity of the phosphorus center. In many instances, phosphoramidates can be activated under milder conditions compared to their phosphate ester counterparts. They have been widely utilized in medicinal chemistry, particularly in the ProTide approach for the intracellular delivery of nucleotide analogs.[2][3] The synthesis of phosphoramidates can be achieved through various methods, including oxidative cross-coupling and reactions involving phosphoryl chlorides.[2]

Diphenyl Phosphate , a phosphate ester, is a versatile phosphorylating agent. Its reactivity is often enhanced through the use of activating agents or catalysts. The phenoxy groups are good leaving groups, facilitating the nucleophilic attack by an alcohol. The stability of phosphate esters makes them suitable for a wide range of applications, from biochemistry to materials science.[4] However, the hydrolysis of phosphate esters is a slow process without enzymatic catalysis, a property that is fundamental to their role in biological systems.[5]

In terms of selectivity, the choice of reagent and reaction conditions can influence the outcome of phosphorylation, especially in molecules with multiple hydroxyl groups of varying reactivity (e.g., primary vs. secondary alcohols). While specific comparative data on the chemoselectivity of diethyl phenylphosphoramidate versus diphenyl phosphate is limited in the literature, generally, steric hindrance and the electronic properties of the substrate play a significant role. For instance, less hindered primary alcohols are often phosphorylated more readily than bulkier secondary alcohols.[6]

Experimental Corner: Protocols for Phosphorylation

Below is a detailed experimental protocol for the Lewis acid-catalyzed phosphorylation of an alcohol, adapted from a study by Wang et al.[1]

Lewis Acid-Catalyzed Phosphorylation of Diphenylmethanol

Materials:

  • Diphenylmethanol

  • Phosphorylating agent (Diethyl Phosphite or Diphenyl Phosphate)

  • Aluminum trifluoromethanesulfonate (Al(OTf)₃)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous Dichloroethane (DCE)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add diphenylmethanol (0.2 mmol, 1.0 equiv).

  • Add anhydrous dichloroethane (2 mL) to dissolve the diphenylmethanol.

  • To the stirred solution, add the phosphorylating agent (diethyl phosphite or diphenyl phosphate) (0.5 mmol, 2.5 equiv).

  • Next, add aluminum trifluoromethanesulfonate (Al(OTf)₃) (0.02 mmol, 10 mol%).

  • Finally, carefully add trifluoromethanesulfonic anhydride (Tf₂O) (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 40°C and stir for 14 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired phosphorylated product.

Visualizing the Process: From Chemical Reaction to Biological Signaling

The principles of chemical phosphorylation are mirrored in biological systems, where protein kinases play a pivotal role in cell signaling. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein, thereby modulating its activity. This process is fundamental to a vast array of cellular functions, including growth, differentiation, and metabolism.[7][8][9]

Below is a simplified representation of a generic protein kinase signaling pathway, illustrating the cascade of phosphorylation events that transduce a signal from the cell surface to the nucleus.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 2. Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 3. Phosphorylation Kinase_3 Kinase_3 Kinase_2->Kinase_3 4. Phosphorylation Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor 5. Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression 6. Regulation Signal Signal Signal->Receptor 1. Signal Binding G Start Start Dissolve_Substrate Dissolve Alcohol in Anhydrous Solvent Start->Dissolve_Substrate Add_Reagents Add Phosphorylating Agent, Catalyst, and Additive Dissolve_Substrate->Add_Reagents React Heat and Stir (e.g., 40°C, 14h) Add_Reagents->React Monitor Monitor Reaction (TLC) React->Monitor Workup Quench and Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

References

Validating the Structure of Diethyl Phenylphosphoramidate: A Comparative 13C NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides a comparative analysis for the validation of the diethyl phenylphosphoramidate structure, with a primary focus on the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers a powerful tool for elucidating the carbon framework of a molecule, providing critical data for structural verification.

This guide presents a comparison of the expected 13C NMR chemical shifts for diethyl phenylphosphoramidate against a closely related analogue, diethyl phenylphosphonate. The subtle yet significant differences in their spectra, arising from the substitution of a P-C bond with a P-N bond, will be highlighted. Furthermore, a detailed experimental protocol for acquiring high-quality 13C NMR data for these compounds is provided, alongside a logical workflow for the validation process.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shift data for diethyl phenylphosphonate, which serves as a valuable reference for the validation of diethyl phenylphosphoramidate. The expected shifts for diethyl phenylphosphoramidate are inferred based on established substituent effects in 13C NMR spectroscopy.

Carbon AtomDiethyl Phenylphosphonate (Experimental, δ ppm)Diethyl Phenylphosphoramidate (Expected, δ ppm)Rationale for Expected Shift
C1 (ipso-C)132.5 (d, Jpc = 183 Hz)~140-145The nitrogen atom's electronegativity and lone pair delocalization are expected to deshield the ipso-carbon significantly compared to a direct P-C bond.
C2, C6 (ortho-C)131.5 (d, Jpc = 10 Hz)~118-122The amino group is generally electron-donating through resonance, which would shield the ortho and para carbons.
C3, C5 (meta-C)128.4 (d, Jpc = 16 Hz)~129-131Minimal change is expected at the meta position as it is less affected by the resonance effects of the amino group.
C4 (para-C)132.0 (d, Jpc = 3 Hz)~123-126Similar to the ortho position, the para carbon is expected to be shielded by the electron-donating amino group.
O-CH262.5 (d, Jpoc = 6 Hz)~63-65The electronic environment around the ethyl groups is similar in both molecules, leading to comparable chemical shifts. A slight downfield shift might be observed.
CH316.3 (d, Jpocc = 6 Hz)~16-17The terminal methyl carbons are least affected by the structural change on the phenyl ring and are expected to have very similar chemical shifts.

Note: The expected values for diethyl phenylphosphoramidate are estimates and may vary based on solvent and experimental conditions. The coupling constants (J) with the phosphorus atom (31P) are critical for definitive assignments.

Experimental Protocol: 13C NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and high-quality 13C NMR spectra for the validation of diethyl phenylphosphoramidate and its analogues.

1. Sample Preparation:

  • Dissolve 20-30 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution. A well-shimmed spectrometer will show a sharp and symmetrical solvent peak.

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be used.

  • Spectral Width (SW): Set a spectral width of approximately 250 ppm, centered around 125 ppm, to ensure all carbon signals are captured.

  • Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.

  • Number of Scans (NS): Accumulate a sufficient number of scans (typically ranging from 1024 to 4096 or more, depending on the sample concentration) to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks and identify the chemical shifts and any observable P-C coupling constants.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of the diethyl phenylphosphoramidate structure using 13C NMR spectroscopy.

validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_validation Structure Validation synthesis Synthesize Diethyl Phenylphosphoramidate purification Purify Compound (e.g., Column Chromatography) synthesis->purification sample_prep Prepare NMR Sample (20-30 mg in CDCl3) purification->sample_prep acquisition Acquire 13C NMR Spectrum (Proton Decoupled) sample_prep->acquisition processing Process NMR Data (FT, Phasing, Calibration) acquisition->processing data_analysis Analyze Spectrum: - Chemical Shifts - P-C Couplings processing->data_analysis comparison Compare with Data of Analogues (e.g., Diethyl Phenylphosphonate) data_analysis->comparison confirmation Structural Confirmation comparison->confirmation Consistent rejection Structure Inconsistent comparison->rejection Inconsistent

A Comparative Guide to the Reactivity of Diethyl Chlorophosphate and Diethyl Phosphite for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of phosphorylating agent is critical to the success of synthetic endeavors. This guide provides an objective comparison of two common organophosphorus reagents, diethyl chlorophosphate and diethyl phosphite, supported by experimental data and detailed protocols to inform reagent selection.

At a Glance: Physicochemical Properties

A summary of the key physicochemical properties of diethyl chlorophosphate and diethyl phosphite is presented below.

PropertyDiethyl ChlorophosphateDiethyl Phosphite
Formula C4H10ClO3PC4H11O3P
Molecular Weight 172.55 g/mol [1]138.10 g/mol
Appearance Colorless to faint yellow liquid[2][3]Colorless liquid
Boiling Point 60 °C @ 2 mmHg[2][3]50-51 °C @ 2 mmHg
Density 1.1915 g/cm³[3]1.072 g/cm³
CAS Number 814-49-3762-04-9

Reactivity Profiles: A Tale of Two Phosphorus Centers

The reactivity of diethyl chlorophosphate and diethyl phosphite is fundamentally dictated by the nature of their respective phosphorus centers.

Diethyl Chlorophosphate: The Electrophilic Workhorse

Diethyl chlorophosphate is a highly electrophilic and reactive phosphorylating agent.[4] The phosphorus atom is in the +5 oxidation state and is bonded to a chlorine atom, which is an excellent leaving group.[4] This configuration makes the phosphorus center highly susceptible to nucleophilic attack. Consequently, diethyl chlorophosphate is a go-to reagent for the direct phosphorylation of a wide range of nucleophiles, including alcohols, phenols, and amines, often under mild conditions.[2][3][4] Its high reactivity, however, is accompanied by significant toxicity and corrosiveness.[4]

Diethyl Phosphite: The Versatile Precursor

In contrast, diethyl phosphite predominantly exists as the tetracoordinated phosphonate tautomer, (C₂H₅O)₂P(O)H, with the phosphorus also in the +5 oxidation state. However, the presence of a stable P-H bond rather than a labile P-Cl bond renders it significantly less electrophilic at the phosphorus center compared to diethyl chlorophosphate. Its reactivity often stems from the minor trivalent tautomer, (C₂H₅O)₂P-OH, which exhibits nucleophilic character at the phosphorus atom.

To function as a phosphorylating agent for nucleophiles like alcohols, diethyl phosphite typically requires activation, most commonly through conversion to diethyl chlorophosphate via the Atherton-Todd reaction.[2] Alternatively, it excels in reactions where the phosphorus atom acts as a nucleophile, such as in the Michaelis-Arbuzov and Pudovik reactions, to form carbon-phosphorus bonds.

Comparative Reactivity in Phosphorylation

The primary application of diethyl chlorophosphate is direct phosphorylation, whereas diethyl phosphite serves as a precursor that requires activation.

FeatureDiethyl ChlorophosphateDiethyl Phosphite
Role in Phosphorylation Direct phosphorylating agent[4]Precursor requiring activation (e.g., oxidation)[4]
Reactivity Highly electrophilic and reactive[4]Less reactive; requires activation for phosphorylation[4]
Typical Substrates Alcohols, phenols, amines[2][4]Used with activating agents (e.g., CCl₄) to phosphorylate alcohols and amines[5][6]
Reaction Conditions Often mild, can proceed at room temperature[4]Requires activating agents and often a base[5][6]
Key Advantages High reactivity for direct phosphorylation[4]Milder alternative when used in an activation protocol[4]
Key Disadvantages Highly toxic and corrosive[4]Requires an additional activation step for phosphorylation[4]

Key Synthetic Applications and Experimental Protocols

Diethyl Chlorophosphate: Direct Phosphorylation of Alcohols

A primary use of diethyl chlorophosphate is the direct conversion of alcohols to their corresponding phosphate esters. This is a crucial transformation in the synthesis of many biologically active molecules and their intermediates.

Experimental Protocol: Synthesis of Geranyl Diethyl Phosphate [7]

  • Materials:

    • Geraniol (1.0 equiv)

    • Pyridine (2.5 equiv)

    • Diethyl ether (anhydrous)

    • Diethyl chlorophosphate (1.5 equiv)

    • 1 M NaOH (ice-cold)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To an argon-purged, one-necked, round-bottomed flask equipped with a magnetic stirring bar, add geraniol, pyridine, and diethyl ether.

    • Cool the clear solution in a -30 °C dry ice/acetone bath with vigorous stirring.

    • Add diethyl chlorophosphate dropwise via syringe over 10 minutes, maintaining the temperature between -30 and -35 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 23 °C. A significant amount of white precipitate will form.

    • Stir the reaction for 6.5 hours at 23 °C.

    • Quench the reaction by adding ice-cold 1 M NaOH.

    • The product, geranyl diethyl phosphate, can then be extracted and purified.

phosphorylation cluster_reactants Reactants cluster_products Products ROH Alcohol (R-OH) Product Diethyl Phosphate Ester ((EtO)2P(O)OR) ROH->Product Nucleophilic Attack DECP Diethyl Chlorophosphate ((EtO)2P(O)Cl) DECP->Product HCl HCl DECP->HCl Cl⁻ leaving group Py Pyridine PyHCl Pyridine Hydrochloride Py->PyHCl HCl->PyHCl Acid-Base Reaction

Caption: Phosphorylation of an alcohol with diethyl chlorophosphate.

Diethyl Phosphite: Conversion and Carbon-Phosphorus Bond Formation

A significant application of diethyl phosphite is its conversion to the more reactive diethyl chlorophosphate via the Atherton-Todd reaction. This allows for subsequent phosphorylation reactions. Furthermore, diethyl phosphite is a key reagent in forming C-P bonds, which are integral to various classes of compounds, including phosphonate analogs of amino acids and intermediates for Horner-Wadsworth-Emmons olefination.

Experimental Protocol 1: Atherton-Todd Reaction for the Synthesis of Oxime Phosphates [5]

  • Materials:

    • Oxime (e.g., ketoxime or aldoxime)

    • Diethyl phosphite

    • Triethylamine

    • Chlorocarbon solvent (e.g., carbon tetrachloride)

  • General Procedure:

    • The oxime is reacted with diethyl phosphite in the presence of triethylamine.

    • A chlorocarbon is used as the solvent.

    • The reaction proceeds mildly to yield the corresponding oxime phosphate.

    • This method avoids the Beckmann rearrangement, a common side reaction for oximes.[5]

atherton_todd cluster_reactants Reactants cluster_products Products DEP Diethyl Phosphite ((EtO)2P(O)H) DECP Diethyl Chlorophosphate ((EtO)2P(O)Cl) DEP->DECP Chlorination Base Base (e.g., Et3N) BaseHCl Amine Hydrochloride (Et3N·HCl) Base->BaseHCl CCl4 Carbon Tetrachloride (CCl4) CCl4->DECP CHCl3 Chloroform (CHCl3) CCl4->CHCl3 Reduction

Caption: The Atherton-Todd reaction converts diethyl phosphite to diethyl chlorophosphate.

Experimental Protocol 2: Base-Catalyzed Pudovik Reaction

  • Materials:

    • Aldehyde or ketone (1.0 mmol)

    • Diethyl phosphite (1.0 mmol)

    • Triethylamine (10 mol%)

    • Acetone (minimal amount, e.g., 0.5 mL)

    • n-Pentane

  • Procedure:

    • In a round-bottom flask, combine the carbonyl compound, diethyl phosphite, triethylamine, and a minimal amount of acetone.

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Heat the mixture to reflux and monitor the reaction by TLC (typically 1-2 hours).

    • After completion, cool the mixture to room temperature.

    • Induce crystallization by adding n-pentane and cooling in an ice bath.

    • Collect the product, an α-hydroxyphosphonate, by filtration, wash with cold n-pentane, and dry under vacuum.

pudovik_reaction DEP Diethyl Phosphite ((EtO)2P(O)H) Intermediate Phosphite Anion [(EtO)2PO]⁻ DEP->Intermediate Deprotonation Carbonyl Aldehyde/Ketone (R2C=O) Adduct Alkoxide Intermediate Carbonyl->Adduct Base Base (e.g., Et3N) Base->Intermediate Intermediate->Adduct Nucleophilic Attack Product α-Hydroxyphosphonate Adduct->Product Protonation

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the phosphorylation of an alcohol, applicable to direct phosphorylation with diethyl chlorophosphate or activated diethyl phosphite protocols.

experimental_workflow start Start setup Reaction Setup: - Add alcohol and solvent - Inert atmosphere start->setup cool Cooling (if required) setup->cool add_reagent Add Phosphorylating Agent (DECP or activated DEP) and Base cool->add_reagent react Reaction (Stirring at specified temp. and time) add_reagent->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Generalized experimental workflow for alcohol phosphorylation.

Safety Considerations

  • Diethyl Chlorophosphate: This compound is highly toxic and corrosive.[4] It is a cholinesterase inhibitor and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] It emits toxic fumes of chloride and phosphorus oxides when heated to decomposition. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Diethyl Phosphite: While less hazardous than diethyl chlorophosphate, it is still a chemical that requires careful handling in a laboratory setting.

Conclusion

Diethyl chlorophosphate and diethyl phosphite are both valuable reagents in organic synthesis, but their reactivity profiles are distinct. Diethyl chlorophosphate is a powerful, direct phosphorylating agent, ideal for when high reactivity is required. Its use, however, is tempered by its significant toxicity. Diethyl phosphite is a more versatile and milder reagent that serves as a precursor for phosphorylation (via the Atherton-Todd reaction) and is highly effective in the formation of C-P bonds through reactions like the Pudovik and Michaelis-Arbuzov. The choice between these two reagents will ultimately depend on the specific synthetic transformation required, the sensitivity of the substrate, and the safety protocols available.

References

A Comparative Analysis of the Biological Activity of Phosphoramidate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various phosphoramidate analogs, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development to facilitate an informed assessment of these compounds.

Introduction to Phosphoramidate Analogs

Phosphoramidate analogs are a versatile class of compounds that have garnered significant interest in medicinal chemistry. They are characterized by a phosphorus-nitrogen (P-N) bond, which can be tailored to modulate the compound's physicochemical properties and biological activity. A particularly successful application of this chemical motif is the ProTide (prodrug nucleotide) technology. This approach masks the negative charges of a nucleoside monophosphate with an amino acid ester and an aryl group, enhancing cell permeability.[1][2] Once inside the cell, these masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be phosphorylated to its active triphosphate form.[1][2] This strategy effectively bypasses the often-inefficient initial phosphorylation step that is a common resistance mechanism for many nucleoside analog drugs.[1][2]

Comparative Biological Activity

The biological activities of phosphoramidate analogs are diverse, with demonstrated efficacy as antifungal, antibacterial, and antiviral agents. The following sections provide a comparative overview of their performance in these therapeutic areas, with quantitative data summarized in structured tables.

Antifungal Activity

Phosphoramidate derivatives of coumarin have been investigated as potent antifungal agents, primarily through the inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis.

CompoundTarget OrganismMIC (µg/mL)Chitin Synthase IC50 (mM)Reference CompoundReference MIC (µg/mL)Reference IC50 (mM)
7o Aspergillus flavus1-2-Polyoxin B-0.16
7r Aspergillus flavus1-2-Polyoxin B-0.16
7t Aspergillus flavus1-20.08Polyoxin B-0.16

Note: Lower MIC and IC50 values indicate higher potency.

Antibacterial Activity

Phosphoramidates containing various heterocyclic moieties have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
3b Pseudomonas aeruginosa120--
3c Pseudomonas aeruginosa120--
3d Pseudomonas aeruginosa60--
3b Trichoderma viride60--
3c Trichoderma viride60--
3d Trichoderma viride120--

Note: Lower MIC values indicate higher potency.

Antiviral Activity

The ProTide approach has been successfully applied to numerous nucleoside analogs to enhance their antiviral activity, particularly against viruses like Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

CompoundTarget VirusCell LineEC50 (µM)Reference CompoundReference EC50 (µM)
Acyclovir Phosphoramidate (7) HSV-1 (WT)-9.7Acyclovir-
Acyclovir Phosphoramidate (7) HSV-1 (ACV-resistant)-25Acyclovir-
Acyclovir Phosphoramidate (7) HIV-1-50Acyclovir>250
BVDU Phosphoramidate (L-alanine) HSV-1-PotentBVDU-
BVDU Phosphoramidate (L-alanine) VZV-PotentBVDU-

Note: Lower EC50 values indicate higher potency. WT stands for Wild-Type. BVDU stands for (E)-5-(2-bromovinyl)-2'-deoxyuridine. VZV stands for Varicella-Zoster Virus.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chitin Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of chitin synthase, a key enzyme in fungal cell wall biosynthesis.

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from a relevant fungal species (e.g., Candida tropicalis).

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), CoCl2, N-acetylglucosamine (GlcNAc), and the substrate UDP-GlcNAc.

  • Inhibition Assay:

    • Add the enzyme extract to a 96-well microtiter plate coated with wheat germ agglutinin (WGA).

    • Add the test compound at various concentrations to the wells.

    • Initiate the reaction by adding the premixed reaction solution.

    • Incubate the plate at 30°C for 3 hours with shaking.

  • Quantification:

    • Wash the plate to remove unbound reagents.

    • The amount of chitin synthesized (and bound to the WGA-coated plate) is quantified, often through an enzyme-linked immunosorbent assay (ELISA)-like method.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[3][4][5][6]

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal test organism (e.g., Aspergillus flavus) in a suitable broth medium.[3][4]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.[3][4]

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no inoculum).[3][4]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48 hours.[3][4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[3][4]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.[3][4][5][6]

  • Preparation of Inoculum: Prepare a standardized suspension of the bacterial test organism (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3][4][6]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing MHB.[3][4]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no inoculum).[3][4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[3][4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[3][4]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[7][8][9][10][11]

  • Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates and grow to confluency.[7][8][9]

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for an adsorption period (e.g., 1-2 hours).[7][8][9]

  • Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium (e.g., containing low-melting-point agarose) with serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus).[7][8][9]

  • Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).[7][8][9]

  • Plaque Visualization and Counting:

    • Fix the cells with a suitable fixative (e.g., formaldehyde).[7][8][9]

    • Stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a stained cell monolayer.[7][8][9]

    • Count the number of plaques in each well.[7][8][9]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration.[7][8][9][10]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of phosphoramidate analogs.

ProTide Activation Pathway Prodrug Phosphoramidate Prodrug (Extracellular) CellMembrane Cell Membrane Prodrug->CellMembrane IntracellularProdrug Intracellular Prodrug CellMembrane->IntracellularProdrug Step1 Esterase (e.g., Cathepsin A) IntracellularProdrug->Step1 Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Aryl Aryl Group (Released) Step2->Aryl Step3 Hydrolysis Intermediate2->Step3 Phosphoramidate Amino Acid Phosphoramidate Step3->Phosphoramidate Step4 Phosphoramidase (e.g., HINT1) Phosphoramidate->Step4 ActiveMP Active Nucleoside Monophosphate Step4->ActiveMP AminoAcid Amino Acid Ester (Released) Step4->AminoAcid Kinases Cellular Kinases ActiveMP->Kinases ActiveTP Active Nucleoside Triphosphate Kinases->ActiveTP

Caption: Intracellular activation pathway of ProTide phosphoramidate prodrugs.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Phosphoramidate Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Antifungal Antifungal Assays (MIC, Chitin Synthase) Purification->Antifungal Antibacterial Antibacterial Assays (MIC) Purification->Antibacterial Antiviral Antiviral Assays (Plaque Reduction, EC50) Purification->Antiviral Data Quantitative Data (IC50, MIC, EC50) Antifungal->Data Antibacterial->Data Antiviral->Data Comparison Comparative Analysis of Biological Activity Data->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Experimental workflow for the comparative analysis of phosphoramidate analogs.

References

In Vitro Cytotoxicity of Diethyl Phenylphosphoramidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro cytotoxicity of diethyl phenylphosphoramidate. Due to the limited availability of direct experimental data on diethyl phenylphosphoramidate, this document focuses on a comparative assessment with structurally related phosphoramidates and other organophosphorus compounds. The information herein is intended to guide researchers in designing and interpreting in vitro cytotoxicity studies for this compound class.

Comparative Cytotoxicity Data

The cytotoxic potential of phosphoramidates can vary significantly based on their chemical structure, the cell line tested, and the assay conditions. Below is a summary of cytotoxicity data for representative phosphoramidate derivatives, offering a baseline for estimating the potential activity of diethyl phenylphosphoramidate.

CompoundCell LineAssayIC50 / EffectReference
Tetraphenyl ethylene diphosphoramidateA549 (Human Lung Adenocarcinoma)MTTSimilar toxicity to cisplatin[1]
N-n-propyl phosphoramidate of AZTHeLa (Cervical Cancer)SRBIC50: 4.68–4.91 μM[2]
N-n-propyl phosphoramidate of AZTKB (Nasopharyngeal Cancer)SRBIC50: 4.68–4.91 μM[2]
N-n-propyl phosphoramidate of AZTMCF-7 (Breast Cancer)SRBIC50: 4.68–4.91 μM[2]
2-Naphthol (metabolite of some phosphoramidate prodrugs)BxPC3 (Pancreatic Cancer)CyQUANTED50: 21 μM[3][4]
1-Naphthol (metabolite of some phosphoramidate prodrugs)BxPC3 (Pancreatic Cancer)CyQUANTED50: 82 μM[3][4]
FenitrothionHep-2 (Laryngeal Carcinoma)MTTDose-dependent cytotoxicity observed[5]
FenitrothionMDA-MB-231 (Breast Cancer)MTTDose-dependent cytotoxicity observed[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. The following are generalized protocols for common in vitro cytotoxicity assays based on the literature for organophosphorus compounds.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., diethyl phenylphosphoramidate) in the culture medium. Replace the existing medium with 200 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation with the test compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture cell_seeding 3. Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 2. Compound Dilution compound_prep->cell_seeding treatment 4. Treatment with Diethyl Phenylphosphoramidate cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation assay_choice 6. Select Cytotoxicity Assay incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay srb_assay SRB Assay assay_choice->srb_assay other_assay Other Assays assay_choice->other_assay measurement 7. Absorbance Measurement mt_assay->measurement srb_assay->measurement other_assay->measurement calculation 8. Calculation of Cell Viability / Growth Inhibition measurement->calculation ic50 9. Determination of IC50 calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Hypothesized Signaling Pathway for Organophosphorus Compound Cytotoxicity

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE). However, at the cellular level, cytotoxicity can also be mediated by other pathways, including the induction of oxidative stress and apoptosis. The specific pathways for diethyl phenylphosphoramidate have not been elucidated, but a general model is presented below.

G OP Organophosphorus Compound (e.g., Diethyl Phenylphosphoramidate) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ROS Reactive Oxygen Species (ROS) Production OP->ROS Induction Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damage Caspase Caspase Activation Mitochondria->Caspase Release of Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Potential cytotoxic signaling pathways for organophosphorus compounds.

References

A Comparative Guide to Phosphoramidate Formation Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of key synthetic routes for the formation of phosphoramidate bonds, crucial in the development of oligonucleotide therapeutics, kinase inhibitors, and prodrugs, is presented below. This guide provides a comparative overview of prevalent mechanistic pathways, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific applications.

Phosphoramidates, organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, are of significant interest in medicinal chemistry and chemical biology due to their presence in a wide array of biologically active molecules.[1] Their synthesis and the mechanistic understanding of their formation are critical for the advancement of new therapeutics. This guide explores and compares several key pathways for phosphoramidate formation.

Comparison of Phosphoramidate Formation Pathways

The selection of a synthetic route for phosphoramidate formation depends on various factors, including the nature of the substrates, desired yield, reaction conditions, and scalability. Below is a summary of common pathways with their typical performance metrics.

PathwayKey ReagentsTypical Yields (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Salt Elimination (Atherton-Todd) Dialkyl phosphite, carbon tetrachloride, amine60-95%Mild, often requires a baseWide substrate scope, well-establishedUse of toxic CCl4, formation of stoichiometric salts
Oxidative Cross-Coupling H-phosphonate, amine, oxidizing agent (e.g., I2, Cu-catalyst)31-96%[2]Varies with catalyst, can be mildAvoids pre-activation of phosphonateCan require metal catalysts, may have substrate limitations
Azide-Based Methods Organic azide, trialkyl phosphite60-96%[1][2]Mild, often room temperatureIn situ azide generation possible, high yieldsUse of potentially hazardous azides
Phosphoramidite Method Phosphoramidite monomer, activator (e.g., tetrazole), alcohol>98% (per step)Anhydrous, automated solid-phase synthesisHigh efficiency and fidelity for oligonucleotidesRequires specialized reagents and equipment
Phosphorus Fluoride Exchange (PFEx) Phosphoramidic difluoride, alcohol/amine, catalystHighCatalytic, sequential addition possible"Click" reaction characteristics, reliableRequires synthesis of P-F starting materials

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms of these reactions is crucial for optimization and troubleshooting. The following diagrams, generated using the DOT language, illustrate the key steps in several of these pathways.

Atherton-Todd Reaction Pathway

The Atherton-Todd reaction is a classic method for forming a P-N bond. It proceeds through the in situ formation of a chlorophosphate intermediate.

Caption: Mechanism of the Atherton-Todd reaction.

Phosphoramidite Coupling in Oligonucleotide Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA.[] The coupling step involves the activation of a phosphoramidite monomer and its subsequent reaction with a free hydroxyl group.

Phosphoramidite_Coupling cluster_workflow Phosphoramidite Coupling Workflow Start Start: 5'-OH on Solid Support Activation Activation: Phosphoramidite + Activator Start->Activation Add Phosphoramidite and Activator Coupling Coupling: Activated Monomer reacts with 5'-OH Activation->Coupling Oxidation Oxidation: Phosphite triester to Phosphate triester Coupling->Oxidation Forms Phosphite Triester End End: Elongated Chain Oxidation->End

Caption: Workflow for phosphoramidite coupling.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for key phosphoramidate formation reactions.

Protocol 1: General Procedure for Atherton-Todd Reaction

Objective: To synthesize a phosphoramidate from a dialkyl phosphite and an amine.

Materials:

  • Dialkyl H-phosphonate (1.0 eq)

  • Carbon tetrachloride (1.1 eq)

  • Primary or secondary amine (1.2 eq)

  • Triethylamine (as a base, 1.5 eq)

  • Anhydrous dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the dialkyl H-phosphonate and the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add carbon tetrachloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Solid-Phase Oligonucleotide Synthesis via Phosphoramidite Coupling

Objective: To perform a single coupling step in the automated synthesis of an oligonucleotide. This protocol is a generalized representation of a cycle on an automated DNA synthesizer.[4]

Reagents:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in DCM.[4]

  • Activator Solution: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[4]

  • Phosphoramidite Solution: 0.1 M phosphoramidite monomer in anhydrous acetonitrile.

  • Capping Reagents:

    • Capping A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.[4]

    • Capping B: N-Methylimidazole in THF.[4]

  • Oxidizing Solution: 0.02 M Iodine in a mixture of THF, pyridine, and water.[4]

  • Washing Solution: Anhydrous acetonitrile.

Automated Synthesizer Cycle:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile.[4]

  • Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column to react with the free 5'-hydroxyl group. This reaction proceeds for a specified time (e.g., 30-120 seconds). The column is then washed with anhydrous acetonitrile.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by delivering the capping reagents to the column. This prevents the formation of deletion mutations in the final oligonucleotide. The column is subsequently washed with anhydrous acetonitrile.[4]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizing solution. The column is then washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.[4]

Logical Relationship for Activator Selection in Phosphoramidite Synthesis

The choice of activator in phosphoramidite chemistry is critical and can influence coupling efficiency and reaction time. The following diagram illustrates a decision-making process for selecting an appropriate activator.

Activator_Selection cluster_decision Activator Selection Logic Steric_Hindrance Sterically Demanding Monomer? BTT Use Strong Activator (e.g., BTT) Steric_Hindrance->BTT Yes Sequence_Length Long or Difficult Sequence? Steric_Hindrance->Sequence_Length No ETT_DCI Use Standard Activator (e.g., ETT, DCI) Optimized_ETT Optimized ETT Conditions Sequence_Length->Optimized_ETT Yes Standard_DCI Standard DCI Protocol Sequence_Length->Standard_DCI No

References

A Comparative Guide to Alternatives for Triethylamine in Phosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oligonucleotide and small molecule synthesis, the phosphoramidate linkage is a cornerstone for creating therapeutic agents, research tools, and diagnostic probes. The formation of this linkage via the phosphoramidite method is a critical step, typically requiring a base to neutralize acidic byproducts and drive the reaction to completion. While triethylamine (TEA) has traditionally been a common choice, its nucleophilicity and potential to cause side reactions have led researchers to seek more robust and efficient alternatives. This guide provides an objective comparison of common alternatives to TEA, supported by their chemical properties and roles in synthesis.

Comparative Analysis of Common Bases

The ideal base for phosphoramidate synthesis should be sufficiently basic to scavenge protons effectively but sterically hindered enough to be non-nucleophilic, thereby preventing unwanted side reactions with the electrophilic phosphorus center. The choice of base can significantly impact reaction yield, purity, and the formation of impurities. Below is a comparison of TEA and its common alternatives.

BasepKa of Conjugate AcidKey Properties and Performance Aspects
Triethylamine (TEA) 10.75A widely used, inexpensive tertiary amine base. However, it is relatively unhindered and can act as a nucleophile, potentially leading to side reactions. Its volatility can also be a concern in some applications.[1]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) 10.75Structurally similar to TEA but significantly more sterically hindered due to the two isopropyl groups.[1] This steric bulk makes it a poor nucleophile, reducing the likelihood of side reactions and unwanted alkylation (Menshutkin reaction).[1][2] It is often used interchangeably with TEA where higher selectivity is required.[1][3]
2,6-Lutidine 6.7 (in water)A sterically hindered pyridine derivative. Its lower basicity compared to TEA and DIPEA means it is a weaker proton scavenger but is also less nucleophilic. It is often employed in situations where a milder base is sufficient to prevent base-sensitive side reactions.
N-Methylimidazole (NMI) 7.0 (in water)Frequently used not just as a base but also as a nucleophilic catalyst, especially in capping steps during solid-phase oligonucleotide synthesis.[4] In the coupling step, it can be part of the activator system, working with agents like pyridinium trifluoroacetate or saccharin to form a highly reactive intermediate, thereby accelerating the reaction.[5][6][7][8]
1,8-Diazabicycloundec-7-ene (DBU) 13.5A very strong, non-nucleophilic, sterically hindered base.[2] Its high basicity makes it highly effective for proton removal, especially in reactions that are sluggish or require complete deprotonation to proceed efficiently. It is particularly useful for promoting E2 elimination reactions.[2]

General Reaction Mechanism

The phosphoramidite coupling reaction involves the activation of a phosphoramidite monomer by a weak acid, such as tetrazole or a derivative. The activated intermediate is then susceptible to nucleophilic attack by the free hydroxyl group of another molecule. The base plays the crucial role of neutralizing the protonated amine byproduct, shifting the equilibrium towards the desired phosphite triester product.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products P_amidite Phosphoramidite Monomer Activated_P Activated Intermediate P_amidite->Activated_P Activation ROH 5'-OH Nucleoside Product Phosphite Triester (Coupled Product) ROH->Product Coupling Activator Activator (e.g., Tetrazole) Activator->Activated_P Base Alternative Base (e.g., DIPEA) Byproduct Protonated Base Base->Byproduct Proton Scavenging Activated_P->Product Activated_P->Byproduct

References

Efficacy of different catalysts for the synthesis of α-aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α-aminophosphonates, critical analogues of α-amino acids with broad applications in drug discovery and materials science, is predominantly achieved through the one-pot, three-component Kabachnik-Fields reaction. The choice of catalyst in this reaction is paramount, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the efficacy of various catalyst classes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and methods development.

Performance Comparison of Catalyst Classes

The efficacy of different catalysts for the synthesis of α-aminophosphonates is typically evaluated based on reaction time, yield, and the conditions required. Below is a summary of the performance of representative catalysts from four major classes: Lewis acids, Brønsted acids, organocatalysts, and heterogeneous catalysts.

Catalyst ClassCatalyst ExampleCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Lewis Acids Mg(ClO₄)₂10Acetonitrile80-High[1]
NiCl₂--82-Good to Excellent[1]
In(III) complexes-NeatRoom Temp-86-98[1]
ZnCl₂/PPh₃--Room Temp-75-84[1]
Brønsted Acids Phenylboronic acid-Solvent-free50-Good[1]
Oxalic acid-Water90--[1]
Diphenylphosphinic acid10Ethanol400.5up to 90[2]
Organocatalysts Quinine-derived ammonium salts5Toluene-7072up to 98[3]
Diphenylphosphinic acid-----[4]
Heterogeneous Catalysts Phenylphosphonic acid-----[1]
Silica-supported dodecatungstophosphoric acid (DTP/SiO₂)--Room Temp--[5]
Orange Peel Powder (OPP)10 wt%EthanolReflux0.8392[6]
Fe₃O₄ nanoparticles-Solvent-free---[5]

Experimental Protocols

Detailed methodologies for key experiments using representative catalysts from each class are provided below.

Protocol 1: Lewis Acid Catalyzed Synthesis using Magnesium Perchlorate (Mg(ClO₄)₂)
  • Materials: Aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), Mg(ClO₄)₂ (10 mol%), and acetonitrile as the solvent.[1][7]

  • Procedure:

    • To a round-bottom flask, add the aldehyde, amine, dialkyl phosphite, and Mg(ClO₄)₂ in acetonitrile.[7]

    • Stir the mixture at 80°C.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure α-aminophosphonate.[7]

Protocol 2: Brønsted Acid Catalyzed Synthesis using Diphenylphosphinic Acid
  • Materials: Aromatic aldehyde (1 mmol), aniline (1 mmol), diethylphosphite (1.2 mmol), diphenylphosphinic acid (10 mol%), and ethanol (10 mL).[2]

  • Procedure:

    • Add diphenylphosphinic acid to a mixture of the aromatic aldehyde, aniline, and diethylphosphite in ethanol.[2]

    • Stir the reaction mixture at 40°C for 30 minutes.[2]

    • Monitor the reaction's progress by TLC.[2]

    • After completion, remove the solvent under reduced pressure.

    • Treat the resulting residue with 1N HCl, wash with water, and extract with dichloromethane.[2]

    • Dry the combined organic layers and evaporate the solvent to yield the product.

Protocol 3: Organocatalyzed Synthesis using Chiral Quinine-derived Ammonium Salts
  • Materials: 1-(N-acylamino)alkyltriphenylphosphonium salt (1 equiv.), dimethyl phosphite, chiral quinine-derived quaternary ammonium salt (5 mol%), potassium hydroxide (3 equiv.), and toluene.[3]

  • Procedure:

    • In a reaction vessel, dissolve the phosphonium salt and the chiral catalyst in toluene.

    • Cool the mixture to -70°C.[3]

    • Add dimethyl phosphite and potassium hydroxide.

    • Stir the reaction at -70°C for 72 hours.[3]

    • Monitor the reaction for completion by TLC.

    • Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.

    • Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Protocol 4: Heterogeneous Catalyzed Synthesis using Orange Peel Powder (OPP)
  • Materials: Aromatic aldehyde (1 mmol), aniline (1 mmol), dimethyl phosphite (1.2 mmol), Orange Peel Powder (10 wt%), and ethanol.[6]

  • Procedure:

    • In a flask, mix the aromatic aldehyde, aniline, dimethyl phosphite, and Orange Peel Powder in ethanol.[6]

    • Reflux the mixture for approximately 50 minutes.[6]

    • Monitor the reaction's progress with TLC.[6]

    • Upon completion, evaporate the ethanol.[6]

    • Pour the reaction mixture into ice-cold water and filter the solid product.[6]

    • Recrystallize the crude product from ethanol to obtain the pure α-aminophosphonate.[6]

Mechanistic Pathways and Experimental Workflow

The Kabachnik-Fields reaction generally proceeds through one of two primary mechanistic pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway". The prevailing pathway is often dependent on the nature of the reactants and the catalyst employed.[8][9]

Kabachnik_Fields_Pathways Reactants Aldehyde/Ketone + Amine + Phosphite Imine Imine Intermediate Reactants->Imine Condensation Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Reactants->Hydroxyphosphonate + Phosphite Product α-Aminophosphonate Imine->Product + Phosphite Hydroxyphosphonate->Product + Amine (SN2)

General Mechanistic Pathways of the Kabachnik-Fields Reaction.

A general experimental workflow for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction is depicted below.

Experimental_Workflow Start Combine Reactants & Catalyst Reaction Stir/Heat/Microwave Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure α-Aminophosphonate Purification->Product

General Experimental Workflow for α-Aminophosphonate Synthesis.

The catalytic cycle for a Lewis acid-catalyzed Kabachnik-Fields reaction typically involves the activation of the carbonyl group, facilitating imine formation, which is then activated for nucleophilic attack by the phosphite.

Lewis_Acid_Catalysis Catalyst Lewis Acid (LA) Aldehyde Aldehyde Catalyst->Aldehyde Imine Imine Catalyst->Imine Activated_Aldehyde Activated Aldehyde (Aldehyde-LA complex) Aldehyde->Activated_Aldehyde Amine Amine Phosphite Phosphite Activated_Aldehyde->Imine + Amine - H₂O Activated_Imine Activated Imine (Imine-LA complex) Imine->Activated_Imine Product α-Aminophosphonate Activated_Imine->Product + Phosphite Product->Catalyst Catalyst Regeneration

Catalytic Cycle for a Lewis Acid-Catalyzed Kabachnik-Fields Reaction.

References

Benchmarking New Phosphoramidate Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the performance of newly synthesized phosphoramidate derivatives against established inhibitors of a specific biological target. While the focus is on phosphoramidates, a class of compounds with significant therapeutic potential, the principles and methodologies described herein are broadly applicable to the benchmarking of novel chemical entities. Due to the limited availability of direct comparative studies of novel phosphoramidate derivatives against known Phosphodiesterase 4 (PDE4) inhibitors in the public domain, this guide will use a case study of novel non-phosphoramidate PDE4 inhibitors to illustrate the benchmarking process.

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP, PDE4 plays a significant role in regulating inflammatory responses, making it a key target for therapeutic intervention in diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[2][3][4] Established PDE4 inhibitors, such as Roflumilast and Apremilast, have been approved for clinical use and serve as important benchmarks for the evaluation of new inhibitory compounds.[4][5]

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of benchmarking is the direct comparison of quantitative data. The following table summarizes the in vitro inhibitory activity (IC50) of a series of novel PDE4 inhibitors against the PDE4B enzyme, with Roflumilast included as a reference compound. Lower IC50 values indicate greater potency.

Compound IDPDE4B IC50 (nM)Notes
Novel Compound 1 5.8High potency
Novel Compound 2 12.3Moderate potency
Novel Compound 3 3.5Highest potency in series
Roflumilast 0.8Reference Inhibitor

Note: The data presented here is illustrative and based on findings from studies on novel PDE4 inhibitors. Actual values for new chemical entities would be determined experimentally.

Experimental Protocols

The determination of inhibitory activity is paramount in the benchmarking process. A common and robust method for this is the in vitro enzyme inhibition assay.

In Vitro PDE4B Inhibition Assay Protocol

This protocol outlines a typical fluorescence polarization (FP) based assay to determine the IC50 values of test compounds against the human PDE4B enzyme.

1. Reagents and Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5% glycerol, 1% NP-40)

  • Binding Agent (to bind the product 5'-AMP)

  • Test compounds (new phosphoramidate derivatives)

  • Reference inhibitor (e.g., Roflumilast)

  • 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle (for control wells) to the wells of the 384-well plate.

  • Enzyme Addition: Add the recombinant PDE4B enzyme, diluted in assay buffer, to all wells except the negative control wells.

  • Substrate Addition: To initiate the enzymatic reaction, add the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Termination and Detection: Stop the reaction by adding the Binding Agent. This agent binds to the hydrolyzed 5'-AMP product, causing a change in fluorescence polarization.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader.

3. Data Analysis:

  • The raw fluorescence polarization data is converted to percent inhibition relative to the control wells (containing enzyme and substrate but no inhibitor).

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action of PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Inhibitor New Phosphoramidate Derivative Inhibitor->PDE4 Inhibits

Caption: PDE4-cAMP signaling pathway and the inhibitory action of new phosphoramidate derivatives.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro PDE4 inhibition assay described above.

Experimental_Workflow start Start: Prepare Reagents step1 1. Serial Dilution of New Phosphoramidate & Roflumilast start->step1 step2 2. Add Diluted Compounds to 384-well Plate step1->step2 step3 3. Add PDE4B Enzyme step2->step3 step4 4. Add FAM-cAMP Substrate (Initiate Reaction) step3->step4 step5 5. Incubate at Room Temperature (60 minutes) step4->step5 step6 6. Add Binding Agent (Terminate Reaction) step5->step6 step7 7. Measure Fluorescence Polarization step6->step7 step8 8. Data Analysis: Calculate % Inhibition and IC50 step7->step8 end End: Comparative Results step8->end

Caption: Workflow for the in vitro determination of PDE4 inhibitory activity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Phosphoramidic Acid, Phenyl-, Diethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Phosphoramidic acid, phenyl-, diethyl ester.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is presumed to be harmful if swallowed, and may cause skin, eye, and respiratory tract irritation.[1][2] As with many organophosphorus compounds, it should be handled with care to avoid potential neurotoxic effects.

Physicochemical and Toxicological Data Summary

PropertyData (for Diethyl Benzylphosphonate as an analog)Source
Molecular Formula C11H17O3P[3]
Molecular Weight 228.23 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 106 - 108 °C @ 1 hPa
Flash Point > 112 °C (> 233.6 °F)[4]
Density 1.090 - 1.095 g/mL at 25 °C[3]
Solubility No information available[3]
Acute Toxicity No specific data available; may be harmful if swallowed.[1][3]
Irritation May cause skin, eye, and respiratory irritation.[1][2][1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Standard Laboratory Handling:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For prolonged or repeated contact, consider double-gloving.[1]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

Procedures with High Risk of Splash or Aerosol Generation:

  • Enhanced Eye/Face Protection: A face shield in addition to chemical safety goggles should be used.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: If working outside a fume hood where vapors or aerosols may be generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[1]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Assess Experimental Procedure Risk Potential for Splash, Aerosol, or Vapor Generation? Start->Risk LowRisk Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Chemical Fume Hood Risk->LowRisk Low HighRisk Enhanced PPE: - Double Gloves (Nitrile) - Chemical Goggles & Face Shield - Chemical-Resistant Apron/Gown - Respirator (if needed) Risk->HighRisk High

Caption: Workflow for selecting appropriate PPE based on procedural risk.

Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed and upright to prevent leakage.[1]

Handling and Experimental Use:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.

Emergency and First Aid Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Chemical Spill Emergency Response

Spill_Response Spill Chemical Spill Occurs Alert Alert personnel and Isolate the area Spill->Alert Assess Assess spill size and risk Alert->Assess SmallSpill Small Spill: Don appropriate PPE Assess->SmallSpill Minor LargeSpill Large Spill: Evacuate and call EHS Assess->LargeSpill Major Contain Contain the spill with an inert absorbent material SmallSpill->Contain Collect Collect absorbed material into a sealed, labeled waste container Contain->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to supervisor Dispose->Report

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include "Hazardous Waste," the chemical name, and associated hazards.

Disposal Procedure:

  • Do not dispose of this chemical down the drain. [1]

  • Store the sealed waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.

  • Follow all federal, state, and local environmental regulations for hazardous waste disposal.[1]

  • Uncleaned containers should be treated as the product itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.